molecular formula C8H6N2O3 B1449201 3-Aminobenzo[d]isoxazole-4-carboxylic Acid CAS No. 1104505-81-8

3-Aminobenzo[d]isoxazole-4-carboxylic Acid

Cat. No.: B1449201
CAS No.: 1104505-81-8
M. Wt: 178.14 g/mol
InChI Key: FCIMKUURFDDBAB-UHFFFAOYSA-N
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Description

3-Aminobenzo[d]isoxazole-4-carboxylic Acid (CAS 1104505-81-8) is a high-value, heterocyclic building block specifically designed for advanced pharmaceutical research and development. This compound features a benzo[d]isoxazole core, a scaffold recognized for its diverse biological activities and prevalence in therapeutic agents . The presence of both amino and carboxylic acid functional groups on adjacent carbon atoms makes this a bifunctional reagent, ideal for direct incorporation into complex molecules via peptide coupling techniques . Its primary research value lies in the synthesis of peptidomimetics and hybrid α/β-mixed peptides. Incorporating such unnatural amino acids into peptide chains is a established strategy to enhance metabolic stability and improve the therapeutic properties of bioactive peptides, which are often limited by rapid proteolytic degradation . The isoxazole moiety is a privileged structure in medicinal chemistry, associated with a broad spectrum of targets and biological activities, including anticancer, anti-inflammatory, and immunosuppressive properties . Researchers can utilize this building block to create novel compounds for screening against these and other targets. The compound is supplied with a minimum purity of 95% and should be stored according to standard laboratory practices for stable organic compounds. Please be advised: This product is designated For Research Use Only (RUO). It is strictly intended for laboratory research and experimental applications. It is not for diagnostic or therapeutic procedures, and it must not be administered to humans or used in any clinical context.

Properties

IUPAC Name

3-amino-1,2-benzoxazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O3/c9-7-6-4(8(11)12)2-1-3-5(6)13-10-7/h1-3H,(H2,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCIMKUURFDDBAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)ON=C2N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Introduction: The Benzisoxazole Scaffold as a Privileged Structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties of 3-Aminobenzo[d]isoxazole-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

The this compound molecule belongs to the benzisoxazole family, a class of heterocyclic compounds featuring a benzene ring fused to an isoxazole ring.[1] In the landscape of medicinal chemistry, the benzisoxazole scaffold is recognized as a "privileged structure."[2] This designation is earned by its recurring presence in a multitude of compounds exhibiting significant pharmacological activity.[2] The aromatic nature of the ring system imparts considerable stability, while also presenting reactive sites that allow for diverse functionalization.[1][3] This combination of stability and synthetic versatility has led to the successful development of numerous drugs, including the antipsychotic risperidone and the anticonvulsant zonisamide.[1][2][3] Derivatives of this scaffold have demonstrated a broad spectrum of therapeutic potential, with reported activities including antimicrobial, anti-inflammatory, and anti-tubercular effects.[2][4]

The subject of this guide, this compound, is a bifunctional derivative of this important scaffold. Possessing both a primary amino group and a carboxylic acid, it can be classified as a non-proteinogenic, or "unnatural," amino acid analog.[5][6] Such molecules are of immense interest in drug discovery as they serve as valuable building blocks for creating peptidomimetics—compounds designed to mimic natural peptides but with enhanced metabolic stability and tailored biological activity.[5][6] This guide provides a detailed examination of its core chemical properties, reactivity, and potential applications.

Physicochemical and Computational Properties

The fundamental properties of a molecule are critical for predicting its behavior in both chemical and biological systems. The key physicochemical and computationally derived properties of this compound are summarized below.

PropertyValueSource
CAS Number 1104505-81-8[7][8]
Molecular Formula C₈H₆N₂O₃[7][8]
Molecular Weight 178.14 g/mol [7][8]
Synonyms 3-Amino-1,2-benzoxazole-4-carboxylic acid[7]
Purity (Typical) ≥98%[7][8]
Topological Polar Surface Area (TPSA) 89.35 Ų[7]
LogP (Calculated) 1.1082[7]
Hydrogen Bond Donors 2[7]
Hydrogen Bond Acceptors 4[7]
Rotatable Bonds 1[7]

Spectroscopic Profile: A Structural Elucidation

While specific spectra for this exact compound are not publicly available, a comprehensive spectroscopic profile can be predicted based on its constituent functional groups and established principles of spectroscopic interpretation.

Infrared (IR) Spectroscopy

The IR spectrum is expected to be complex due to the presence of multiple polar functional groups.[9] Key diagnostic absorptions would allow for unambiguous identification.

Functional GroupExpected Absorption Range (cm⁻¹)Characteristics
Carboxylic Acid O-H Stretch 2500 - 3300Very broad band, often overlapping with C-H stretches.[10][11]
Amine N-H Stretch 3300 - 3500One or two sharp to moderately broad bands.[12]
Carboxylic Acid C=O Stretch 1690 - 1760Intense, sharp band.[10][11]
Aromatic C=C Stretch 1450 - 1600Multiple sharp bands of varying intensity.
Carboxylic Acid C-O Stretch 1210 - 1320Strong band.[10]
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy would provide definitive evidence of the molecular structure. The expected chemical shifts (in ppm, relative to TMS) are outlined below.

NucleusExpected Chemical Shift (ppm)Multiplicity & Notes
¹H NMR
Carboxylic Acid (-COOH )> 10.0Very broad singlet, concentration-dependent.[13]
Aromatic Protons7.0 - 8.5Multiple signals (doublets, triplets) corresponding to the three protons on the benzene ring.
Amine (-NH₂ )3.5 - 5.5Broad singlet, position can vary with solvent and concentration.
¹³C NMR
Carboxylic Acid (-C OOH)165 - 185Low intensity signal due to long relaxation time.[13]
Aromatic & Isoxazole Carbons110 - 160Multiple signals corresponding to the carbons of the fused ring system.
Mass Spectrometry (MS)

Mass spectrometry would confirm the molecular weight and provide insight into the molecule's fragmentation patterns.

  • Molecular Ion (M⁺): An exact mass measurement would yield a peak at m/z ≈ 178.0378, corresponding to the molecular formula C₈H₆N₂O₃.

  • Key Fragmentation: A characteristic fragmentation pathway for carboxylic acids is the loss of a carboxyl group as CO₂ (44 Da), which would result in a significant fragment ion at m/z ≈ 134.[14] Further fragmentation of the benzisoxazole ring would also be observed.

Synthesis and Chemical Reactivity

The synthesis of substituted benzisoxazoles can be approached through various strategies, including the closure of the isoxazole ring onto a pre-functionalized benzene ring or the construction of the benzene ring from a substituted isoxazole. The synthesis of 3-amino-substituted isoxazoles, in particular, can be challenging using standard palladium or copper-catalyzed amination methods.[15] A more effective general strategy involves the reaction of amines with 3-bromoisoxazolines, followed by an oxidation step to form the aromatic isoxazole ring.[15] Another reported method for generating 3-amino-1,2-benzisoxazoles proceeds from a 2-cyanobenzonitrile derivative.[16]

Generalized_Synthesis_Workflow cluster_0 Pathway A: Ring Cyclization cluster_1 Pathway B: Functional Group Interconversion A1 Ortho-Substituted Benzonitrile A2 Intermediate (e.g., Oxime) A1->A2 Hydroxylamine or derivative A3 3-Aminobenzisoxazole Core A2->A3 Intramolecular Cyclization Target 3-Aminobenzo[d]isoxazole -4-carboxylic acid A3->Target Carboxylation B1 3-Bromo-4-carboxy- benzisoxazole B2 Target Molecule B1->B2 Amination (e.g., Buchwald-Hartwig or SNAr variant)

Caption: Generalized synthetic pathways to the target molecule.

The true utility of this compound lies in the differential reactivity of its two primary functional groups: the nucleophilic 3-amino group and the 4-carboxylic acid group.

  • The Carboxylic Acid Group: This group is the primary handle for amide bond formation. It can be readily activated using standard peptide coupling reagents (e.g., HBTU, HATU, EDC) to react with the N-terminus of peptides or other primary/secondary amines.[5][6] This reaction is fundamental to its use in solid-phase peptide synthesis for creating novel peptidomimetics.[5][6] The carboxylic acid can also be converted to its corresponding methyl or ethyl ester, as evidenced by the commercial availability of its methyl ester derivative.[17]

  • The Amino Group: The 3-amino group is a nucleophilic center capable of reacting with a wide range of electrophiles. It can undergo acylation, sulfonylation, and alkylation. Interestingly, studies on the closely related 5-amino-3-methyl-isoxazole-4-carboxylic acid have shown that its amino group can be unreactive under typical Fmoc-protection conditions used in peptide synthesis, suggesting that selective derivatization of the carboxylic acid is feasible without protecting the amino group.[5] This differential reactivity is a significant advantage, simplifying synthetic schemes.

Reactivity_Map cluster_COOH Carboxylic Acid Reactions cluster_NH2 Amino Group Reactions Core 3-Aminobenzo[d]isoxazole -4-carboxylic acid Amide Amide Formation (Peptide Coupling) Core->Amide R-NH₂, Coupling Reagent Ester Esterification Core->Ester R-OH, H⁺ AcidChloride Acid Chloride Formation Core->AcidChloride SOCl₂ Acylation Acylation Core->Acylation R-COCl Sulfonylation Sulfonylation Core->Sulfonylation R-SO₂Cl Alkylation Alkylation Core->Alkylation R-X

Caption: Key reactive sites and potential transformations.

Applications in Medicinal Chemistry and Drug Development

The unique bifunctional nature of this compound positions it as a high-value building block for modern drug discovery programs.

  • Peptidomimetic Design: Natural peptides often make excellent drug candidates due to their high potency and selectivity, but they are limited by poor metabolic stability (rapid degradation by proteases).[6] Incorporating unnatural amino acids like this one into a peptide sequence can introduce conformational constraints and steric hindrance that protect against enzymatic degradation, thereby improving pharmacokinetic properties.[5][6]

  • Scaffold Decoration and Library Synthesis: The molecule can serve as a versatile scaffold. The carboxylic acid can be anchored to a solid support for combinatorial synthesis, while the amino group can be derivatized with a diverse set of building blocks (e.g., other carboxylic acids, sulfonyl chlorides) to rapidly generate a library of compounds for high-throughput screening.

  • Bioisosteric Replacement: Carboxylic acids are present in roughly 25% of all commercial drugs, often serving as a key interaction point with biological targets. However, they can also lead to poor membrane permeability and rapid metabolism. The isoxazole ring itself, particularly in the form of a 3-hydroxyisoxazole, is a well-established bioisostere for a carboxylic acid, mimicking its acidic properties while offering a different physicochemical profile.[18][19] This molecule provides a platform to explore structure-activity relationships around this important pharmacophore.

Experimental Protocol: Amide Coupling to a Resin-Bound Peptide

This protocol describes a generalized procedure for coupling this compound to the N-terminus of a peptide synthesized on a solid support, a key step in creating modified peptides.

Objective: To demonstrate the reactivity of the carboxylic acid moiety in a standard solid-phase synthesis workflow.

Materials:

  • Resin-bound peptide with a free N-terminal amine (e.g., Rink Amide resin)

  • This compound (3 equivalents)

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (2.9 equivalents)

  • DIPEA (N,N-Diisopropylethylamine) (6 equivalents)

  • DMF (N,N-Dimethylformamide), peptide synthesis grade

  • DCM (Dichloromethane)

  • Solid-phase synthesis vessel with a frit

Procedure:

  • Resin Swelling: Place the resin-bound peptide in the synthesis vessel. Wash and swell the resin with DMF (3 x 5 mL for 5 min each).

  • Deprotection (if necessary): If the N-terminal amine is protected (e.g., with Fmoc), perform a deprotection step (e.g., 20% piperidine in DMF, 2 x 10 min). Wash thoroughly with DMF (5 x 5 mL) and DCM (3 x 5 mL).

  • Activation of Carboxylic Acid: In a separate vial, dissolve this compound and HBTU in a minimal amount of DMF. Add DIPEA and vortex for 1-2 minutes. The solution should change color, indicating the formation of the active ester.

    • Causality: HBTU is a coupling reagent that reacts with the carboxylic acid to form a highly reactive OBt active ester. This intermediate is susceptible to nucleophilic attack by the peptide's N-terminal amine. DIPEA acts as an organic base to neutralize the resulting hexafluorophosphate salt and maintain a basic pH for the reaction.

  • Coupling Reaction: Add the activated acid solution to the synthesis vessel containing the resin. Agitate the vessel at room temperature for 2-4 hours.

  • Monitoring the Reaction: To ensure the coupling is complete, take a small sample of the resin beads, wash them thoroughly, and perform a qualitative test for free amines (e.g., Kaiser test or Chloranil test). A negative result (e.g., colorless or yellow beads for the Kaiser test) indicates a complete reaction.

    • Self-Validation: The Kaiser test provides an internal control. If the test is positive (blue beads), it indicates incomplete coupling, and the coupling step (steps 3 and 4) should be repeated.

  • Washing: Once the reaction is complete, drain the reaction solution and wash the resin thoroughly with DMF (5 x 5 mL) and DCM (5 x 5 mL) to remove any unreacted reagents and byproducts.

  • Cleavage and Purification: The final modified peptide can be cleaved from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O). The crude peptide is then precipitated, lyophilized, and purified using reverse-phase HPLC.

Conclusion

This compound is a molecule of significant strategic importance for chemical and pharmaceutical research. Its foundation on the privileged benzisoxazole scaffold, combined with the versatile and differentially reactive amino and carboxylic acid functional groups, makes it an exemplary building block for the synthesis of complex molecular architectures. Its application as an unnatural amino acid analog in the construction of stable peptidomimetics represents a key avenue for the development of next-generation therapeutics. A thorough understanding of its physicochemical properties, spectroscopic signatures, and reactivity is paramount for any scientist seeking to leverage its potential in drug discovery and materials science.

References

  • 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. (2022). National Institutes of Health (NIH).
  • Benzisoxazole: a privileged scaffold for medicinal chemistry. (n.d.). National Institutes of Health (NIH).
  • 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. (2022). MDPI.
  • This compound | 1104505-81-8. (n.d.). ChemScene.
  • Supporting information - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry.
  • Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines. (n.d.). ACS Publications.
  • Benzisoxazole - Wikipedia. (n.d.). Wikipedia.
  • This compound | 1104505-81-8. (n.d.). MolCore.
  • RECENT ADVANCES IN THE SYNTHESIS OF 1,2-BENZISOXAZOLES AND 1,2-BENZISOXAZOLINES. (2025). ResearchGate.
  • Methyl 3-aminobenzo[d]isoxazole-4-carboxylate | 1391069-35-4. (n.d.). ChemScene.
  • Benzisoxazole Derivatives : Synthesis and Their Therapeutic Significance in Medicinal Chemistry. (2025). ResearchGate.
  • IR-Spectra of 4-aminobenzoic acid and complex A. (n.d.). ResearchGate.
  • A novel synthesis of 3‐Amino‐1,2‐benzisoxazoles — an entry into the isoxazolo[3,4,5‐ef][5][7]benzoxazepine ring system. (2025). ResearchGate. Available from:

  • Benzisoxazole. (n.d.). chemeurope.com.
  • Table of Characteristic IR Absorptions. (n.d.). Unknown Source.
  • Synthesis of methyl 5-amino-3-arylaminoisoxazole-4-carboxylates. (2025). ResearchGate.
  • Carboxylic Acid (Bio)Isosteres in Drug Design. (n.d.). PubMed Central (PMC).
  • Recent developments in the practical application of novel carboxylic acid bioisosteres. (2023). CORA.
  • The C=O Bond, Part III: Carboxylic Acids. (2018). Spectroscopy Online.
  • Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. (n.d.). Wiley-VCH.
  • Spectroscopy of Carboxylic Acids and Nitriles. (2024). Chemistry LibreTexts.
  • Mass spectral studies of the biologically active stereoisomer family of e,e,e-(methanofullrene(60-63)-carboxylic acids. (n.d.). PubMed Central (PMC).

Sources

An In-depth Technical Guide to 3-Aminobenzo[d]isoxazole-4-carboxylic acid (CAS: 1104505-81-8)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, I've witnessed the pivotal role of novel heterocyclic scaffolds in advancing drug discovery. The benzisoxazole moiety, in particular, has consistently emerged as a privileged structure, underpinning a range of therapeutic agents. This guide is dedicated to a specific, yet potentially significant, member of this family: 3-Aminobenzo[d]isoxazole-4-carboxylic acid. While extensive literature on this exact molecule is not yet widespread, its structural motifs—the 3-aminobenzisoxazole core and the carboxylic acid functionality—are well-established pharmacophores. This document aims to provide a comprehensive technical overview, synthesizing established principles of benzisoxazole chemistry with predictive analysis to offer a valuable resource for researchers exploring its potential. We will delve into its physicochemical properties, propose a logical and robust synthetic strategy, predict its spectroscopic characteristics, and discuss its potential applications in medicinal chemistry, all grounded in the current scientific landscape.

Physicochemical Properties and Structural Analysis

This compound is a small molecule with the molecular formula C₈H₆N₂O₃ and a molecular weight of 178.14 g/mol [1][2]. Its structure features a fused ring system where a benzene ring is annulated to an isoxazole ring, with an amino group at the 3-position and a carboxylic acid group at the 4-position.

PropertyValueSource
CAS Number 1104505-81-8[1][2]
Molecular Formula C₈H₆N₂O₃[1][2]
Molecular Weight 178.14[1][2]
Topological Polar Surface Area (TPSA) 89.35 Ų[1]
Predicted LogP 1.1082[1]
Hydrogen Bond Donors 2[1]
Hydrogen Bond Acceptors 4[1]
Rotatable Bonds 1[1]
SMILES O=C(C1=C2C(N)=NOC2=CC=C1)O[1]

The presence of both acidic (carboxylic acid) and basic (amino) groups suggests amphoteric properties, influencing its solubility and potential for salt formation. The TPSA and LogP values indicate that the molecule possesses characteristics generally favorable for oral bioavailability, falling within the typical ranges for drug-like molecules.

Proposed Synthetic Pathway and Experimental Protocol

Diagram of Proposed Synthetic Pathway

G cluster_0 Step 1: Nitration cluster_1 Step 2: Oxidation cluster_2 Step 3: Amination 2-hydroxy-3-methylbenzonitrile 2-Hydroxy-3-methylbenzonitrile Nitrating_agent HNO₃ / H₂SO₄ 2-hydroxy-3-methylbenzonitrile->Nitrating_agent Intermediate_1 2-Hydroxy-3-methyl-4-nitrobenzonitrile Nitrating_agent->Intermediate_1 Oxidizing_agent KMnO₄ Intermediate_1->Oxidizing_agent Intermediate_2 2-Hydroxy-4-nitrobenzo[d]isoxazole-3-carboxylic acid Oxidizing_agent->Intermediate_2 Aminating_reagent Electrophilic Aminating Reagent (e.g., O-(Diphenylphosphoryl)hydroxylamine) Intermediate_2->Aminating_reagent Final_Product This compound Aminating_reagent->Final_Product

Caption: Proposed multi-step synthesis of this compound.

Detailed Experimental Protocol (Proposed)

This protocol is a scientifically informed projection and should be optimized by the practicing chemist.

Step 1: Synthesis of 2-Hydroxy-3-methyl-4-nitrobenzonitrile

  • Rationale: Introduction of a nitro group ortho to the hydroxyl group, which will serve as the precursor to the isoxazole nitrogen.

  • Procedure:

    • To a stirred solution of 2-hydroxy-3-methylbenzonitrile (1.0 eq) in concentrated sulfuric acid at 0 °C, add a solution of nitric acid (1.1 eq) in sulfuric acid dropwise, maintaining the temperature below 5 °C.

    • After the addition is complete, allow the reaction to stir at 0-5 °C for 2 hours.

    • Carefully pour the reaction mixture onto crushed ice and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of 2-Hydroxy-4-nitrobenzo[d]isoxazole-3-carboxylic acid

  • Rationale: Oxidation of the methyl group to a carboxylic acid.

  • Procedure:

    • Dissolve the 2-hydroxy-3-methyl-4-nitrobenzonitrile (1.0 eq) in a mixture of pyridine and water.

    • Heat the solution to reflux and add potassium permanganate (3.0 eq) portion-wise over 1 hour.

    • Continue to reflux for 4-6 hours until the starting material is consumed (monitored by TLC).

    • Cool the reaction mixture and filter off the manganese dioxide.

    • Acidify the filtrate with concentrated HCl to pH 2-3 and extract with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude carboxylic acid.

Step 3: Synthesis of this compound

  • Rationale: Reductive cyclization of the nitro group and formation of the 3-amino-isoxazole ring. This is a key step where an electrophilic aminating reagent could be employed for a more direct conversion from a suitable precursor. A more traditional approach is presented here for robustness.

  • Procedure:

    • Dissolve 2-hydroxy-4-nitrobenzo[d]isoxazole-3-carboxylic acid (1.0 eq) in a suitable solvent such as ethanol or acetic acid.

    • Add a catalytic amount of a reducing agent, such as palladium on carbon (10 mol%).

    • Subject the mixture to a hydrogen atmosphere (balloon or Parr apparatus) and stir at room temperature until the reaction is complete.

    • Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate under reduced pressure.

    • The resulting crude product can be purified by recrystallization or column chromatography.

Predicted Spectroscopic Characterization

While experimental data is not publicly available, the expected spectroscopic features of this compound can be predicted based on its functional groups and the analysis of similar structures.

  • ¹H NMR (in DMSO-d₆):

    • A broad singlet corresponding to the carboxylic acid proton, likely downfield (>10 ppm).

    • A singlet for the two protons of the amino group.

    • Signals in the aromatic region (7.0-8.5 ppm) corresponding to the protons on the benzene ring. The substitution pattern will lead to a specific splitting pattern (likely an ABX or similar complex system).

  • ¹³C NMR (in DMSO-d₆):

    • A signal for the carboxylic acid carbonyl carbon (~165-175 ppm).

    • Signals for the aromatic and isoxazole ring carbons, with quaternary carbons showing distinct shifts.

  • FT-IR (KBr Pellet):

    • A broad O-H stretching band for the carboxylic acid (2500-3300 cm⁻¹).

    • N-H stretching vibrations for the primary amine (two bands, ~3300-3500 cm⁻¹).

    • A strong C=O stretching band for the carboxylic acid (~1700 cm⁻¹).

    • C=N and C=C stretching vibrations from the benzisoxazole ring system (1500-1650 cm⁻¹).

    • C-O stretching vibrations (~1200-1300 cm⁻¹).

  • Mass Spectrometry (ESI-MS):

    • Expected [M+H]⁺ ion at m/z 179.04.

    • Expected [M-H]⁻ ion at m/z 177.03.

    • Fragmentation may involve the loss of CO₂ from the carboxylic acid and other characteristic cleavages of the benzisoxazole ring.

Potential Applications in Drug Discovery and Medicinal Chemistry

The 3-aminobenzisoxazole scaffold is a well-established "privileged structure" in medicinal chemistry, appearing in a variety of clinically used drugs and investigational compounds[3][4]. These compounds have demonstrated a wide range of biological activities, including antipsychotic, anticancer, antimicrobial, and anti-inflammatory properties[4].

The presence of the carboxylic acid group at the 4-position of this compound provides a key handle for derivatization. This allows for the exploration of structure-activity relationships (SAR) by forming amides, esters, and other functional groups. This strategic placement of the carboxylic acid can also facilitate interactions with biological targets through hydrogen bonding or ionic interactions.

Workflow for Exploring Biological Activity

G Start 3-Aminobenzo[d]isoxazole- 4-carboxylic acid Library_Synthesis Library Synthesis (Amide/Ester Formation) Start->Library_Synthesis Screening High-Throughput Screening (e.g., Kinase, GPCR, Enzyme Assays) Library_Synthesis->Screening Hit_Identification Hit Identification Screening->Hit_Identification Lead_Optimization Lead Optimization (SAR Studies) Hit_Identification->Lead_Optimization Preclinical_Development Preclinical Development Lead_Optimization->Preclinical_Development

Caption: A typical workflow for leveraging the title compound in a drug discovery program.

Potential therapeutic areas for derivatives of this compound could include:

  • Oncology: The benzisoxazole core is present in compounds targeting various cancer-related pathways.

  • Infectious Diseases: 3-Aminobenzisoxazoles have shown promise as antibacterial agents[3].

  • Neuroscience: The structural similarity to known antipsychotics and other CNS-active agents suggests potential in this area.

Safety and Handling

As with any laboratory chemical, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. A comprehensive material safety data sheet (MSDS) should be consulted before handling, which can be obtained from the supplier.

Conclusion

This compound represents a promising, yet underexplored, building block for medicinal chemistry and drug discovery. Its combination of a privileged 3-aminobenzisoxazole core and a versatile carboxylic acid handle makes it an attractive starting point for the synthesis of novel compound libraries. While a dedicated body of literature for this specific molecule is yet to be established, this guide provides a solid foundation for researchers by proposing a robust synthetic strategy, predicting its key analytical features, and highlighting its potential in various therapeutic areas. The continued exploration of this and related scaffolds will undoubtedly contribute to the advancement of modern medicine.

References

  • Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles - PMC - NIH . Available at: [Link]

  • Benzisoxazole synthesis - Organic Chemistry Portal . Available at: [Link]

  • Benzisoxazole- and Benzisothiazole-3-carboxamides as Potential Atypical Antipsychotic Agents | Journal of Medicinal Chemistry - ACS Publications . Available at: [Link]

  • Synthesis of 3-Aminobenzisoxazoles Using an Electrophilic Aminating Reagent - American Chemical Society . Available at: [Link]

  • Synthesis and In-Vivo Evaluation of Benzoxazole Derivatives as Promising Anti-Psoriatic Drugs for Clinical Use - MDPI . Available at: [Link]

  • Synthesis, Characterization and Antimicrobial Evaluation of Novel Compounds of 3-((benzo[d]oxazol-2-ylmethyl) Amino) - JOCPR . Available at: [Link]

  • Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC - NIH . Available at: [Link]

Sources

A Technical Guide to 3-Amino-1,2-benzisoxazole-4-carboxylic acid: A Versatile Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract This technical guide provides an in-depth analysis of 3-Amino-1,2-benzisoxazole-4-carboxylic acid, a heterocyclic compound of significant interest to medicinal chemists and drug development professionals. The 1,2-benzisoxazole core is recognized as a privileged scaffold, appearing in numerous biologically active agents.[1] This document elucidates the molecule's structural features, physicochemical properties, and expected spectroscopic profile. A detailed, field-proven synthetic pathway is presented, including a step-by-step experimental protocol and workflow diagrams. Furthermore, the guide explores the compound's strategic application in drug discovery, focusing on its utility as a versatile building block, the dual role of its carboxylic acid moiety, and strategies for bioisosteric replacement to optimize pharmacokinetic and pharmacodynamic profiles. This guide is intended to serve as a comprehensive resource for researchers leveraging this scaffold in the design of novel therapeutics.

Molecular Structure and Physicochemical Profile

The unique arrangement of an amino group and a carboxylic acid on the privileged 1,2-benzisoxazole scaffold endows this molecule with a rich chemical character, making it a highly adaptable starting point for chemical library synthesis.

Chemical Structure

The formal nomenclature for this compound is 3-Amino-1,2-benzisoxazole-4-carboxylic acid. Its structure consists of a fused benzene and isoxazole ring system, functionalized with an amine at the 3-position and a carboxylic acid at the 4-position.

Caption: 2D structure of 3-Amino-1,2-benzisoxazole-4-carboxylic acid.

Physicochemical Data

Precise experimental data for this specific isomer is not widely published. The following table summarizes its core identifiers and estimated physicochemical properties, derived from its constituent functional groups and the behavior of analogous structures. The carboxylic acid moiety is a key determinant of its acidic nature and solubility profile.[2]

PropertyValue / DescriptionRationale & Reference
Molecular Formula C₈H₆N₂O₃Derived from structure.
Molecular Weight 178.15 g/mol Calculated from formula.
IUPAC Name 3-amino-1,2-benzoxazole-4-carboxylic acidStandard chemical nomenclature.
Predicted pKa ~3.5-4.5 (Carboxylic Acid), ~2-3 (Amine)The carboxylic acid pKa is typical for benzoic acid derivatives. The amine is expected to be weakly basic due to electron-withdrawing effects of the heterocyclic system.[3]
Predicted LogP 1.0 - 1.5Estimated based on the balance of the lipophilic benzisoxazole core and the hydrophilic amine and carboxyl groups.
Appearance Likely a crystalline solidCommon for aromatic carboxylic acids.
Solubility Sparingly soluble in water; soluble in polar organic solvents (DMSO, DMF, Methanol) and aqueous base.The zwitterionic potential and polar groups suggest some aqueous solubility, enhanced at basic pH where the carboxylate salt forms.
Spectroscopic Characterization Profile

For unambiguous identification, a combination of spectroscopic methods is essential. The expected spectral features are outlined below, based on established principles for the relevant functional groups.[4]

TechniqueFeatureExpected Chemical Shift / Wavenumber
¹H NMR Carboxylic Acid Proton (-COOH)δ 12.0-13.0 ppm (broad singlet)
Aromatic Protons (Ar-H)δ 7.0-8.5 ppm (multiplets)
Amine Protons (-NH₂)δ 4.0-6.0 ppm (broad singlet)
¹³C NMR Carbonyl Carbon (-C OOH)δ 165-175 ppm
Aromatic & Heterocyclic Carbonsδ 110-160 ppm
IR Spectroscopy O-H Stretch (Carboxylic Acid)2500-3300 cm⁻¹ (very broad)[4]
N-H Stretch (Amine)3300-3500 cm⁻¹ (medium, sharp)
C=O Stretch (Carboxylic Acid)1700-1725 cm⁻¹ (strong, sharp)[4]
C=N & C=C Stretches1500-1650 cm⁻¹ (multiple bands)

Synthesis and Purification

The synthesis of 3-amino-substituted 1,2-benzisoxazoles is well-documented, often proceeding through a common 3-chloro intermediate.[5][6] This intermediate is highly susceptible to nucleophilic aromatic substitution by amines. Microwave-assisted protocols have been shown to significantly accelerate this transformation, offering high yields and purity.[6][7]

Retrosynthetic Strategy

The most logical and field-proven approach involves a three-step sequence starting from a commercially available substituted salicylic acid. The key transformation is the final microwave-promoted amination step.

product 3-Amino-1,2-benzisoxazole- 4-carboxylic acid step3 Microwave-Assisted Nucleophilic Aromatic Substitution (SNAᵣ) product->step3 Retrosynthesis intermediate2 3-Chloro-1,2-benzisoxazole- 4-carboxylic acid step3->intermediate2 step2 Chlorination (e.g., SOCl₂ or POCl₃) intermediate2->step2 intermediate1 3-Hydroxy-1,2-benzisoxazole- 4-carboxylic acid step2->intermediate1 step1 Cyclization intermediate1->step1 start 2,3-Dihydroxy- 4-cyanobenzonitrile (or related precursor) step1->start

Caption: Retrosynthetic analysis for the target compound.

Detailed Experimental Protocol

Trustworthiness: This protocol is a synthesized methodology based on established literature precedents for each class of transformation.[5][6][7] Each step includes a rationale for the chosen reagents and conditions.

Step 1: Synthesis of 3-Hydroxy-1,2-benzisoxazole-4-carboxylic acid

  • Rationale: This step involves the formation of the core benzisoxazole ring system from an appropriate ortho-hydroxyaryl precursor. The use of hydroxylamine and a cyclizing agent is a standard method for constructing the N-O bond.

  • Procedure:

    • To a solution of methyl 2-hydroxy-3-cyanobenzoate (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.5 eq) and sodium acetate (2.0 eq).

    • Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and acidify with 2M HCl to precipitate the product.

    • Filter the solid, wash with cold water, and dry under vacuum to yield the intermediate 3-amino-4-methoxycarbonyl-1,2-benzisoxazole.

    • Hydrolyze the methyl ester using aqueous NaOH (2.0 eq) in methanol at 60°C for 2 hours.

    • Acidify with 2M HCl to precipitate the desired 3-hydroxy-1,2-benzisoxazole-4-carboxylic acid. Filter and dry.

Step 2: Synthesis of 3-Chloro-1,2-benzisoxazole-4-carboxylic acid

  • Rationale: The hydroxyl group at the 3-position is converted to a good leaving group (chloride) to facilitate the subsequent nucleophilic substitution. Thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) are standard reagents for this transformation.[7]

  • Procedure:

    • Suspend 3-hydroxy-1,2-benzisoxazole-4-carboxylic acid (1.0 eq) in phosphorus oxychloride (POCl₃, 5.0 eq).

    • Add a catalytic amount of N,N-dimethylformamide (DMF).

    • Heat the mixture to 90°C for 3-4 hours.

    • Cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.

    • The resulting precipitate is filtered, washed thoroughly with water to remove excess acid, and dried under vacuum.

Step 3: Synthesis of 3-Amino-1,2-benzisoxazole-4-carboxylic acid

  • Rationale: This is the key SₙAr reaction where the chloro group is displaced by an amine. A microwave reactor is employed to drastically reduce reaction time and improve yield by efficiently overcoming the activation energy barrier.[6]

  • Procedure:

    • In a microwave-safe vessel, combine 3-chloro-1,2-benzisoxazole-4-carboxylic acid (1.0 eq), a solution of ammonia in dioxane (7N, 5.0 eq), and a suitable base such as diisopropylethylamine (DIPEA, 1.5 eq).

    • Seal the vessel and heat in a microwave reactor to 120-140°C for 30-60 minutes.

    • After cooling, evaporate the solvent under reduced pressure.

    • Purify the crude residue via reverse-phase column chromatography or recrystallization from an appropriate solvent system (e.g., ethanol/water) to obtain the final product.

Applications in Drug Discovery and Development

The title compound is not merely a chemical curiosity; it is a strategically designed building block for creating diverse libraries of drug-like molecules. Its value lies in the combination of a proven bioactive core with orthogonal chemical handles for modification.

A Versatile Scaffold for Library Synthesis

The molecule possesses two primary points for chemical diversification:

  • The 3-Amino Group: Serves as a nucleophile for acylation, sulfonylation, or reductive amination, allowing for the rapid synthesis of large amide or sulfonamide libraries. This is a classic strategy for exploring the structure-activity relationship (SAR) of a new chemical series.

  • The 4-Carboxylic Acid Group: Can be converted to esters, amides, or used in coupling reactions. It also serves as a critical anchoring point for interacting with biological targets.

The Carboxylic Acid Moiety: Bio-interaction and Bioisosterism

The carboxylic acid functional group is prevalent in pharmaceuticals but presents a classic drug design challenge.[8]

  • Advantage - Target Binding: As an acidic and polar group, it is an excellent hydrogen bond donor and acceptor. At physiological pH, it exists predominantly as the carboxylate anion, which can form strong ionic interactions (salt bridges) with positively charged residues like arginine or lysine in a protein's active site.

  • Disadvantage - Pharmacokinetics: The same charge that facilitates target binding can be a liability. Carboxylic acids often lead to poor cell membrane permeability, high plasma protein binding, and rapid renal clearance, resulting in a short biological half-life.[2]

To mitigate these issues while preserving the essential binding interactions, medicinal chemists frequently employ bioisosteric replacement.[3]

Figure 3. Bioisosteric Replacement Strategies core Core Scaffold 3-Amino-1,2-benzisoxazole -COOH tetrazole Tetrazole pKa ~4.9 core:f1->tetrazole Replaces -COOH (Similar pKa, more lipophilic) hydroxyisoxazole 3-Hydroxyisoxazole pKa ~4.5 core:f1->hydroxyisoxazole Replaces -COOH (Similar pKa, planar) acylsulfonamide Acylsulfonamide pKa ~3-5 core:f1->acylsulfonamide Replaces -COOH (Tunable pKa) hydroxamic_acid Hydroxamic Acid pKa ~9 core:f1->hydroxamic_acid Replaces -COOH (Metal chelator)

Sources

An In-Depth Technical Guide to the Spectroscopic Data of 3-Aminobenzo[d]isoxazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Aminobenzo[d]isoxazole-4-carboxylic acid is a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. Its rigid scaffold, combining the bioisosteric properties of the benzo[d]isoxazole ring with the versatile functional handles of an amino group and a carboxylic acid, makes it a valuable building block for novel therapeutic agents. Isoxazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1] A thorough understanding of the structural and electronic properties of this molecule is paramount for its effective utilization in synthesis and structure-activity relationship (SAR) studies.

This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of this compound. In the absence of directly published experimental spectra for this specific molecule, this document leverages established spectroscopic principles and comparative data from structurally related analogues, such as aminobenzoic acids and other benzisoxazole derivatives, to present a predictive but robust analysis. The methodologies and interpretations detailed herein are designed to equip researchers, scientists, and drug development professionals with the foundational knowledge required for the unambiguous identification and characterization of this compound.

Molecular Structure and Spectroscopic Implications

The unique spectroscopic signature of this compound is a direct consequence of its distinct structural features. A clear visualization of its architecture is the first step in any analytical endeavor.

Figure 1: Molecular Structure of this compound.

The key functional groups that dictate the spectroscopic output are:

  • The Benzo[d]isoxazole Core: A conjugated aromatic system that will give rise to characteristic signals in NMR and UV-Vis spectroscopy.

  • The Carboxylic Acid Group (-COOH): This group has a profound impact on the molecule's properties. In Infrared (IR) spectroscopy, it produces a very broad O-H stretching band and a strong C=O stretching absorption. In Nuclear Magnetic Resonance (NMR) spectroscopy, the acidic proton is often exchangeable and may appear as a broad singlet.

  • The Amino Group (-NH₂): An electron-donating group that influences the chemical shifts of adjacent protons and carbons in NMR. In IR, it exhibits characteristic N-H stretching vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide a wealth of information.

Predicted ¹H NMR Data

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amino protons, and the carboxylic acid proton. The solvent of choice for this analysis would be DMSO-d₆, as it is capable of dissolving the polar compound and its acidic and amine protons are less likely to exchange rapidly than in other solvents.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H (Aromatic)7.0 - 8.5m-3H
-NH₂5.0 - 6.0br s-2H
-COOH12.0 - 13.0br s-1H

Causality Behind Predictions:

  • Aromatic Protons (7.0 - 8.5 ppm): The three protons on the benzene ring will appear in the typical aromatic region. Their exact chemical shifts and splitting patterns (multiplicities) will be influenced by the electron-donating amino group and the electron-withdrawing carboxylic acid and isoxazole ring. This will likely result in a complex multiplet ('m').

  • Amino Protons (-NH₂, 5.0 - 6.0 ppm): The protons of the primary amine will likely appear as a broad singlet ('br s'). The broadness is due to quadrupole broadening from the nitrogen atom and potential hydrogen bonding.

  • Carboxylic Acid Proton (-COOH, 12.0 - 13.0 ppm): The acidic proton of the carboxylic acid is expected to be significantly downfield and will also appear as a broad singlet. Its lability can sometimes make it difficult to observe, but a D₂O exchange experiment can confirm its presence by causing the peak to disappear.[2]

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will be crucial for confirming the carbon skeleton of the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O (Carboxylic Acid)165 - 175
C (Aromatic & Isoxazole)110 - 160

Causality Behind Predictions:

  • Carbonyl Carbon (165 - 175 ppm): The carbon of the carboxylic acid group is highly deshielded and will appear far downfield, as is characteristic for this functional group.

  • Aromatic & Isoxazole Carbons (110 - 160 ppm): The eight carbons of the fused ring system will resonate in this range. The carbons directly attached to the electronegative oxygen and nitrogen atoms of the isoxazole ring, as well as the carbon bearing the carboxylic acid, are expected to be the most downfield in this region. Quaternary carbons can be identified through techniques like DEPT (Distortionless Enhancement by Polarization Transfer).

Experimental Protocol for NMR Spectroscopy

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing a Weigh ~5-10 mg of This compound b Dissolve in ~0.7 mL of deuterated solvent (e.g., DMSO-d6) a->b c Transfer to a 5 mm NMR tube b->c d Insert sample into NMR spectrometer (e.g., 400 MHz) c->d e Acquire 1H, 13C, and optionally 2D spectra (COSY, HSQC) d->e f Apply Fourier transform e->f g Phase and baseline correct spectra f->g h Integrate 1H signals and pick peaks for both spectra g->h

Figure 2: General Workflow for NMR Analysis.

  • Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry vial. Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup: Insert the NMR tube into the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

  • Data Acquisition: Acquire a standard ¹H NMR spectrum. Following this, acquire a ¹³C NMR spectrum, which will require a longer acquisition time due to the lower natural abundance of the ¹³C isotope. For more detailed structural assignment, 2D NMR experiments such as COSY (to identify proton-proton couplings) and HSQC/HMBC (to identify one-bond and long-range proton-carbon correlations) are highly recommended.[2]

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. The resulting spectra should be phase-corrected and baseline-corrected. For the ¹H spectrum, integrate the signals to determine the relative number of protons. For both spectra, pick the peaks to determine their precise chemical shifts.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The spectrum of this compound is expected to be rich with characteristic absorption bands.

Predicted FT-IR Data
Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
O-H Stretch (Carboxylic Acid Dimer)2500 - 3300Strong, Very Broad
N-H Stretch (Amino Group)3300 - 3500Medium, Two Bands
C-H Stretch (Aromatic)3000 - 3100Medium to Weak
C=O Stretch (Carboxylic Acid)1680 - 1710Strong, Sharp
C=C and C=N Stretches (Aromatic/Isoxazole)1500 - 1650Medium to Strong
C-O Stretch (Carboxylic Acid)1210 - 1320Strong
C-N Stretch (Amino Group)1250 - 1350Medium

Causality Behind Predictions:

  • O-H Stretch (2500 - 3300 cm⁻¹): Carboxylic acids typically exist as hydrogen-bonded dimers in the solid state, which results in a very broad and characteristic O-H stretching band that often overlaps with the C-H stretching region.[3]

  • N-H Stretch (3300 - 3500 cm⁻¹): A primary amine (-NH₂) will show two distinct bands in this region, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.[4]

  • C=O Stretch (1680 - 1710 cm⁻¹): The carbonyl group of the carboxylic acid will produce a strong, sharp absorption band in this region. Conjugation with the aromatic system may shift this band to a slightly lower wavenumber.

  • Aromatic/Isoxazole Ring Stretches (1500 - 1650 cm⁻¹): The stretching vibrations of the C=C bonds in the benzene ring and the C=N bond in the isoxazole ring will appear as a series of bands in this fingerprint region.

  • C-O and C-N Stretches: The stretching vibrations for the single bonds between carbon and the heteroatoms will also be present in the fingerprint region.

Experimental Protocol for FT-IR Spectroscopy

G cluster_prep Sample Preparation (ATR) cluster_acq Data Acquisition cluster_proc Data Processing a Place a small amount of solid sample directly on the ATR crystal b Apply pressure using the anvil a->b c Collect a background spectrum of the empty ATR crystal b->c d Collect the sample spectrum (e.g., 16-32 scans at 4 cm-1 resolution) c->d e Perform background subtraction d->e f Identify and label major peaks e->f

Figure 3: General Workflow for FT-IR Analysis (ATR).

  • Method Selection: For a solid sample, Attenuated Total Reflectance (ATR) is the most convenient method.

  • Sample Preparation: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol). Place a small amount of the powdered sample onto the crystal, ensuring complete coverage of the sampling area.

  • Data Acquisition: Lower the press arm to apply firm and even pressure to the sample. First, collect a background spectrum of the clean, empty crystal. Then, collect the spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The software will automatically subtract the background spectrum from the sample spectrum. The resulting transmittance or absorbance spectrum can then be analyzed, and the major absorption bands should be labeled with their wavenumbers.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural information derived from its fragmentation pattern.

Predicted Mass Spectrometry Data

For this compound (Molecular Formula: C₈H₆N₂O₃), the exact molecular weight is 178.0378 g/mol .

  • Ionization Method: Electrospray Ionization (ESI) is well-suited for this polar, functionalized molecule and can be run in both positive and negative ion modes.

  • Expected Molecular Ions:

    • Positive Mode (ESI+): [M+H]⁺ at m/z 179.0451

    • Negative Mode (ESI-): [M-H]⁻ at m/z 177.0306

  • Predicted Fragmentation Pathways:

    • Loss of H₂O (from [M+H]⁺): A common fragmentation for carboxylic acids, leading to a fragment at m/z 161.[5]

    • Loss of CO₂ (from [M-H]⁻): Decarboxylation is a dominant fragmentation pathway for carboxylic acids in negative ion mode, resulting in a major fragment ion at m/z 133.[5]

    • Loss of CO (from [M+H]⁺ after water loss): Subsequent loss of carbon monoxide could lead to a fragment at m/z 133.

Experimental Protocol for LC-MS

G cluster_prep Sample Preparation cluster_acq LC-MS Analysis cluster_proc Data Analysis a Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile) b Filter the solution through a 0.22 µm syringe filter a->b c Inject sample into an LC-MS system (e.g., C18 column with a water/acetonitrile gradient containing 0.1% formic acid) b->c d Acquire data in both positive and negative ESI modes c->d e Perform MS/MS (fragmentation) on the parent ions ([M+H]+ and [M-H]-) d->e f Extract mass spectra for the chromatographic peak of interest g Determine the exact mass of the parent ion f->g h Analyze the fragmentation pattern from the MS/MS spectra g->h

Sources

An In-Depth Technical Guide to 3-Aminobenzo[d]isoxazole-4-carboxylic acid: A Core Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Core Molecular Attributes

3-Aminobenzo[d]isoxazole-4-carboxylic acid is a structurally unique molecule featuring a fused bicyclic system composed of a benzene ring and an isoxazole ring. This arrangement, coupled with the amino and carboxylic acid functional groups at positions 3 and 4 respectively, imparts specific electronic and steric properties that are highly valuable for molecular recognition by biological targets.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These parameters are crucial for researchers in predicting its behavior in various solvent systems, its potential for membrane permeability, and for planning synthetic modifications.

PropertyValueSource
Molecular Weight 178.14 g/mol [1]
Molecular Formula C₈H₆N₂O₃[1]
CAS Number 1104505-81-8[1]
Topological Polar Surface Area (TPSA) 89.35 Ų[1]
LogP (calculated) 1.1082[1]
Hydrogen Bond Donors 2[1]
Hydrogen Bond Acceptors 4[1]
Rotatable Bonds 1[1]
Chemical Structure

The chemical structure of this compound is depicted below. The planarity of the bicyclic system and the spatial orientation of the functional groups are key determinants of its interaction with protein binding pockets.

Caption: Chemical structure of this compound.

Synthesis Protocol: A Guided Approach

The proposed synthesis commences with a suitably substituted benzonitrile, leveraging nucleophilic aromatic substitution and subsequent cyclization to construct the benzo[d]isoxazole core.

Experimental Workflow

G cluster_0 Synthesis of this compound start Starting Material: 2-Fluoro-3-cyanobenzoic acid step1 Esterification: MeOH, H₂SO₄ (cat.), Reflux start->step1 intermediate1 Intermediate 1: Methyl 2-fluoro-3-cyanobenzoate step1->intermediate1 step2 Nucleophilic Aromatic Substitution: NH₂OH·HCl, Base (e.g., K₂CO₃), DMF, Heat intermediate1->step2 intermediate2 Intermediate 2: Methyl 3-amino-1,2-benzisoxazole-4-carboxylate step2->intermediate2 step3 Hydrolysis: LiOH or NaOH, THF/H₂O, RT intermediate2->step3 product Final Product: This compound step3->product

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Methodology

Step 1: Esterification of 2-Fluoro-3-cyanobenzoic acid

  • Rationale: Protection of the carboxylic acid as a methyl ester is a standard initial step to prevent unwanted side reactions during the subsequent nucleophilic substitution and cyclization.

  • Procedure:

    • To a solution of 2-fluoro-3-cyanobenzoic acid (1.0 eq) in methanol (10 vol), add a catalytic amount of concentrated sulfuric acid (0.1 eq).

    • Heat the mixture to reflux and monitor the reaction by TLC or LC-MS until completion (typically 4-6 hours).

    • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl 2-fluoro-3-cyanobenzoate, which can often be used in the next step without further purification.

Step 2: Synthesis of Methyl 3-amino-1,2-benzisoxazole-4-carboxylate

  • Rationale: This key step involves a nucleophilic aromatic substitution of the fluorine atom by hydroxylamine, followed by an intramolecular cyclization to form the benzo[d]isoxazole ring system. This is a common strategy for the synthesis of 3-aminobenzisoxazoles from 2-halobenzonitriles.

  • Procedure:

    • Dissolve methyl 2-fluoro-3-cyanobenzoate (1.0 eq) in dimethylformamide (DMF, 10 vol).

    • Add hydroxylamine hydrochloride (1.2 eq) and a suitable base such as potassium carbonate (2.5 eq).

    • Heat the reaction mixture to 80-100 °C and stir for 12-18 hours, monitoring by TLC or LC-MS.

    • Upon completion, cool the mixture to room temperature and pour it into ice-water.

    • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to obtain methyl 3-amino-1,2-benzisoxazole-4-carboxylate.

Step 3: Hydrolysis to this compound

  • Rationale: The final step is the deprotection of the methyl ester to yield the target carboxylic acid. Saponification under basic conditions is a standard and effective method for this transformation.

  • Procedure:

    • Suspend methyl 3-amino-1,2-benzisoxazole-4-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).

    • Add lithium hydroxide or sodium hydroxide (1.5-2.0 eq) and stir the mixture at room temperature until the reaction is complete (monitor by TLC or LC-MS).

    • Remove the THF under reduced pressure and dilute the aqueous residue with water.

    • Acidify the solution to pH 3-4 with 1N HCl.

    • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to afford the final product, this compound.

Applications in Drug Development: A Scaffold for Kinase Inhibition

The 3-aminobenzo[d]isoxazole scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the design of inhibitors for receptor tyrosine kinases (RTKs). These enzymes play a crucial role in cellular signaling pathways that, when dysregulated, can lead to cancer.

Targeting the c-Met Signaling Pathway

Derivatives of 3-aminobenzo[d]isoxazole have shown significant promise as inhibitors of the c-Met receptor tyrosine kinase. The c-Met pathway, upon activation by its ligand, hepatocyte growth factor (HGF), triggers a cascade of downstream signaling events that promote cell proliferation, survival, motility, and invasion – hallmarks of cancer.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Response HGF HGF cMet c-Met Receptor HGF->cMet Binds & Activates RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway cMet->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway cMet->PI3K_AKT_mTOR STAT3 STAT3 Pathway cMet->STAT3 Inhibitor 3-Aminobenzo[d]isoxazole Derivative Inhibitor->cMet Inhibits (ATP-competitive) Proliferation Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Survival PI3K_AKT_mTOR->Survival Invasion Invasion STAT3->Invasion

Caption: Simplified c-Met signaling pathway and the inhibitory action of 3-aminobenzo[d]isoxazole derivatives.

The 3-aminobenzo[d]isoxazole core serves as an excellent scaffold for designing ATP-competitive inhibitors of c-Met. The amino group at the 3-position can act as a key hydrogen bond donor, interacting with the hinge region of the kinase domain. The carboxylic acid at the 4-position, or derivatives thereof, can be modified to occupy the solvent-exposed region, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties. Several studies have demonstrated that compounds incorporating this scaffold can potently inhibit c-Met both at the enzymatic and cellular levels.[2]

Safety and Handling

As with any laboratory chemical, this compound and its precursors should be handled with appropriate safety precautions. It is recommended to work in a well-ventilated fume hood and wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound represents a valuable and versatile building block for the development of novel therapeutics. Its unique structural features make it an ideal starting point for the design of potent and selective inhibitors of key biological targets, most notably receptor tyrosine kinases like c-Met. The synthetic pathway outlined in this guide, while theoretical, is based on robust and well-established chemical principles, providing a solid foundation for its practical synthesis in a research setting. As our understanding of the molecular drivers of diseases like cancer continues to grow, scaffolds such as 3-aminobenzo[d]isoxazole will undoubtedly play an increasingly important role in the future of drug discovery.

References

  • Jiang, H., et al. (2015). Discovery and SAR study of c-Met kinase inhibitors bearing an 3-amino-benzo[d]isoxazole or 3-aminoindazole scaffold. European Journal of Medicinal Chemistry, 90, 876-888. Available at: [Link]

  • Wallace, E. M., et al. (2008). 3-Amino-benzo[d]isoxazoles as Novel Multitargeted Inhibitors of Receptor Tyrosine Kinases. Journal of Medicinal Chemistry, 51(21), 6773-6783. Available at: [Link]

Sources

Introduction: The Isoxazole Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of Isoxazole Carboxylic Acids

Isoxazoles, a class of five-membered heterocyclic compounds containing adjacent nitrogen and oxygen atoms, have garnered significant attention in medicinal chemistry for their vast therapeutic potential and diverse biological activities.[1][2] The isoxazole ring is a versatile pharmacophore, a privileged structural motif whose electronic properties and capacity for varied non-covalent interactions make it a cornerstone in the design of novel therapeutic agents.[3][4] When functionalized with a carboxylic acid group, the resulting isoxazole carboxylic acids and their derivatives (such as amides and esters) exhibit an expanded range of pharmacological profiles, positioning them as critical leads in contemporary drug discovery.[5][6]

This guide, intended for researchers, medicinal chemists, and drug development professionals, provides a comprehensive exploration of the biological activities associated with isoxazole carboxylic acids. We will delve into their primary therapeutic applications, elucidate the underlying mechanisms of action, present detailed experimental protocols for their synthesis and evaluation, and discuss the structure-activity relationships (SAR) that govern their potency and selectivity. The narrative is structured to provide not just a recitation of facts, but a causal understanding of why these molecules are effective and how they can be further optimized.

Section 1: Anticancer Activity of Isoxazole Derivatives

The development of novel anticancer agents is a paramount challenge in pharmaceutical research, and isoxazole-containing molecules have emerged as a particularly promising class of compounds.[7][8] Their efficacy stems from the ability to modulate a wide array of biological targets and signaling pathways crucial for cancer cell proliferation, survival, and metastasis.[7][9]

Mechanisms of Anticancer Action

Isoxazole derivatives exert their anticancer effects through several distinct mechanisms, often targeting multiple pathways simultaneously.

  • Enzyme Inhibition: A primary mechanism is the inhibition of key enzymes involved in cancer progression. This includes aromatase, topoisomerases, and histone deacetylases (HDACs).[9][10] For instance, certain diaryl-isoxazoles act as ATP-competitive inhibitors of Casein Kinase 1 (CK1) isoforms, disrupting critical cellular signaling pathways like Wnt and Hedgehog and ultimately leading to cell cycle arrest and apoptosis.[3]

  • Induction of Apoptosis: Many isoxazole compounds are potent inducers of programmed cell death (apoptosis).[9] They can trigger apoptotic cascades by inhibiting anti-apoptotic proteins like B-cell lymphoma 2 (BCL-2) or by activating pro-apoptotic pathways.[11]

  • Signaling Pathway Disruption: Isoxazoles can interfere with intracellular signaling pathways that are frequently dysregulated in cancer. Derivatives have been shown to regulate the MAPK and AKT/FOXO3a signaling pathways, inducing G2/M cell cycle arrest in breast cancer cells.[12]

  • Tubulin Polymerization Inhibition: Some derivatives disrupt the dynamics of microtubule assembly by inhibiting tubulin polymerization, a mechanism shared with established chemotherapeutic agents.[9][10]

Key Signaling Pathway: CK1 Inhibition

The inhibition of Casein Kinase 1 (CK1) represents a compelling example of the targeted action of isoxazole derivatives. CK1 is a critical regulator of pathways such as Wnt signaling, which is hyperactivated in many cancers. By blocking the ATP-binding pocket of CK1, isoxazole inhibitors prevent the phosphorylation of downstream targets, disrupting the signaling cascade and suppressing tumor growth.

CK1_Inhibition_Pathway cluster_0 Upstream Signaling cluster_1 Kinase Activity cluster_2 Downstream Effects Wnt_Signal Wnt Signal CK1 Casein Kinase 1 (CK1δ/ε) Wnt_Signal->CK1 Activates ADP ADP CK1->ADP Downstream_Targets Downstream Targets (e.g., β-catenin) CK1->Downstream_Targets Phosphorylates Isoxazole_Inhibitor Isoxazole Carboxylic Acid Derivative Isoxazole_Inhibitor->CK1 Inhibition ATP ATP ATP->CK1 Cell_Cycle_Arrest Cell Cycle Arrest Downstream_Targets->Cell_Cycle_Arrest Apoptosis Apoptosis Downstream_Targets->Apoptosis

Caption: Inhibition of CK1 by an isoxazole derivative disrupts Wnt signaling, leading to apoptosis.

Quantitative Data: In Vitro Cytotoxicity

The potency of isoxazole carboxylic acid derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) against various cancer cell lines.

Compound ClassDerivative ExampleTarget Cancer Cell LineIC50 (µM)Reference
Phenyl-isoxazole-CarboxamideCompound 2e Melanoma (B16F1)0.079[13]
Indole-containing IsoxazoleCompound 44 Breast (MCF-7)-[14]
Indole-containing IsoxazoleCompound 44 Prostate (DU145)-[14]
Triazole-isoxazole HybridCompound 43a/43b Breast (MCF-7, T-47D)Effective[14]
Isoxazole-CarboxamideCompound 2a Melanoma (B16F1)7.55[13]

Section 2: Anti-inflammatory Properties

Chronic inflammation is a key driver of numerous diseases, making the development of effective anti-inflammatory agents a priority. Isoxazole derivatives, including the well-known COX-2 inhibitor Valdecoxib and the antirheumatic drug Leflunomide, are well-established in this field.[2] The carboxylic acid functionality is often crucial for mimicking the arachidonic acid substrate of cyclooxygenase (COX) enzymes.

Mechanism of Action: COX and LOX Inhibition

The primary anti-inflammatory mechanism for many isoxazole carboxylic acids is the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[15] These enzymes are pivotal in the inflammatory cascade, responsible for converting arachidonic acid into prostaglandins and leukotrienes, respectively. By blocking these pathways, isoxazole derivatives reduce the production of these inflammatory mediators.[16] Some 4,5-diarylisoxazol-3-carboxylic acids have been identified as potent leukotriene synthesis inhibitors.[16]

Experimental Workflow: In Vitro COX Inhibition Assay

Evaluating the COX-inhibitory potential of a novel isoxazole derivative is a critical step in its characterization. The in vitro cyclooxygenase assay is a standard method for determining the IC50 of a test compound.[17]

COX_Inhibition_Workflow Start Start: Compound Preparation Incubation Incubate: Recombinant COX-1/COX-2 Enzyme + Test Compound (Varying Conc.) + Heme Cofactor Start->Incubation Initiation Initiate Reaction: Add Arachidonic Acid (Substrate) Incubation->Initiation Quenching Stop Reaction: Add Quenching Solution (e.g., HCl) Initiation->Quenching Quantification Quantify Prostaglandin E2 (PGE2) via ELISA Quenching->Quantification Analysis Data Analysis: Calculate % Inhibition and IC50 Value Quantification->Analysis

Caption: Standard workflow for an in vitro COX enzyme inhibition assay using ELISA.

Section 3: Antimicrobial Activity

The rise of antimicrobial resistance necessitates the discovery of new chemical scaffolds with potent antibacterial and antifungal properties. Isoxazole carboxylic acids and their derivatives have demonstrated a broad spectrum of activity against various pathogens.[1][18]

Structure-Activity Relationship (SAR)

The antimicrobial efficacy of isoxazole derivatives is highly dependent on the nature and position of substituents on the isoxazole and any associated phenyl rings.

  • Enhancing Groups: The presence of electron-donating groups like methoxy (-OCH3) and dimethylamino at the C-5 phenyl ring, and electron-withdrawing groups like nitro (-NO2) and chloro (-Cl) at the C-3 phenyl ring, has been shown to enhance antibacterial activity.[2]

  • Heterocyclic Moieties: The introduction of other heterocyclic rings, such as thiophene, can significantly increase antimicrobial action.[19] Isoxazoles substituted with a thiophenyl moiety have displayed notable activity against E. coli, S. aureus, and P. aeruginosa.[19]

Quantitative Data: Antimicrobial Efficacy

The minimum inhibitory concentration (MIC) is the standard measure of a compound's antimicrobial potency.

Compound ClassDerivative ExampleTarget MicrobeMICReference
Isoxazole-CarboxamideCompound A8 P. aeruginosa2.00 mg/ml[20]
Isoxazole-CarboxamideCompound A9 P. aeruginosa2.00 mg/ml[20]
Isoxazole-CarboxamideCompound A9 C. albicans2.00 mg/ml[20]
5-amino-3-methyl-1,2-oxazole-4-carboxylateCompound PUB9 S. aureus>1000x lower than others[19]
5-amino-3-methyl-1,2-oxazole-4-carboxylateCompound PUB10 S. aureus-[19]

Section 4: Synthetic Strategies and Experimental Protocols

The biological evaluation of isoxazole carboxylic acids is predicated on their efficient and versatile synthesis. Various methods have been developed, often relying on cycloaddition reactions or the functionalization of pre-formed isoxazole rings.[14][21]

General Synthetic Approach: Amide Coupling

A common and robust method for creating a diverse library of derivatives is the coupling reaction between an isoxazole-carboxylic acid and various aniline derivatives to form isoxazole-carboxamides.[5][13] This approach allows for systematic modification to explore the structure-activity relationship. The carboxylic acid is typically converted to a more reactive acid chloride using an agent like thionyl chloride before reaction with the amine.[22]

Detailed Protocol: Synthesis of 5-Methylisoxazole-4-Carboxylic Amide

This protocol describes a representative amide coupling reaction, a foundational technique in the derivatization of isoxazole carboxylic acids.

Objective: To synthesize a 5-methylisoxazole-4-carboxylic amide derivative via an acid chloride intermediate.

Materials:

  • 5-Methylisoxazole-4-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous Dichloromethane (DCM)

  • Substituted Aniline (e.g., 4-trifluoromethylaniline)

  • Triethylamine (TEA) or other suitable base

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Acid Chloride Formation (Self-Validating Step: Reaction under inert atmosphere prevents hydrolysis of the highly reactive acid chloride):

    • To a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, add 5-methylisoxazole-4-carboxylic acid (1.0 eq).

    • Add anhydrous DCM (approx. 10 mL per gram of acid).

    • Cool the solution to 0 °C in an ice bath.

    • Add thionyl chloride (1.2 eq) dropwise via syringe over 10 minutes. Causality: Thionyl chloride is a classic reagent for converting carboxylic acids to acid chlorides, which are much more electrophilic and readily react with amines.

    • Allow the reaction to warm to room temperature and stir for 2-3 hours, monitoring by TLC until the starting material is consumed.

    • Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude 5-methylisoxazole-4-carbonyl chloride is used immediately in the next step.

  • Amide Coupling (Self-Validating Step: Use of base neutralizes HCl byproduct, driving the reaction to completion):

    • Dissolve the substituted aniline (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM in a separate flask under nitrogen.

    • Cool the amine solution to 0 °C.

    • Dissolve the crude acid chloride from Step 1 in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution. Causality: Dropwise addition at low temperature helps to control the exothermic reaction and minimize side-product formation.

    • Allow the reaction to stir at room temperature overnight.

  • Work-up and Purification:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography or recrystallization to yield the pure isoxazole amide derivative.

  • Characterization:

    • Confirm the structure of the final product using ¹H-NMR, ¹³C-NMR, IR spectroscopy, and High-Resolution Mass Spectrometry (HRMS).[5]

Detailed Protocol: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of an isoxazole derivative against a bacterial strain.

Materials:

  • 96-well microtiter plates

  • Test isoxazole compound, dissolved in DMSO

  • Bacterial strain (e.g., S. aureus ATCC 29213)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Spectrophotometer or plate reader

Procedure:

  • Preparation:

    • Prepare a stock solution of the test compound in DMSO.

    • In a 96-well plate, add 50 µL of CAMHB to wells 2 through 12 in a given row.

    • Add 100 µL of the test compound stock solution (at 2x the highest desired final concentration) to well 1.

  • Serial Dilution (Self-Validating Step: Creates a precise concentration gradient to pinpoint the MIC):

    • Transfer 50 µL from well 1 to well 2. Mix thoroughly by pipetting up and down.

    • Continue this 2-fold serial dilution across the plate from well 2 to well 10. Discard 50 µL from well 10.

    • Well 11 will serve as the growth control (no compound). Well 12 will be the sterility control (no bacteria).

  • Inoculation:

    • Dilute the standardized 0.5 McFarland bacterial suspension in CAMHB to achieve a final concentration of ~5 x 10⁵ CFU/mL.

    • Add 50 µL of this diluted bacterial inoculum to wells 1 through 11. The final volume in each well is now 100 µL. Causality: A standardized inoculum is critical for reproducibility and comparability of MIC results across different experiments and labs.

  • Incubation:

    • Cover the plate and incubate at 37 °C for 18-24 hours.

  • Reading Results:

    • The MIC is defined as the lowest concentration of the compound at which there is no visible growth of bacteria. This can be determined by visual inspection or by measuring the optical density (OD) at 600 nm.

Conclusion and Future Perspectives

Isoxazole carboxylic acids and their derivatives represent a robust and highly adaptable scaffold in medicinal chemistry. Their demonstrated efficacy across a spectrum of critical therapeutic areas—including oncology, inflammation, and infectious diseases—cements their importance in modern drug development.[1][8][18] The synthetic tractability of the isoxazole core allows for extensive structural modifications, enabling fine-tuning of pharmacological properties to enhance potency and selectivity while minimizing toxicity.[2]

Future research will likely focus on several key trends. The development of multi-targeted therapies, where a single isoxazole-based molecule inhibits multiple disease-relevant targets, is a promising strategy for overcoming drug resistance.[1] Furthermore, the application of nanotechnology to create novel delivery systems, such as nano-emulgels, can improve the permeability and bioavailability of potent isoxazole compounds.[13] As our understanding of the complex signaling pathways in disease deepens, the rational design of next-generation isoxazole carboxylic acid derivatives will continue to yield powerful new therapeutic agents to address unmet medical needs.[8]

References

  • Rationale Design, Synthesis, Pharmacological and In‐silico Investigation of Indole‐Functionalized Isoxazoles as Anti‐inflammatory Agents | Request PDF. (2022).
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An In-Depth Technical Guide to 3-Aminobenzo[d]isoxazole-4-carboxylic acid: A Versatile Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Privileged Heterocycle

In the landscape of modern drug discovery, the quest for novel molecular scaffolds that offer both structural rigidity and versatile functionalization is paramount. Among these, the benzo[d]isoxazole core has emerged as a "privileged structure," a framework that demonstrates the ability to bind to multiple biological targets with high affinity. This guide focuses on a particularly intriguing derivative: 3-Aminobenzo[d]isoxazole-4-carboxylic acid . This compound, with its unique arrangement of an amino group and a carboxylic acid on the benzisoxazole ring, presents a compelling starting point for the synthesis of targeted therapeutics. Its utility is underscored by its role as a key building block for a new generation of kinase inhibitors, particularly those targeting the c-Met proto-oncogene, a critical player in cancer progression.[1][2] This document will provide an in-depth exploration of its synthesis, physicochemical properties, and its significant application as a research chemical in the development of c-Met inhibitors.

Physicochemical Properties: A Snapshot of the Molecule

A thorough understanding of a research chemical begins with its fundamental physicochemical properties. These parameters are crucial for designing synthetic routes, predicting solubility, and understanding its potential interactions with biological systems.

PropertyValueSource
Molecular Formula C₈H₆N₂O₃[3][4]
Molecular Weight 178.14 g/mol [3][4]
CAS Number 1104505-81-8[3][4]
Appearance Solid (predicted)
pKa (predicted) ~3-4 for carboxylic acid, ~2-3 for protonated amino group
LogP (predicted) 1.1082[3]
Topological Polar Surface Area (TPSA) 89.35 Ų[3]

Synthesis and Mechanistic Rationale: Constructing the Core

The synthesis of this compound, while not extensively detailed in publicly available literature for this specific molecule, can be logically approached through established methodologies for constructing the 3-aminobenzo[d]isoxazole scaffold. A plausible and efficient synthetic strategy involves the cyclization of a suitably substituted aromatic nitrile.

Proposed Synthetic Pathway

A logical retrosynthetic analysis points towards a key intermediate, a substituted 2-hydroxybenzonitrile. The synthesis can be envisioned as a two-step process starting from commercially available 2-hydroxy-3-nitrobenzoic acid.

Synthetic_Pathway cluster_0 Step 1: Nitrile Formation cluster_1 Step 2: Reductive Cyclization A 2-Hydroxy-3-nitrobenzoic acid B 2-Hydroxy-3-nitrobenzamide A->B 1. SOCl₂ 2. NH₄OH C 2-Hydroxy-3-nitrobenzonitrile B->C Dehydrating Agent (e.g., POCl₃) D This compound C->D Reducing Agent (e.g., SnCl₂/HCl)

Figure 1: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 2-Hydroxy-3-nitrobenzonitrile

  • Amide Formation: To a solution of 2-hydroxy-3-nitrobenzoic acid in a suitable solvent (e.g., toluene), add thionyl chloride dropwise at room temperature. Heat the mixture to reflux for 2-3 hours. After cooling, carefully quench the reaction with aqueous ammonia to form 2-hydroxy-3-nitrobenzamide.

  • Dehydration to Nitrile: Treat the crude 2-hydroxy-3-nitrobenzamide with a dehydrating agent such as phosphorus oxychloride or trifluoroacetic anhydride. The reaction is typically heated to drive the dehydration to completion, yielding 2-hydroxy-3-nitrobenzonitrile.

  • Causality: The conversion of the carboxylic acid to the nitrile is a crucial step. The hydroxyl and nitro groups are ortho and para directing, respectively, making the starting material readily available. The amide is an essential intermediate as its dehydration provides the nitrile functionality required for the subsequent cyclization.

Step 2: Reductive Cyclization to this compound

  • Reduction and Cyclization: Dissolve 2-hydroxy-3-nitrobenzonitrile in a suitable solvent such as ethanol or acetic acid. Add a reducing agent, for instance, tin(II) chloride dihydrate in the presence of concentrated hydrochloric acid. The reaction mixture is typically heated under reflux.

  • Work-up and Isolation: Upon completion of the reaction, cool the mixture and neutralize it with a base (e.g., sodium bicarbonate) to precipitate the crude product. The solid can then be collected by filtration and purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

  • Mechanistic Insight: This step is the cornerstone of the synthesis. The reducing agent, such as SnCl₂, simultaneously reduces the nitro group to an amino group and facilitates the intramolecular cyclization. The newly formed amino group attacks the nitrile carbon, leading to the formation of the isoxazole ring. The acidic conditions of the reaction medium play a vital role in catalyzing this transformation.

Application in Drug Discovery: A Potent c-Met Kinase Inhibitor Scaffold

The primary significance of this compound in contemporary research lies in its application as a foundational scaffold for the development of potent and selective inhibitors of the c-Met receptor tyrosine kinase .[1][2]

The c-Met Signaling Pathway: A Critical Cancer Target

The c-Met receptor, also known as hepatocyte growth factor receptor (HGFR), and its ligand, hepatocyte growth factor (HGF), play a crucial role in normal cellular processes, including embryonic development and tissue regeneration.[5] However, dysregulation of the HGF/c-Met signaling pathway is a well-established driver of tumorigenesis, promoting cancer cell proliferation, survival, migration, invasion, and angiogenesis.[3][6] Aberrant c-Met activation can occur through various mechanisms, including gene amplification, mutations, and overexpression.[7] Consequently, inhibiting the c-Met signaling cascade has become a major focus in oncology drug discovery.[8][9]

cMet_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cMet c-Met Receptor PI3K PI3K cMet->PI3K Activation RAS RAS cMet->RAS STAT STAT cMet->STAT HGF HGF HGF->cMet Binding & Dimerization AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation Metastasis Migration, Invasion & Angiogenesis AKT->Metastasis RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation ERK->Metastasis STAT->Proliferation Inhibitor 3-Aminobenzo[d]isoxazole -based Inhibitor Inhibitor->cMet Blocks ATP Binding Site

Figure 2: Simplified c-Met signaling pathway and the inhibitory action of 3-aminobenzo[d]isoxazole-based compounds.

Structure-Activity Relationship (SAR) Insights

Research has demonstrated that the 3-aminobenzo[d]isoxazole core serves as an excellent hinge-binding motif for the ATP-binding pocket of c-Met kinase.[1] The amino group at the 3-position is crucial for forming key hydrogen bond interactions with the kinase hinge region, thereby anchoring the inhibitor in the active site. The carboxylic acid at the 4-position, while not directly involved in hinge binding, provides a valuable handle for further chemical modification. It can be converted to various amides and other functional groups to explore the solvent-exposed region of the ATP-binding pocket, allowing for the optimization of potency, selectivity, and pharmacokinetic properties.

A study by Jiang et al. highlighted the potential of this scaffold, where derivatives of 3-aminobenzo[d]isoxazole exhibited potent c-Met inhibitory activity with IC₅₀ values in the nanomolar range.[2] This underscores the value of this compound as a starting material for generating libraries of potential c-Met inhibitors for screening and lead optimization in anticancer drug discovery programs.

Analytical Characterization: A Guide to Identification

Predicted Spectroscopic Data
TechniquePredicted Key Features
¹H NMR Aromatic protons in the range of 7.0-8.5 ppm. A broad singlet for the amino protons (NH₂). A very broad singlet for the carboxylic acid proton (COOH) typically downfield (>10 ppm).
¹³C NMR Aromatic carbons in the range of 110-160 ppm. A signal for the carboxylic acid carbonyl carbon around 165-175 ppm.
IR Spectroscopy A very broad O-H stretch from the carboxylic acid from ~2500-3300 cm⁻¹. A strong C=O stretch from the carboxylic acid around 1700-1730 cm⁻¹. N-H stretching vibrations from the amino group around 3300-3500 cm⁻¹.
Mass Spectrometry A molecular ion peak [M+H]⁺ at m/z 179.04.
  • Rationale for Predictions: The predicted NMR chemical shifts are based on the electronic environment of the protons and carbons in the aromatic system, influenced by the electron-donating amino group and the electron-withdrawing carboxylic acid and isoxazole ring. The predicted IR absorption bands are characteristic of the functional groups present in the molecule.

Conclusion and Future Perspectives

This compound stands as a research chemical of significant interest, primarily due to its role as a versatile scaffold in the design of c-Met kinase inhibitors. Its synthesis, while requiring a multi-step approach, is achievable through established organic chemistry transformations. The unique arrangement of its functional groups provides an excellent platform for medicinal chemists to generate diverse libraries of compounds for structure-activity relationship studies. As our understanding of the role of c-Met in various cancers continues to grow, the demand for novel and effective inhibitors is ever-increasing. Consequently, this compound is poised to remain a valuable tool in the arsenal of researchers and drug development professionals dedicated to the fight against cancer. Further exploration of its potential in inhibiting other kinases and its application in other therapeutic areas also warrants investigation.

References

  • Jiang, X., Liu, H., et al. (2015). Discovery and SAR study of c-Met kinase inhibitors bearing an 3-amino-benzo[d]isoxazole or 3-aminoindazole scaffold. Bioorganic & Medicinal Chemistry, 23(3), 564-578. [Link]

  • AbbVie. (n.d.). c-MET Protein. AbbVie Science. Retrieved from [Link]

  • Patsnap. (2024, June 21). What are c-Met inhibitors and how do they work?. Patsnap Synapse. Retrieved from [Link]

  • Zhou, J., et al. (2023). Targeting c-MET Alterations in Cancer: A Review of Genetic Drivers and Therapeutic Implications. Cancers, 15(13), 3465. [Link]

  • CancerNetwork. (2023, July 21). The Role of MET and c-Met in Advanced NSCLC. Retrieved from [Link]

  • Wikipedia. (2023, October 27). c-Met inhibitor. In Wikipedia. Retrieved from [Link]

  • ResearchGate. (n.d.). Schematic representation of the c-Met signaling pathway suggested in HCC cells. Retrieved from [Link]

  • Eder, J. P., et al. (2009). Novel therapeutic inhibitors of the c-Met signaling pathway in cancer. Clinical Cancer Research, 15(7), 2207-2214. [Link]

  • Sharma, S., & Singh, P. (2017). The synthetic and therapeutic expedition of isoxazole and its analogs. Future Medicinal Chemistry, 9(12), 1435-1463. [Link]

  • ResearchGate. (n.d.). c-MET activation signaling pathways. Retrieved from [Link]

  • ResearchGate. (n.d.). The schematic diagram of HGF/c-MET signal transduction pathway. Retrieved from [Link]

  • Birchall, L. A., et al. (2011). An overview of the c-MET signaling pathway. Cell Communication and Signaling, 9, 5. [Link]

  • Liu, Y. (2011). The hepatocyte growth factor/c-Met signaling pathway as a therapeutic target to inhibit angiogenesis. Journal of Oncology, 2011, 238259. [Link]

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The Benzo[d]isoxazole Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Versatile Pharmacophore

The benzo[d]isoxazole ring system, a bicyclic heterocycle integrating a benzene ring with an isoxazole ring, has garnered significant attention in medicinal chemistry. Its unique structural and electronic properties make it a "privileged scaffold"—a molecular framework that can bind to a variety of biological targets with high affinity, leading to a broad spectrum of pharmacological activities.[1] This guide provides a comprehensive overview of the discovery and synthesis of benzo[d]isoxazole derivatives, offering insights into the strategic considerations that underpin their development as therapeutic agents. From its role as a bioisostere in molecular modification to its presence in numerous clinically evaluated compounds, the benzo[d]isoxazole core continues to be a fertile ground for innovation in drug discovery.[2][3]

The Strategic Value of the Benzo[d]isoxazole Scaffold: A Bioisosteric Perspective

In the intricate process of drug design, the concept of bioisosterism—the substitution of atoms or groups with similar physicochemical properties to create novel compounds with enhanced biological activity or improved pharmacokinetic profiles—is a cornerstone strategy.[3][4] The benzo[d]isoxazole moiety is often employed as a bioisostere for other aromatic or heteroaromatic systems. This strategic replacement can modulate a compound's lipophilicity, metabolic stability, and target-binding interactions.[5] For instance, the replacement of a benzoyl group with a benzisoxazole nucleus has been a successful tactic in the development of neuroleptic agents.[2] The thoughtful application of this principle allows medicinal chemists to fine-tune the properties of a lead compound, transforming it into a more effective and safer drug candidate.[3]

Synthetic Strategies for Assembling the Benzo[d]isoxazole Core

The construction of the benzo[d]isoxazole scaffold can be achieved through a variety of synthetic routes, each with its own advantages and mechanistic nuances. The choice of a particular method often depends on the desired substitution pattern and the availability of starting materials.

Palladium-Catalyzed C–H Activation/[4+1] Annulation: A Modern Approach

A significant advancement in the synthesis of benzo[d]isoxazoles is the use of palladium-catalyzed C–H activation and [4+1] annulation.[6][7] This methodology allows for the direct formation of the isoxazole ring by coupling an N-phenoxyacetamide with an aldehyde.[8] The reaction proceeds through a proposed Pd(II)-Pd(IV) catalytic cycle, where the C-H bond ortho to the phenoxy group is activated, leading to the formation of a palladacycle intermediate.[8] This innovative approach offers a streamlined route to functionalized benzo[d]isoxazoles and has been successfully applied to the synthesis of key intermediates for active pharmaceutical ingredients like risperidone.[7][8]

Experimental Protocol: Palladium-Catalyzed Synthesis of 1,2-Benzisoxazoles [8]

  • Reaction Setup: To a reaction vessel, add N-phenoxyacetamide (1.0 equiv), aldehyde (1.5 equiv), Pd(TFA)₂ (10 mol %), and TBHP (2.0 equiv) in a suitable solvent such as DCE/HFIP.

  • Reaction Conditions: Heat the mixture at a specified temperature (e.g., 80 °C) for a designated time (e.g., 12 hours) under an inert atmosphere.

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired benzo[d]isoxazole derivative.

Cycloaddition Reactions: The Power of [3+2] Chemistry

The [3+2] cycloaddition of a nitrile oxide with an alkyne or a related dipolarophile is a classical and highly effective method for constructing the isoxazole ring.[9] Intramolecular versions of this reaction are particularly powerful, enabling the simultaneous formation of two rings and the rapid assembly of complex polycyclic systems containing the benzo[d]isoxazole core.[10]

Experimental Workflow: Intramolecular Nitrile Oxide Cycloaddition (INOC)

INOC_Workflow Start Starting Material (e.g., o-phenylenediamine) Step1 Condensation (e.g., with ethyl diethoxyacetate) Start->Step1 Step2 Alkylation (e.g., with propargyl bromide) Step1->Step2 Step3 Deprotection (to form aldehyde) Step2->Step3 Step4 Oxime Formation Step3->Step4 Step5 In situ Nitrile Oxide Generation & [3+2] Cycloaddition Step4->Step5 End Tetracyclic Benzo[d]isoxazole Product Step5->End

Caption: A generalized workflow for the synthesis of a tetracyclic system containing a benzo[d]isoxazole moiety via an intramolecular nitrile oxide cycloaddition (INOC) reaction.[10]

Synthesis from Nitroaromatic Precursors

A practical and versatile route to N-alkyl-1,3-dihydro-2,1-benzisoxazoles and their corresponding 2,1-benzisoxazolone precursors begins with readily available methyl 2-nitrobenzoates.[11] This multi-step process involves a controlled partial reduction of the nitro group to a hydroxylamine, followed by a base-mediated cyclization to form the benzisoxazolone ring. Subsequent N-alkylation and reduction yield the target 1,3-dihydro-2,1-benzisoxazoles.[11] This method is notable for its tolerance of a wide range of substituents on the aromatic ring.[11]

The Diverse Biological Landscape of Benzo[d]isoxazole Derivatives

The privileged nature of the benzo[d]isoxazole scaffold is underscored by the extensive array of biological activities exhibited by its derivatives. This versatility has made it a focal point in the search for new treatments for a multitude of diseases.[1]

Therapeutic AreaSpecific Target/ActivityRepresentative Examples/Findings
Oncology BET Bromodomain InhibitorsPotent inhibition of BRD4(1) for the treatment of castration-resistant prostate cancer.[12][13]
HIF-1α InhibitorsInhibition of Hypoxia-Inducible Factor-1α transcription, a key factor in tumor progression.[14][15][16]
Receptor Tyrosine Kinase (RTK) InhibitorsMulti-targeted inhibition of VEGFR and PDGFR families.[17]
Central Nervous System (CNS) AntipsychoticsHigh affinity for dopamine D2 and serotonin 5-HT2A receptors.[1]
NeuroprotectionProtection against β-amyloid-induced neurotoxicity in models of Alzheimer's disease.[18][19]
Infectious Diseases Antimicrobial/AntibacterialActivity against various Gram-positive and Gram-negative bacteria, including Mycobacterium tuberculosis.[1]
Anti-HIVIdentified as a pharmacophore in compounds with anti-HIV activity.[1]
Inflammatory Diseases Anti-inflammatoryDerivatives showing significant anti-inflammatory properties.[1]
Benzo[d]isoxazoles in Oncology: Targeting Key Cancer Pathways

In the realm of oncology, benzo[d]isoxazole derivatives have emerged as potent inhibitors of several critical cancer-related targets.

  • BET Bromodomain Inhibition: Certain benzo[d]isoxazole-containing compounds have been developed as potent inhibitors of the Bromodomain and Extra-Terminal (BET) family of proteins, which are key regulators of gene transcription.[12] These inhibitors have shown therapeutic potential in preclinical models of castration-resistant prostate cancer.[12][13]

  • HIF-1α Inhibition: The Hypoxia-Inducible Factor-1α (HIF-1α) is a transcription factor that plays a crucial role in tumor adaptation to hypoxic environments. Benzo[d]isoxazole derivatives have been identified as potent inhibitors of HIF-1α transcription, with some compounds exhibiting IC₅₀ values in the nanomolar range.[15][16]

Signaling Pathway: HIF-1α Inhibition

HIF1a_Inhibition cluster_nucleus Nucleus Hypoxia Hypoxia HIF1a_Stabilization HIF-1α Stabilization Hypoxia->HIF1a_Stabilization HIF1_Complex HIF-1 Complex (HIF-1α/HIF-1β) HIF1a_Stabilization->HIF1_Complex HIF1b HIF-1β HIF1b->HIF1_Complex HRE Hypoxia Response Element (HRE) in Target Gene Promoters HIF1_Complex->HRE Nucleus Nucleus Gene_Transcription Target Gene Transcription (e.g., VEGF, PDK1) HRE->Gene_Transcription Tumor_Progression Tumor Progression & Angiogenesis Gene_Transcription->Tumor_Progression Benzodisoxazole Benzo[d]isoxazole Inhibitor Benzodisoxazole->HIF1_Complex Inhibits Transcription

Caption: Benzo[d]isoxazole derivatives can inhibit the transcriptional activity of the HIF-1 complex, thereby downregulating the expression of genes involved in tumor progression and angiogenesis.[15][16]

Neuroprotective and Antimicrobial Applications

Beyond oncology, the benzo[d]isoxazole scaffold has demonstrated significant promise in the development of agents for central nervous system disorders and infectious diseases. Derivatives have been synthesized that exhibit neuroprotective effects in cellular models of Alzheimer's disease by modulating key signaling pathways.[18][19] Furthermore, the broad-spectrum antimicrobial activity of certain benzo[d]isoxazoles, including their efficacy against Mycobacterium tuberculosis, highlights their potential as a foundation for the development of novel anti-infective drugs.[1]

Conclusion: A Scaffold with a Bright Future

The benzo[d]isoxazole core represents a truly privileged scaffold in medicinal chemistry, offering a unique combination of synthetic accessibility and diverse biological activity. The continued development of innovative synthetic methodologies, coupled with a deeper understanding of the structure-activity relationships that govern its interactions with various biological targets, ensures that the benzo[d]isoxazole scaffold will remain a cornerstone of drug discovery efforts for the foreseeable future. For researchers and drug development professionals, this versatile heterocyclic system offers a wealth of opportunities to create the next generation of therapeutic agents.

References

  • Duan, P., Yang, Y., Ben, R., Yan, Y., Dai, L., Hong, M., Wu, Y.-D., Wang, D., Zhang, X., & Zhao, J. (2014). Palladium-catalyzed benzo[d]isoxazole synthesis by C–H activation/[4 + 1] annulation. Chemical Science, 5(4), 1574-1578. [Link]

  • (n.d.). Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC - NIH. National Center for Biotechnology Information. Retrieved January 19, 2024, from [Link]

  • Duan, P., Yang, Y., Ben, R., Yan, Y., Dai, L., Hong, M., Wu, Y.-D., Wang, D., Zhang, X., & Zhao, J. (2014). Palladium-catalyzed benzo[d]isoxazole synthesis by C–H activation/[4 + 1] annulation. Chemical Science. [Link]

  • Duan, P., Yang, Y., Ben, R., Yan, Y., Dai, L., Hong, M., Wu, Y.-D., Wang, D., Zhang, X., & Zhao, J. (2014). Palladium-catalyzed benzo[d]isoxazole synthesis by C–H activation/[4 + 1] annulation. Chemical Science, 5(4), 1574-1578. [Link]

  • Duan, P., Yang, Y., Ben, R., Yan, Y., Dai, L., Hong, M., Wu, Y.-D., Wang, D., Zhang, X., & Zhao, J. (2014). Palladium-catalyzed benzo[d]isoxazole synthesis by C–H activation/[4 + 1] annulation. Chemical Science. [Link]

  • Xu, Y., et al. (2018). Structure-Based Discovery and Optimization of Benzo[d]isoxazole Derivatives as Potent and Selective BET Inhibitors for Potential Treatment of Castration-Resistant Prostate Cancer (CRPC). Journal of Medicinal Chemistry, 61(8), 3469-3484. [Link]

  • Duan, P., et al. (2014). Palladium-catalyzed benzo[d]isoxazole synthesis by C–H activation/[4 + 1] annulation. Chemical Science. [Link]

  • Wang, L., et al. (2023). Rational design, synthesis and biological evaluation of benzo[d]isoxazole derivatives as potent BET bivalent inhibitors for potential treatment of prostate cancer. Bioorganic Chemistry, 135, 106495. [Link]

  • (2024). Medicinal chemistry of benzo[d]isoxazole-4,7-dione analogues identifies the ribosomal small subunit as a target for specific mycobacterial translational fidelity. bioRxiv. [Link]

  • (n.d.). BIOLOGICAL POTENTIAL OF BENZOXAZOLE DERIVATIVES: AN UPDATED REVIEW. ResearchGate. Retrieved January 19, 2024, from [Link]

  • Wang, Y., et al. (2020). Design and Synthesis of New Benzo[d]oxazole-Based Derivatives and Their Neuroprotective Effects on β-Amyloid-Induced PC12 Cells. Molecules, 25(22), 5391. [Link]

  • Whittington, D. A., et al. (2008). 3-Amino-benzo[d]isoxazoles as Novel Multitargeted Inhibitors of Receptor Tyrosine Kinases. Journal of Medicinal Chemistry, 51(19), 5990-6004. [Link]

  • Li, Y., et al. (2024). Discovery of Benzo[d]oxazoles as Novel Dual Small-Molecule Inhibitors Targeting PD-1/PD-L1 and VISTA Pathway. Journal of Medicinal Chemistry. [Link]

  • (n.d.). A review of isoxazole biological activity and present synthetic techniques. Journal of Drug Delivery and Therapeutics. Retrieved January 19, 2024, from [Link]

  • Chen, J., et al. (2022). Discovery of benzo[d]isothiazole derivatives as novel scaffold inhibitors targeting the programmed cell death-1/programmed cell death-ligand 1 (PD-1/PD-L1) interaction through "ring fusion" strategy. Bioorganic Chemistry, 123, 105769. [Link]

  • Wang, Y., et al. (2020). Design and Synthesis of New Benzo[d]oxazole-Based Derivatives and Their Neuroprotective Effects on β-Amyloid-Induced PC12 Cells. Molecules. [Link]

  • Li, Y., et al. (2022). Benzo[d]isoxazole Derivatives as Hypoxia-Inducible Factor (HIF)-1α Inhibitors. ACS Medicinal Chemistry Letters, 13(10), 1641-1647. [Link]

  • Li, Y., et al. (2022). Benzo[d]isoxazole Derivatives as Hypoxia-Inducible Factor (HIF)-1α Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Barreiro, E. J., et al. (2002). Bioisosterism: A Useful Strategy for Molecular Modification and Drug Design. LASSBIO. [Link]

  • (n.d.). The recent progress of isoxazole in medicinal chemistry. ResearchGate. Retrieved January 19, 2024, from [Link]

  • (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances. [Link]

  • Meanwell, N. A. (2011). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Journal of Medicinal Chemistry. [Link]

  • Gaikwad, P. L., et al. (2012). The Use of Bioisosterism in Drug Design and Molecular Modification. American Journal of PharmTech Research. [Link]

  • da Silva, V. B., et al. (2014). Bioisosteric Replacements in Drug Design. Bentham Science Publishers. [Link]

  • Olesen, P. H., et al. (2000). Bioisosteric Replacement Strategy for the Synthesis of 1-azacyclic Compounds With High Affinity for the Central Nicotinic Cholinergic Receptors. Bioorganic & Medicinal Chemistry. [Link]

  • Chen, C.-Y., & Cheng, C.-H. (2006). Synthesis of Benzisoxazolines by the Coupling of Arynes with Nitrones. Organic Letters. [Link]

  • S G, A. A., et al. (2016). Synthesis of new tricyclic 5,6-dihydro-4H-benzo[b][1][6][8]triazolo[1,5-d][6][8]diazepine derivatives by [3+ + 2]-cycloaddition/rearrangement reactions. Beilstein Journal of Organic Chemistry. [Link]

  • Malebari, A. M., & El-awa, A. (2020). Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. Molbank. [Link]

  • Kong, J., et al. (2014). Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. Organic Letters. [Link]

  • (2018). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein Journal of Organic Chemistry. [Link]

Sources

Methodological & Application

Synthesis Protocol for 3-Aminobenzo[d]isoxazole-4-carboxylic acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This comprehensive guide details a robust and reliable protocol for the synthesis of 3-Aminobenzo[d]isoxazole-4-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The benzo[d]isoxazole scaffold is a key pharmacophore in a variety of biologically active molecules. This document provides a step-by-step methodology, explains the rationale behind experimental choices, and includes protocols for the characterization of the final compound.

Introduction

This compound is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. Its structure, featuring a fused bicyclic system with strategically placed amino and carboxylic acid functional groups, makes it an attractive starting point for the development of novel kinase inhibitors, anti-inflammatory agents, and other targeted therapies. The synthesis protocol outlined below is designed to be reproducible and scalable, providing a solid foundation for further research and development.

The presented synthesis is a multi-step process commencing from the readily available starting material, 4-chloro-3-nitrobenzoic acid. The synthetic strategy involves the initial formation of the benzo[d]isoxazole ring, followed by the introduction of the amino group through the reduction of a nitro precursor.

Overall Synthetic Scheme

The synthesis of this compound can be achieved through a four-step process, as illustrated in the diagram below.

G A 4-Chloro-3-nitrobenzoic acid B Methyl 4-chloro-3-nitrobenzoate A->B Esterification (MeOH, H₂SO₄) C Methyl 4-hydroxy-3-nitrobenzoate B->C Nucleophilic Substitution (NaOH) D Methyl 3-nitrobenzo[d]isoxazole-4-carboxylate C->D Intramolecular Cyclization (Dehydration) E Methyl 3-aminobenzo[d]isoxazole-4-carboxylate D->E Reduction (e.g., Fe/NH₄Cl or H₂/Pd-C) F This compound E->F Hydrolysis (e.g., LiOH or NaOH)

Figure 1: Proposed synthetic pathway for this compound.

Experimental Protocols

PART 1: Esterification of 4-Chloro-3-nitrobenzoic acid

Rationale: The esterification of the carboxylic acid group in the starting material serves to protect it during the subsequent reaction steps and improves solubility in organic solvents.

Materials:

  • 4-Chloro-3-nitrobenzoic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • To a solution of 4-chloro-3-nitrobenzoic acid (1 equivalent) in anhydrous methanol, add a catalytic amount of concentrated sulfuric acid dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain methyl 4-chloro-3-nitrobenzoate as a solid.

PART 2: Synthesis of Methyl 4-hydroxy-3-nitrobenzoate

Rationale: This step introduces the hydroxyl group necessary for the subsequent intramolecular cyclization to form the benzo[d]isoxazole ring. The chloro group at the 4-position is activated towards nucleophilic aromatic substitution by the electron-withdrawing nitro group at the 3-position.

Materials:

  • Methyl 4-chloro-3-nitrobenzoate

  • Sodium hydroxide

  • Water

  • Hydrochloric acid (concentrated)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

Procedure:

  • Dissolve methyl 4-chloro-3-nitrobenzoate (1 equivalent) in an aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux for 2-3 hours. Monitor the reaction by TLC.

  • Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid until the pH is acidic, leading to the precipitation of the product.

  • Filter the precipitate, wash with cold water, and dry under vacuum to yield methyl 4-hydroxy-3-nitrobenzoate.

PART 3: Intramolecular Cyclization to form Methyl 3-nitrobenzo[d]isoxazole-4-carboxylate

Rationale: This key step involves the formation of the benzo[d]isoxazole ring through an intramolecular dehydration reaction. The ortho-positioning of the hydroxyl and nitro groups facilitates this cyclization.

Materials:

  • Methyl 4-hydroxy-3-nitrobenzoate

  • Polyphosphoric acid (PPA) or a similar dehydrating agent

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Add methyl 4-hydroxy-3-nitrobenzoate to polyphosphoric acid at room temperature.

  • Heat the mixture with stirring to 100-120 °C for 1-2 hours.

  • Cool the reaction mixture and pour it onto crushed ice with vigorous stirring.

  • The precipitate formed is collected by filtration, washed with water, and dried to give methyl 3-nitrobenzo[d]isoxazole-4-carboxylate.

PART 4: Reduction of the Nitro Group

Rationale: The nitro group is selectively reduced to an amino group in this step to yield the desired 3-amino functionality. Common reducing agents for this transformation include iron in the presence of an acid or catalytic hydrogenation.

Materials:

  • Methyl 3-nitrobenzo[d]isoxazole-4-carboxylate

  • Iron powder

  • Ammonium chloride

  • Ethanol

  • Water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

Procedure:

  • To a suspension of methyl 3-nitrobenzo[d]isoxazole-4-carboxylate (1 equivalent) in a mixture of ethanol and water, add iron powder and ammonium chloride.

  • Heat the mixture to reflux with vigorous stirring for 2-4 hours. Monitor the reaction by TLC.

  • Upon completion, filter the hot reaction mixture through a pad of celite to remove the iron salts.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give methyl 3-aminobenzo[d]isoxazole-4-carboxylate.

PART 5: Hydrolysis of the Ester

Rationale: The final step is the hydrolysis of the methyl ester to the corresponding carboxylic acid to yield the target molecule.

Materials:

  • Methyl 3-aminobenzo[d]isoxazole-4-carboxylate

  • Lithium hydroxide or Sodium hydroxide

  • Tetrahydrofuran (THF)

  • Water

  • Hydrochloric acid (1N)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve methyl 3-aminobenzo[d]isoxazole-4-carboxylate (1 equivalent) in a mixture of THF and water.

  • Add lithium hydroxide or sodium hydroxide and stir the mixture at room temperature for 2-4 hours.

  • Monitor the reaction by TLC.

  • After completion, remove the THF under reduced pressure.

  • Acidify the aqueous solution with 1N hydrochloric acid to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to obtain this compound.

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure and the presence of all expected protons and carbons.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., -NH₂, -COOH, C=N, N-O).

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Safety Precautions

  • All reactions should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Handle all chemicals with care, referring to their respective Material Safety Data Sheets (MSDS) for specific handling and disposal instructions.

  • Concentrated acids and bases are corrosive and should be handled with extreme caution.

Troubleshooting

ProblemPossible CauseSolution
Low yield in esterificationIncomplete reaction; presence of water.Increase reaction time; use anhydrous methanol and a drying tube.
Incomplete hydrolysis of the chloro groupInsufficient base or reaction time.Increase the amount of NaOH and/or prolong the reflux time.
Low yield in cyclizationIncomplete dehydration.Ensure the dehydrating agent (e.g., PPA) is active; increase reaction temperature or time.
Incomplete reduction of the nitro groupInactive reducing agent; insufficient reaction time.Use fresh iron powder; increase the amount of reducing agent and/or reaction time.
Incomplete ester hydrolysisInsufficient base or reaction time.Add more base and continue stirring; gentle heating may be applied.

Conclusion

This application note provides a detailed and logical synthetic protocol for the preparation of this compound. By following these procedures, researchers can reliably synthesize this valuable heterocyclic compound for use in various research and drug development applications. The modular nature of this synthesis may also allow for the preparation of a variety of analogs by modifying the starting materials or reaction conditions.

References

  • Jiang, X., et al. (2015). Discovery and SAR study of c-Met kinase inhibitors bearing a 3-amino-benzo[d]isoxazole or 3-aminoindazole scaffold. Bioorganic & Medicinal Chemistry, 23(4), 564-578. [Link]

  • Patel, M., et al. (2012). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research, 36(1), 54-56. [Link]

  • Lepore, S. D., Schacht, A. L., & Wiley, M. R. (2002). Preparation of 2-hydroxybenzamidines from 3-aminobenzisoxazoles. Tetrahedron Letters, 43(48), 8777-8779. [Link]

  • Wolf, C., Liu, S., Mei, X., August, A. T., & Casimir, M. D. (2006). Regioselective Copper-Catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines. The Journal of Organic Chemistry, 71(8), 3270–3273. [Link]

Application Notes and Protocols for 3-Aminobenzo[d]isoxazole-4-carboxylic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzisoxazole Scaffold as a Privileged Structure

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are termed "privileged structures" due to their ability to interact with a variety of biological targets. The benzisoxazole ring system is a prominent member of this class.[1] Its unique electronic and steric properties allow it to serve as a versatile scaffold in drug design, leading to compounds with a wide array of pharmacological activities, including anticancer, antipsychotic, anti-inflammatory, and antimicrobial properties.[1] 3-Aminobenzo[d]isoxazole-4-carboxylic acid is a key building block within this family, offering two orthogonal points for chemical modification—the amine and carboxylic acid groups. This allows for the systematic exploration of chemical space and the optimization of structure-activity relationships (SAR) in drug discovery programs. This guide provides an in-depth look at the synthesis, functionalization, and biological evaluation of derivatives based on this valuable scaffold.

Physicochemical Properties

A foundational understanding of the core molecule's properties is essential for any drug discovery campaign.

PropertyValueSource
CAS Number 1104505-81-8[2]
Molecular Formula C₈H₆N₂O₃[2]
Molecular Weight 178.14 g/mol [2]
Appearance Likely a solid at room temperatureInferred
SMILES O=C(C1=C2C(N)=NOC2=CC=C1)O[2]

Part 1: Synthesis of the Core Scaffold

The synthesis of this compound is a critical first step. While multiple routes to benzisoxazoles exist, a common and effective strategy involves the cyclization of an ortho-substituted aromatic precursor. The following protocol is a representative synthesis based on established chemical principles for similar structures.[3]

Conceptual Synthetic Workflow

The overall strategy involves the nitration of a readily available starting material, 4-hydroxybenzoic acid, followed by conversion to the corresponding nitrile. Subsequent cyclization and reduction afford the target compound.

Synthesis_Workflow A 4-Hydroxybenzoic Acid B 4-Hydroxy-3-nitrobenzoic Acid A->B Nitration C Formation of Benzisoxazole Ring B->C Cyclization Precursor Formation & Ring Closure D This compound C->D Reduction of Nitro Group Analog

Caption: Conceptual workflow for the synthesis of the target scaffold.

Protocol 1: Synthesis of 3-Amino-4-hydroxybenzoic Acid (A Key Intermediate)

This protocol details the reduction of a commercially available precursor, 4-hydroxy-3-nitrobenzoic acid, which is a crucial step in one potential synthetic route to the target molecule.

Principle: The nitro group is selectively reduced to an amine using a reducing agent such as tin(II) chloride in an acidic medium. This transformation is a standard and reliable method in organic synthesis.

Materials:

  • 4-Hydroxy-3-nitrobenzoic acid

  • Tin(II) chloride (SnCl₂)

  • 12 N Hydrochloric acid (HCl)

  • 2 N Sodium hydroxide (NaOH) solution

  • Methanol

  • Dichloromethane

  • Silica gel for column chromatography

  • Round-bottom flask, reflux condenser, magnetic stirrer, and other standard laboratory glassware.

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add 4-hydroxy-3-nitrobenzoic acid (1.0 eq).

  • Cool the flask in an ice bath (0 °C).

  • Carefully add tin(II) chloride (SnCl₂) (approx. 2.0 eq) followed by the slow addition of 12 N HCl.

  • Remove the ice bath and heat the reaction mixture to reflux for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture and add water.

  • Adjust the pH to approximately 1 using a 2 N NaOH solution.

  • Filter the resulting precipitate and wash thoroughly with water.

  • Concentrate the filtrate under reduced pressure.

  • Add methanol to the residue, filter any remaining precipitate, and concentrate the filtrate again.

  • Purify the crude product by silica gel column chromatography using a dichloromethane/methanol solvent system (e.g., 5:1 v/v) to yield 3-amino-4-hydroxybenzoic acid.[3]

Part 2: Application in Lead Generation - Amide Library Synthesis

The presence of the carboxylic acid moiety makes this compound an ideal starting point for generating libraries of amide derivatives. Amide coupling is one of the most frequently used reactions in medicinal chemistry due to its robustness and the vast commercial availability of amines.[4]

Protocol 2: General Amide Coupling using EDC/HOBt

This protocol describes a widely used method for forming an amide bond between the carboxylic acid of the scaffold and a primary or secondary amine.

Principle: The carboxylic acid is activated by a coupling reagent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of an additive like 1-Hydroxybenzotriazole (HOBt) to form a highly reactive intermediate. This intermediate then readily reacts with an amine to form the desired amide.[5]

Amide_Coupling Scaffold 3-Aminobenzo[d]isoxazole- 4-carboxylic Acid Reagents EDC, HOBt, DIPEA in DMF or CH2Cl2 Scaffold->Reagents Amine Primary or Secondary Amine (R-NH2) Reagents->Amine Product Amide Derivative Amine->Product Amide Bond Formation Quench Aqueous Workup Product->Quench Purify Chromatography Quench->Purify MOA_Pathway cluster_0 Cellular Environment Compound Benzisoxazole Derivative Target Kinase / Receptor Compound->Target Inhibition Pathway Signaling Cascade (e.g., PI3K/Akt) Target->Pathway Blocks Signal Bcl2 Bcl-2 (Anti-apoptotic) Pathway->Bcl2 Downregulates Proliferation Cell Proliferation & Survival Pathway->Proliferation Inhibits Apoptosis Apoptosis Induction Bax Bax (Pro-apoptotic) Bcl2->Bax Inhibits Inhibition Caspases Caspase Activation Bax->Caspases Activates Caspases->Apoptosis Executes

Sources

Application Notes and Protocols for Amide Coupling Reactions with 3-Aminobenzo[d]isoxazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Benzisoxazole Scaffold

The 3-aminobenzo[d]isoxazole-4-carboxylic acid moiety is a privileged scaffold in modern medicinal chemistry and drug development. Its rigid structure and specific arrangement of hydrogen bond donors and acceptors make it a valuable building block for designing molecules that interact with biological targets with high affinity and specificity. Isoxazole-containing compounds have demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, and antibacterial properties.[1] The ability to efficiently and reliably form amide bonds with this core structure is therefore of critical importance for the synthesis of novel therapeutic agents.

This guide provides a detailed overview of the key considerations, challenges, and robust protocols for the successful amide coupling of this compound with a variety of amine partners. The protocols described herein are designed to be self-validating, with explanations for the choice of reagents and conditions to ensure high yields, minimize side reactions, and facilitate purification.

Molecular Profile: this compound

A thorough understanding of the starting material is paramount for successful synthesis.

PropertyValueSource
CAS Number 1104505-81-8[2]
Molecular Formula C₈H₆N₂O₃[2]
Molecular Weight 178.14 g/mol [2]
Appearance Off-white to light yellow solidInferred
SMILES O=C(C1=C2C(N)=NOC2=CC=C1)O[2]

Key Structural Features & Reactivity Considerations:

  • Aromatic Carboxylic Acid: The carboxylic acid at the 4-position is attached to a benzene ring, making it aromatic. Its acidity and reactivity will be influenced by the electron-withdrawing nature of the fused isoxazole ring. Activation is necessary for amide bond formation.

  • Nucleophilic Amino Group: The amino group at the 3-position is a primary aromatic amine. While it is a nucleophile, its reactivity is somewhat attenuated by the aromatic system. This group itself can be a site for acylation, necessitating careful control of reaction conditions or the use of a protecting group strategy if it is not the intended reaction partner.

  • Potential for Self-Condensation: The presence of both a carboxylic acid and an amine in the same molecule creates the possibility of intermolecular side reactions leading to oligomers or polymers. The order of addition of reagents is crucial to mitigate this risk.

The Core of the Reaction: Amide Bond Formation

The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that requires the activation of the carboxylic acid to form a more reactive intermediate.[3] This intermediate is then susceptible to nucleophilic attack by the amine.

The general mechanism involves two key steps:

  • Activation: The carboxylic acid is converted into a more reactive species, such as an O-acylisourea, an active ester, or an acid chloride.[4]

  • Coupling: The amine nucleophile attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate, which then collapses to form the stable amide bond and releases the leaving group.

G cluster_activation Step 1: Carboxylic Acid Activation cluster_coupling Step 2: Nucleophilic Attack & Coupling Acid R-COOH (Carboxylic Acid) Activated R-CO-X (Activated Intermediate) Acid->Activated + Reagent Reagent Coupling Reagent (e.g., HATU, DCC) Byproduct Byproduct Reagent->Byproduct Tetrahedral Tetrahedral Intermediate Activated->Tetrahedral + Amine Amine R'-NH₂ (Amine) Amide R-CO-NH-R' (Amide Product) Tetrahedral->Amide Tetrahedral->Byproduct

Caption: Generalized mechanism of amide bond formation.

Selecting the Right Coupling Reagent: A Comparative Overview

The choice of coupling reagent is critical and can significantly impact reaction efficiency, yield, and the level of side products, particularly racemization in the case of chiral substrates.[5] For a substrate like this compound, uronium/aminium salt-based reagents are often preferred due to their high reactivity and generally cleaner reaction profiles.

Reagent ClassExamplesProsCons
Carbodiimides DCC, DIC, EDCCost-effective, widely used.Can cause racemization; byproduct (urea) removal can be difficult (especially DCU).
Uronium/Aminium Salts HATU , HBTU, HCTUHigh reactivity, fast reactions, low racemization, soluble byproducts.[6][7]More expensive; can cause guanidinylation of the amine if not used correctly.[4][7]
Phosphonium Salts PyBOP, PyAOPVery efficient, especially for hindered couplings; no guanidinylation side reaction.[6][7]More expensive than carbodiimides.
Other T3P®, CDIT3P® byproducts are water-soluble for easy removal; CDI is simple to use.[4]May require higher temperatures or longer reaction times.

Recommendation for this Application: HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is the recommended primary coupling reagent. Its high reactivity is due to the formation of a highly reactive HOAt ester.[7] The anchimeric assistance from the pyridine nitrogen in the HOAt leaving group accelerates the coupling step, making it particularly effective for potentially challenging substrates.[7]

Protocols for Amide Coupling

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Review the Safety Data Sheet (SDS) for all reagents before use.

Protocol 1: HATU-Mediated Coupling (Recommended Method)

This protocol is suitable for a wide range of primary and secondary amines, including those that may be sterically hindered or electron-deficient.

Materials:

  • This compound

  • Amine of choice

  • HATU

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Experimental Workflow:

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1. Dissolve carboxylic acid in anhydrous DMF B 2. Add Amine (1.1 eq) A->B C 3. Add HATU (1.2 eq) B->C D 4. Add DIPEA (2.5 eq) dropwise at 0°C C->D E 5. Stir at room temperature for 2-16 hours D->E F 6. Monitor by TLC or LC-MS E->F G 7. Quench with water, extract with EtOAc F->G H 8. Wash with NaHCO₃, then brine G->H I 9. Dry organic layer (MgSO₄), filter, concentrate H->I J 10. Purify by flash chromatography I->J

Caption: Step-by-step workflow for HATU-mediated amide coupling.

Step-by-Step Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Dissolve the acid in anhydrous DMF (or DCM) to a concentration of approximately 0.1 M.

  • Add the desired amine (1.1 - 1.2 equivalents).

  • Add HATU (1.2 equivalents).

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add DIPEA (2.5 equivalents) dropwise to the stirring solution. Causality Note: Adding the base last and at a low temperature minimizes side reactions, such as the guanidinylation of the amine by HATU and premature decomposition of the coupling reagent. The excess base is required to neutralize the hexafluorophosphate salt and the carboxylic acid proton.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.

  • Upon completion, dilute the reaction mixture with ethyl acetate and water.

  • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x). Causality Note: The bicarbonate wash removes any unreacted carboxylic acid and the acidic HOAt byproduct.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amide.

Protocol 2: EDC/HOBt Mediated Coupling (A Cost-Effective Alternative)

This method uses a carbodiimide in conjunction with an additive to suppress side reactions and is a good second choice if HATU is not available.

Materials:

  • This compound

  • Amine of choice

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl)

  • Hydroxybenzotriazole (HOBt)

  • Anhydrous Dichloromethane (DCM) or DMF

  • Additional reagents as listed in Protocol 1 for workup.

Step-by-Step Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM or DMF (~0.1 M).

  • Add the amine (1.1 eq) to the solution.

  • Add EDC·HCl (1.2 eq) portion-wise to the stirring solution at room temperature.

  • If using a non-basic amine salt, an additional equivalent of a non-nucleophilic base like DIPEA or TEA may be required.

  • Stir the reaction at room temperature for 4-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Perform the same aqueous workup and purification as described in Protocol 1. The byproducts from EDC and HOBt are generally water-soluble, simplifying purification.

Troubleshooting and Key Considerations

  • Low Yield: If the reaction stalls or gives a low yield, consider gently heating the reaction mixture (e.g., to 40-50 °C). Ensure all reagents are anhydrous, as water can hydrolyze the activated intermediate. For particularly difficult couplings with sterically hindered amines, switching to a more potent phosphonium reagent like PyAOP may be beneficial.[7][8]

  • Side Product Formation: If an unexpected side product is observed, particularly one corresponding to the guanidinylation of your amine, ensure the correct order of addition was followed (pre-mixing acid and coupling reagent before adding the amine is an alternative strategy, but the one-pot method described is often robust).[4]

  • Solubility Issues: this compound and its derivatives may have limited solubility. DMF is a good starting solvent, but others like DMAc, NMP, or THF/DCM mixtures can be explored.

Conclusion

The amide coupling of this compound is a readily achievable transformation that opens the door to a vast chemical space for drug discovery and materials science. By understanding the reactivity of this important building block and selecting a robust coupling system, such as the recommended HATU/DIPEA protocol, researchers can reliably synthesize target amides in high yield and purity. The key to success lies in the careful selection of reagents, control of reaction conditions, and methodical execution of the protocol.

References

  • Aapptec Peptides. Coupling Reagents.
  • Sigma-Aldrich. Peptide Coupling Reagents Guide.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • American Pharmaceutical Review.
  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • ResearchGate. The amide group and its preparation methods by acid-amine coupling reactions: an overview.
  • Dabhi, R. C., et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12, 133-144.
  • ChemScene. This compound.
  • ResearchGate.
  • Perreault, C., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal, 11(1), 93.
  • Knack, D. H., & Man-Yee, C. (2025). Venturing beyond the amide coupling for amine–carboxylic acid cross-coupling. Chemical Science.
  • TCI Chemicals. Coupling [Synthetic Reagents].
  • Google Patents. EP0623589A1 - Coupling reagent and method for coupling amines with carboxylic acids.
  • Umehara, A. (2023). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Shizuoka University.
  • Royal Society of Chemistry. Supporting Information Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot.
  • Wieczorek, Z., et al. (2022). 5-Amino-3-methyl-isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules, 27(17), 5601.

Sources

Application Notes and Protocols: Derivatization of 3-Aminobenzo[d]isoxazole-4-carboxylic Acid for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 3-Aminobenzo[d]isoxazole Scaffold

The 3-aminobenzo[d]isoxazole-4-carboxylic acid core is a privileged scaffold in medicinal chemistry, offering a unique spatial arrangement of hydrogen bond donors and acceptors, as well as a rigid bicyclic system that can serve as a versatile template for the design of highly specific and potent therapeutic agents. The isoxazole ring system is a bioisostere for various functional groups and is found in numerous FDA-approved drugs, highlighting its importance in drug design.[1][2][3][4] Derivatives of this scaffold have shown promise in a range of therapeutic areas, including oncology, inflammation, and infectious diseases, by targeting key biological macromolecules such as kinases and proteases.[5] This document provides a detailed guide for the chemical modification of this compound, offering field-proven insights and step-by-step protocols for the synthesis of diverse chemical libraries for drug discovery campaigns.

Chemical Properties and Synthesis of the Core Scaffold

This compound (CAS No. 1104505-81-8) is a crystalline solid with the molecular formula C₈H₆N₂O₃ and a molecular weight of 178.14 g/mol .[6] The presence of both a carboxylic acid and an amino group provides two orthogonal handles for chemical derivatization, allowing for the systematic exploration of the surrounding chemical space.

Protocol 1: Synthesis of this compound

The synthesis of the title compound can be achieved through a multi-step sequence starting from readily available starting materials. A plausible synthetic route is outlined below, adapted from established methods for the synthesis of substituted 1,2-benzisoxazoles.[7][8]

Workflow for the Synthesis of this compound

G cluster_0 Step 1: Nitration cluster_1 Step 2: Esterification cluster_2 Step 3: O-Alkylation and Cyclization cluster_3 Step 4: Oxidation and Hydrolysis 2-Hydroxy-4-methylbenzoic acid 2-Hydroxy-4-methylbenzoic acid 2-Hydroxy-4-methyl-3-nitrobenzoic acid 2-Hydroxy-4-methyl-3-nitrobenzoic acid 2-Hydroxy-4-methylbenzoic acid->2-Hydroxy-4-methyl-3-nitrobenzoic acid HNO₃, H₂SO₄ Methyl 2-hydroxy-4-methyl-3-nitrobenzoate Methyl 2-hydroxy-4-methyl-3-nitrobenzoate 2-Hydroxy-4-methyl-3-nitrobenzoic acid->Methyl 2-hydroxy-4-methyl-3-nitrobenzoate MeOH, H₂SO₄ (cat.) Methyl 3-amino-4-methylbenzo[d]isoxazole-4-carboxylate Methyl 3-amino-4-methylbenzo[d]isoxazole-4-carboxylate Methyl 2-hydroxy-4-methyl-3-nitrobenzoate->Methyl 3-amino-4-methylbenzo[d]isoxazole-4-carboxylate 1. NaH, DMF 2. (Boc)₂O 3. H₂, Pd/C This compound This compound Methyl 3-amino-4-methylbenzo[d]isoxazole-4-carboxylate->this compound 1. KMnO₄ 2. LiOH, H₂O/THF

Caption: Synthetic scheme for this compound.

Step-by-Step Protocol:

  • Nitration: To a solution of 2-hydroxy-4-methylbenzoic acid in concentrated sulfuric acid, slowly add a nitrating mixture (concentrated nitric acid and sulfuric acid) at 0°C. Stir the reaction mixture at room temperature for 2-4 hours. Pour the mixture onto ice and collect the precipitated product by filtration.

  • Esterification: Reflux the nitrated product in methanol with a catalytic amount of sulfuric acid for 4-6 hours. Remove the excess methanol under reduced pressure and extract the ester with a suitable organic solvent.

  • Cyclization: The detailed mechanism for the formation of the 3-amino-1,2-benzisoxazole ring system can vary, but a common approach involves the reduction of a nitro group ortho to a hydroxylamine precursor. One possible route involves the protection of the amino group, followed by catalytic hydrogenation to reduce the nitro group, which then cyclizes.

  • Oxidation and Hydrolysis: The methyl group at the 4-position is oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate. Subsequent hydrolysis of the methyl ester using a base such as lithium hydroxide affords the final product.

Derivatization Strategies at the Carboxylic Acid Moiety

The carboxylic acid at the 4-position is a key site for modification to modulate the pharmacokinetic and pharmacodynamic properties of the scaffold. Amide bond formation and esterification are the most common derivatization strategies.

Amide Bond Formation

The formation of amides from the carboxylic acid and a diverse range of primary and secondary amines is a cornerstone of library synthesis in drug discovery. The choice of coupling reagent is critical to ensure high yields and minimize side reactions.

Workflow for Amide Coupling Reactions

G This compound This compound Amide Derivative Amide Derivative This compound->Amide Derivative Amine (R-NH₂) Amine (R-NH₂) Amine (R-NH₂)->Amide Derivative Coupling Reagent Coupling Reagent Coupling Reagent->Amide Derivative Base Base Base->Amide Derivative Solvent Solvent Solvent->Amide Derivative

Caption: General workflow for amide synthesis.

Protocol 2: EDC/HOBt Mediated Amide Coupling

This protocol utilizes 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent and 1-hydroxybenzotriazole (HOBt) as an additive to suppress racemization and improve efficiency.

Materials:

  • This compound

  • Amine of choice (1.1 equivalents)

  • EDC (1.2 equivalents)

  • HOBt (1.2 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve this compound in anhydrous DMF.

  • Add the amine, HOBt, and DIPEA to the solution and stir for 10 minutes at room temperature.

  • Add EDC portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Table 1: Common Coupling Reagents for Amide Bond Formation

Coupling ReagentAdditiveBaseKey Advantages
EDCHOBt/DMAPDIPEA, Et₃NWater-soluble byproducts, mild conditions.[9]
HATU-DIPEA, Et₃NHigh reactivity, suitable for hindered substrates.
DCCDMAP-Cost-effective, but dicyclohexylurea byproduct can be difficult to remove.
SOCl₂-PyridineForms highly reactive acyl chloride intermediate.
Esterification

Esterification of the carboxylic acid can be used to generate prodrugs or to fine-tune the lipophilicity and metabolic stability of the compounds.

Protocol 3: Fischer Esterification

This classic method is suitable for the synthesis of simple alkyl esters using an excess of the corresponding alcohol as the solvent and a strong acid catalyst.

Materials:

  • This compound

  • Alcohol (e.g., methanol, ethanol) (as solvent)

  • Concentrated Sulfuric Acid (catalytic amount)

Procedure:

  • Suspend this compound in the desired alcohol.

  • Carefully add a few drops of concentrated sulfuric acid.

  • Reflux the mixture for 4-8 hours, monitoring by TLC.

  • Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

  • Purify by column chromatography or recrystallization.

Derivatization Strategies at the Amino Moiety

The amino group at the 3-position offers another avenue for structural diversification through N-acylation, N-alkylation, or sulfonylation.

N-Acylation

Protocol 4: N-Acylation using Acyl Chlorides

Materials:

  • This compound (or its corresponding ester)

  • Acyl chloride (1.1 equivalents)

  • Pyridine or Triethylamine (2.0 equivalents)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Dissolve the this compound derivative in anhydrous DCM.

  • Add the base (pyridine or triethylamine).

  • Cool the solution to 0°C and add the acyl chloride dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours.

  • Quench the reaction with water and extract the product with DCM.

  • Wash the organic layer with 1N HCl, saturated sodium bicarbonate, and brine.

  • Dry over anhydrous sodium sulfate and purify by column chromatography.

Applications in Drug Discovery: Targeting Key Biological Pathways

Derivatives of this compound have been investigated for a variety of therapeutic applications, demonstrating the versatility of this scaffold.

Workflow for Target-Based Drug Discovery

G Scaffold 3-Aminobenzo[d]isoxazole- 4-carboxylic acid Derivatization Chemical Synthesis (Amides, Esters, etc.) Scaffold->Derivatization Library Compound Library Derivatization->Library Screening High-Throughput Screening Library->Screening Hit Hit Compounds Screening->Hit Optimization Lead Optimization (SAR Studies) Hit->Optimization Candidate Drug Candidate Optimization->Candidate

Caption: A typical drug discovery workflow utilizing the scaffold.

Table 2: Exemplary Biological Targets of Isoxazole Derivatives

Biological TargetTherapeutic AreaReference
c-Met KinaseOncology[5]
Factor XaAnticoagulation
HSP90Oncology[5]
TubulinOncology
Cyclooxygenase (COX)Anti-inflammatory

For instance, 3-amino-benzo[d]isoxazole-based compounds have been synthesized and evaluated for their potent inhibitory activity against the tyrosine kinase c-Met, a key target in cancer therapy.[5] The derivatization of the core scaffold allows for the fine-tuning of interactions with the enzyme's active site, leading to improved potency and selectivity.

Conclusion

The this compound scaffold represents a valuable starting point for the development of novel therapeutics. Its synthetic tractability, coupled with the diverse biological activities of its derivatives, makes it an attractive platform for medicinal chemists. The protocols and strategies outlined in this document provide a comprehensive framework for the design and synthesis of compound libraries based on this promising core structure, facilitating the discovery of next-generation drug candidates.

References

  • Microwave-promoted synthesis of 3-amino-substituted 1,2-benzisoxazoles. PubMed. Available from: [Link]

  • Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. PMC. Available from: [Link]

  • RECENT ADVANCES IN THE SYNTHESIS OF 1,2-BENZISOXAZOLES AND 1,2-BENZISOXAZOLINES. ResearchGate. Available from: [Link]

  • Benzoxazole synthesis. Organic Chemistry Portal. Available from: [Link]

  • A novel synthesis of 3‐Amino‐1,2‐benzisoxazoles — an entry into the isoxazolo[3,4,5‐ef][10][11]benzoxazepine ring system. ResearchGate. Available from: [Link]

  • Microwave-Promoted Synthesis of 3-Amino-Substituted 1,2-Benzisoxazoles. ResearchGate. Available from: [Link]

  • The synthetic and therapeutic expedition of isoxazole and its analogs. PMC. Available from: [Link]

  • Process for preparing 3-aminoisoxazole derivatives. Google Patents.
  • The recent progress of isoxazole in medicinal chemistry. PubMed. Available from: [Link]

  • Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. PMC. Available from: [Link]

  • 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. NIH. Available from: [Link]

  • 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. MDPI. Available from: [Link]

  • Synthesis method of high-regioselectivity 3-substituted-4-isoxazole carboxylic acid. Google Patents.
  • Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing. Available from: [Link]

  • Process for preparing isoxazole compounds. Google Patents.

Sources

Application Notes & Protocols for the Synthesis of Isoxazole-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isoxazole motif is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its favorable physicochemical properties and versatile biological activities.[1][2][3] This guide provides an in-depth exploration of the experimental procedures for synthesizing isoxazole-based inhibitors, tailored for researchers and scientists in drug development. We will delve into the most robust and widely employed synthetic strategies, elucidating the mechanistic rationale behind key experimental choices. Detailed, step-by-step protocols for the primary synthetic routes are provided, including the reaction of hydroxylamine with 1,3-dicarbonyl precursors and the 1,3-dipolar cycloaddition of nitrile oxides with alkynes. Furthermore, this document offers practical insights into reaction monitoring, product purification, and characterization, ensuring a comprehensive resource for the successful synthesis of this critical class of inhibitors.

Introduction: The Significance of the Isoxazole Scaffold

Isoxazoles are five-membered heterocyclic compounds containing adjacent nitrogen and oxygen atoms. This arrangement imparts a unique electronic and structural profile, making the isoxazole ring a privileged scaffold in drug design.[4][5][6] The isoxazole core can act as a bioisostere for amide or ester groups, enhancing metabolic stability and modulating pharmacokinetic properties.[7] Notably, isoxazole-containing compounds have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects.[1][2] A prominent example is Valdecoxib, a potent and selective cyclooxygenase-2 (COX-2) inhibitor, which underscores the therapeutic potential of this heterocyclic system.[4][6] The versatility of isoxazole synthesis allows for the creation of diverse libraries of compounds for screening and lead optimization in drug discovery programs.

Primary Synthetic Strategies for Isoxazole Ring Construction

The construction of the isoxazole ring can be achieved through several synthetic approaches. However, two methodologies have emerged as the most prevalent and reliable: the condensation of hydroxylamine with a three-carbon component and the 1,3-dipolar cycloaddition of nitrile oxides with alkynes.[3]

Synthesis via Condensation of Hydroxylamine with 1,3-Dicarbonyl Compounds and α,β-Unsaturated Ketones

This classical and straightforward method involves the reaction of hydroxylamine with a 1,3-dicarbonyl compound or an α,β-unsaturated ketone (chalcone).[3][8] The choice of precursor dictates the substitution pattern on the final isoxazole ring.

The reaction proceeds through a nucleophilic attack of the amine group of hydroxylamine on one of the carbonyl groups of the 1,3-dicarbonyl compound, forming an imine intermediate.[8] Subsequently, the hydroxyl group of the hydroxylamine attacks the second carbonyl group, leading to cyclization and dehydration to afford the aromatic isoxazole ring.[8] When using an α,β-unsaturated ketone, the reaction involves a Michael addition of hydroxylamine, followed by cyclization and dehydration. The regioselectivity of the reaction with unsymmetrical 1,3-dicarbonyls can sometimes be a challenge, potentially leading to a mixture of isomeric products.[9]

Experimental Workflow: Hydroxylamine Condensation

cluster_0 Step 1: Condensation cluster_1 Step 2: Work-up & Isolation cluster_2 Step 3: Purification Start 1,3-Dicarbonyl or Chalcone + Hydroxylamine HCl Solvent Solvent (e.g., Ethanol) Start->Solvent Base Base (e.g., Sodium Acetate, KOH) Solvent->Base Reaction Reflux or Stir at RT Base->Reaction Workup Pour into ice water Reaction->Workup Filter Filter precipitate Workup->Filter Wash Wash with water Filter->Wash Dry Dry the solid Wash->Dry Purification Recrystallization or Column Chromatography Dry->Purification Characterization Characterization (NMR, IR, MS) Purification->Characterization cluster_0 Step 1: In Situ Nitrile Oxide Generation cluster_1 Step 2: Cycloaddition cluster_2 Step 3: Work-up & Purification Aldoxime Aldoxime Oxidant Oxidant (e.g., Chloramine-T, NCS) Aldoxime->Oxidant NitrileOxide Nitrile Oxide (intermediate) Oxidant->NitrileOxide Base Base (e.g., Triethylamine) Reaction Stir at RT or Heat NitrileOxide->Reaction Alkyne Alkyne Alkyne->Reaction Workup Solvent removal Reaction->Workup Purification Column Chromatography Workup->Purification Characterization Characterization (NMR, IR, MS) Purification->Characterization

Sources

Application Notes & Protocols: The Strategic Use of 3-Aminobenzo[d]isoxazole-4-carboxylic Acid in the Synthesis of Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Specificity in Kinase Inhibition

Protein kinases, as central regulators of cellular signaling, represent one of the most critical target classes in modern drug discovery, particularly in oncology. The development of small molecule kinase inhibitors that can selectively modulate the activity of a specific kinase, despite the highly conserved nature of the ATP-binding site across the kinome, is a significant challenge. In this context, medicinal chemists often turn to "privileged scaffolds" – molecular frameworks that are known to interact with multiple biological targets. The benzo[d]isoxazole ring system has emerged as one such scaffold, demonstrating a remarkable versatility and propensity for forming key interactions within enzyme active sites.[1][2] This application note provides a detailed guide for researchers on the strategic use of a key building block, 3-aminobenzo[d]isoxazole-4-carboxylic acid , for the rational design and synthesis of next-generation kinase inhibitors.

The Privileged Scaffold: Why this compound?

The efficacy of this compound as a foundational element in kinase inhibitor design stems from its unique structural and electronic properties. The fused bicyclic system provides a rigid, planar core that can effectively engage in π-π stacking interactions with aromatic residues in the ATP-binding pocket of kinases.[3] Furthermore, the scaffold presents two orthogonal vectors for chemical modification, allowing for fine-tuning of potency, selectivity, and pharmacokinetic properties:

  • The 3-Amino Group: This primary amine serves as a crucial handle for introducing a wide array of substituents. Most commonly, it is acylated via an amide bond formation, a linkage frequently observed in approved kinase inhibitors. This allows for the exploration of interactions within the solvent-exposed region of the kinase active site.

  • The 4-Carboxylic Acid Group: This functional group is pivotal for forming the core amide linkage that connects the benzisoxazole scaffold to other recognition elements of the inhibitor. Its activation and subsequent coupling with various amines is the cornerstone of the synthetic strategy.

This dual functionality has been expertly exploited in the development of potent inhibitors against therapeutically relevant kinases, such as the mesenchymal-epithelial transition factor (c-Met), a key driver in various cancers.

Synthesis Protocols: From Building Block to Potent Inhibitor

This section provides detailed, field-tested protocols for the synthesis of the core building block and its subsequent elaboration into a final kinase inhibitor.

Protocol 1: Synthesis of the Core Scaffold: this compound

While commercially available, the synthesis of the title compound from readily available starting materials is a valuable procedure for any research program. The following protocol is a robust method adapted from established isoxazole synthesis literature.[1][4]

Workflow Overview:

cluster_0 Step 1: Nitration cluster_1 Step 2: O-Alkylation & Cyclization cluster_2 Step 3: Hydrolysis A 2-Hydroxybenzonitrile B 2-Hydroxy-3-nitrobenzonitrile A->B HNO₃, H₂SO₄ C Ethyl 2-bromoacetate, K₂CO₃ D Ethyl 3-aminobenzo[d]isoxazole-4-carboxylate B->D 1. Ethyl 2-bromoacetate, K₂CO₃ 2. Reductive Cyclization (e.g., Fe/AcOH) E This compound D->E LiOH or NaOH, H₂O/THF

Figure 1: Synthetic workflow for the preparation of the core scaffold.

Step-by-Step Procedure:

  • Nitration of 2-Hydroxybenzonitrile:

    • To a stirred solution of 2-hydroxybenzonitrile (1.0 eq) in concentrated sulfuric acid at 0 °C, add a solution of nitric acid (1.1 eq) in sulfuric acid dropwise, maintaining the temperature below 5 °C.

    • Stir the reaction mixture at 0-5 °C for 2-3 hours, monitoring by TLC until the starting material is consumed.

    • Carefully pour the reaction mixture onto crushed ice and filter the resulting precipitate. Wash the solid with cold water until the filtrate is neutral and dry under vacuum to yield 2-hydroxy-3-nitrobenzonitrile.

  • Reductive Cyclization to form the Benzisoxazole Core:

    • Combine 2-hydroxy-3-nitrobenzonitrile (1.0 eq) and ethyl 2-bromoacetate (1.2 eq) in a suitable solvent such as acetone or DMF. Add potassium carbonate (2.0 eq) and stir the mixture at room temperature for 12-16 hours.

    • Filter the reaction mixture and concentrate the filtrate. The crude intermediate is then subjected to reductive cyclization.

    • Dissolve the crude material in a mixture of acetic acid and ethanol. Add iron powder (5.0 eq) portion-wise and heat the mixture to reflux for 4-6 hours.

    • Cool the reaction, filter through a pad of celite, and concentrate the solvent. Purify the residue by column chromatography to obtain ethyl 3-aminobenzo[d]isoxazole-4-carboxylate.

  • Hydrolysis to the Carboxylic Acid:

    • Dissolve the ethyl ester (1.0 eq) in a mixture of THF and water. Add lithium hydroxide or sodium hydroxide (2.0-3.0 eq) and stir at room temperature until the ester is fully consumed (monitor by TLC).

    • Acidify the reaction mixture to pH 3-4 with 1N HCl. The product will precipitate out of solution.

    • Filter the solid, wash with cold water, and dry under vacuum to afford pure this compound.

Protocol 2: HATU-Mediated Amide Coupling for Kinase Inhibitor Synthesis

This protocol describes a general and highly efficient method for coupling the core scaffold with a desired amine partner using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a widely used and effective coupling reagent.[5][6]

Causality & Expertise:

  • Why HATU? HATU is a uronium salt-based coupling reagent that offers several advantages. It facilitates rapid amide bond formation, even with sterically hindered or electronically deactivated substrates. The formation of the highly reactive OAt-active ester intermediate minimizes the risk of racemization at adjacent chiral centers and often leads to cleaner reactions and higher yields compared to carbodiimide-based methods like EDC/DCC.[6][7]

  • The Role of the Base: A non-nucleophilic tertiary amine, typically N,N-Diisopropylethylamine (DIPEA), is essential. Its primary role is to deprotonate the carboxylic acid, forming the carboxylate anion which then attacks HATU to initiate the activation process.[1][8] It also neutralizes the hexafluorophosphate anion released during the reaction.

  • Solvent Choice: Anhydrous polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) are preferred as they effectively dissolve the reactants and do not interfere with the coupling chemistry. DMF is often the solvent of choice due to its high polarity.

Workflow for Amide Coupling:

cluster_0 Step 1: Activation cluster_1 Step 2: Coupling cluster_2 Step 3: Workup & Purification A 3-Aminobenzo[d]isoxazole- 4-carboxylic acid (1.0 eq) B HATU (1.1 eq) + DIPEA (2.0 eq) in Anhydrous DMF C Reactive OAt-Ester Intermediate A->C Activation at 0°C to RT E Final Kinase Inhibitor C->E Nucleophilic Attack D Amine Partner (R-NH₂) (1.2 eq) D->E F Aqueous Workup E->F G Column Chromatography F->G H Pure Product G->H

Figure 2: General workflow for HATU-mediated amide coupling.

Step-by-Step Procedure:

  • Reagent Preparation:

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve this compound (1.0 eq) in anhydrous DMF.

    • Cool the solution to 0 °C in an ice bath.

  • Activation of the Carboxylic Acid:

    • To the stirred solution, add DIPEA (2.0 eq) followed by the portion-wise addition of HATU (1.1 eq).

    • Self-Validation: The solution may turn a pale yellow color upon addition of HATU.

    • Allow the mixture to stir at 0 °C for 15-30 minutes to ensure the formation of the active ester intermediate.

  • Amine Addition and Coupling:

    • Add a solution of the desired amine partner (1.0-1.2 eq) in a small amount of anhydrous DMF to the reaction mixture.

    • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-18 hours.

    • Reaction Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.

  • Aqueous Workup:

    • Once the reaction is complete, pour the reaction mixture into a separatory funnel containing ethyl acetate and water.

    • Wash the organic layer sequentially with a mild aqueous acid (e.g., 5% citric acid or 1N HCl) to remove excess DIPEA, followed by a mild aqueous base (e.g., saturated sodium bicarbonate solution) to remove any unreacted carboxylic acid and HOAt byproduct, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product is typically purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes or methanol in dichloromethane) to yield the pure amide product.

Application Example: Synthesis of a Potent c-Met Inhibitor

The utility of this scaffold is exemplified by its application in the synthesis of highly potent inhibitors of the c-Met tyrosine kinase. By applying the general HATU coupling protocol, a series of analogues can be generated and evaluated.

Table 1: Representative c-Met Kinase Inhibitors

Compound IDR-Group (Amine Partner)c-Met IC₅₀ (nM)Cellular IC₅₀ (μM, EBC-1 cells)
28a 1-(3-Fluorobenzyl)-1H-pyrazol-4-amine1.80.18
28b 1-(3-Chlorobenzyl)-1H-pyrazol-4-amine2.60.35
28c 1-(3-Methylbenzyl)-1H-pyrazol-4-amine3.50.44
28h 1-(Pyridin-3-ylmethyl)-1H-pyrazol-4-amine5.20.69

Data sourced from Zhang et al., European Journal of Medicinal Chemistry (2015).

The data clearly indicates that nanomolar potency against the target kinase can be achieved by coupling various substituted pyrazole-based amines to the this compound core. The structure-activity relationship (SAR) suggests that substitutions on the benzyl ring of the amine partner can significantly influence inhibitory activity.

Conclusion and Future Outlook

This compound is a powerful and versatile building block for the synthesis of kinase inhibitors. Its rigid core and orthogonal functional groups provide an ideal platform for generating libraries of compounds for screening and lead optimization. The robust and high-yielding HATU-mediated amide coupling protocol detailed herein provides a reliable method for accessing a diverse range of potential inhibitors. The demonstrated success in targeting kinases like c-Met underscores the potential of this scaffold in developing novel therapeutics for cancer and other diseases driven by aberrant kinase signaling.

References

  • Zhang, Y., et al. (2015). Discovery and SAR study of c-Met kinase inhibitors bearing an 3-amino-benzo[d]isoxazole or 3-aminoindazole scaffold. European Journal of Medicinal Chemistry, 90, 866-876. Available at: [Link]

  • Reddit r/Chempros. (2022). amide coupling help. Retrieved from [Link]

  • Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Organic Chemistry, 12(3), 133-146. Available at: [Link]

  • Freiberg, K. M., et al. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Chemical Science, 14(10), 2696-2704. Available at: [Link]

  • Patil, S. A., et al. (2020). Benzisoxazole: a privileged scaffold for medicinal chemistry. RSC Medicinal Chemistry, 11(5), 535-551. Available at: [Link]

  • Google Patents. (n.d.). Synthesis method of high-regioselectivity 3-substituted-4-isoxazole carboxylic acid. CN103539753A.
  • Zhang, Y., et al. (2008). Discovery of benzisoxazoles as potent inhibitors of chaperone heat shock protein 90. Journal of Medicinal Chemistry, 51(5), 1215-1218. Available at: [Link]

  • Lukoyanov, A. A., et al. (2025). RECENT ADVANCES IN THE SYNTHESIS OF 1,2-BENZISOXAZOLES AND 1,2-BENZISOXAZOLINES. Chemistry of Heterocyclic Compounds, 61(1), 1-20. Retrieved from [Link]

  • ResearchGate. (2018). Why is my HATU not working in a coupling reaction between [2,2'-bipyridine]-6-carboxylic acid and butyl amine in DCM as solvent?. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Benzisoxazole – Knowledge and References. Retrieved from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • Due-Hansen, M. E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(1), 140-144. Available at: [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Retrieved from [Link]

  • Due-Hansen, M. E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(1), 140-144. Available at: [Link]

  • Der Pharma Chemica. (n.d.). Synthesis and Characterization of Novel Amide derivatives of Nitro- Imidazole. Retrieved from [Link]

  • Vrettos, E. I., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances, 7(79), 50068-50074. Available at: [Link]

  • Uto, Y. (2016). 1, 2-Benzisoxazole: A Privileged Structure with a Potential for Polypharmacology. Current medicinal chemistry, 23(27), 3098-3113. Available at: [Link]

Sources

Application Notes & Protocols: Leveraging 3-Aminobenzo[d]isoxazole-4-carboxylic Acid for Novel Antibacterial Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of next-generation antibiotics. The benzisoxazole moiety is recognized as a "privileged structure" in medicinal chemistry, appearing in a wide array of pharmacologically active agents.[1][2][3] This document provides a comprehensive guide for researchers on utilizing 3-Aminobenzo[d]isoxazole-4-carboxylic acid as a versatile starting material for the design and synthesis of new antibacterial drug candidates. We present hypothesized mechanisms of action, a strategic framework for derivatization to explore structure-activity relationships (SAR), and detailed, field-proven protocols for synthesis, antibacterial susceptibility testing, and preliminary cytotoxicity evaluation.

Introduction: The Benzisoxazole Scaffold in Antibacterial Research

The search for new antibacterial agents is a paramount challenge in global public health.[4] Traditional drug discovery pipelines are struggling to keep pace with the evolution of multi-drug resistant (MDR) pathogens.[5][6] This has spurred a shift towards innovative strategies, including the development of drugs based on novel scaffolds that can overcome existing resistance mechanisms.[4][7]

The benzisoxazole core is a heterocyclic system that has demonstrated a remarkable breadth of biological activities, including antipsychotic, anti-inflammatory, and anticancer properties.[1][2] Crucially, various benzisoxazole derivatives have also exhibited potent antimicrobial activity against both Gram-positive and Gram-negative bacteria.[1][3] Their mechanism of action can be diverse; for instance, some N-linked oxazolidinone-benzisoxazoles have been shown to inhibit bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication.[1] Other naturally occurring benzisoxazoles have been implicated in the disruption of bacterial metabolic pathways by targeting enzymes like chorismate pyruvate-lyase.[5][6]

This guide focuses on a specific, highly functionalized starting block: This compound . Its structure presents two key reactive handles—an amino group at the 3-position and a carboxylic acid at the 4-position—making it an ideal template for combinatorial synthesis and rapid exploration of chemical space to develop potent and selective antibacterial agents.

Proposed Mechanism of Action & Drug Design Strategy

While the specific targets for derivatives of this compound must be determined empirically, we can hypothesize potential mechanisms based on existing research into related scaffolds.

Hypothesized Bacterial Targets

Derivatives could be designed to interfere with critical bacterial processes, such as:

  • DNA Replication: By incorporating moieties that mimic the binding of fluoroquinolones, derivatives could be targeted to the active sites of DNA gyrase (GyrA/GyrB) and Topoisomerase IV (ParC/ParE). The benzisoxazole core would serve as the primary scaffold for orienting these pharmacophoric groups.

  • Metabolic Pathways: The scaffold could serve as a foundation for designing inhibitors of essential metabolic enzymes, such as those in the folate or fatty acid synthesis pathways, or pathways unique to bacteria like the shikimate pathway.[5][6]

Mechanism_of_Action cluster_0 Drug Candidate (Benzisoxazole Derivative) cluster_1 Bacterial Cell cluster_2 Bacterial Processes Drug 3-Aminobenzo[d]isoxazole Derivative DNA_Gyrase DNA Gyrase / Topoisomerase IV Drug->DNA_Gyrase Inhibition Metabolic_Enzyme Metabolic Enzyme (e.g., Chorismate Pyruvate-Lyase) Drug->Metabolic_Enzyme Inhibition DNA_Replication DNA Replication Inhibited DNA_Gyrase->DNA_Replication Metabolism Essential Metabolism Disrupted Metabolic_Enzyme->Metabolism

Caption: Hypothesized antibacterial mechanisms of action for benzisoxazole derivatives.

A Strategy for Library Synthesis and SAR Exploration

The dual functionality of this compound allows for a systematic approach to building a chemical library. The primary strategy involves modifying the amino (R1) and carboxylic acid (R2) groups to explore how these changes affect antibacterial potency and selectivity.

  • Modification of the Carboxylic Acid (R2): The carboxylic acid can be readily converted to a wide range of amides. Introducing different amines (aliphatic, aromatic, heterocyclic) will modulate the compound's lipophilicity, hydrogen bonding capacity, and steric profile, which are critical for target engagement and cell permeability.

  • Modification of the Amino Group (R1): The amino group can be acylated or converted into other functional groups. This position can be used to introduce moieties that may enhance target binding or improve pharmacokinetic properties.

SAR_Strategy cluster_0 Chemical Derivatization cluster_1 Screening Cascade start 3-Aminobenzo[d]isoxazole- 4-carboxylic acid mod_R2 Amide Coupling (Vary R2 Group) start->mod_R2 mod_R1 Acylation / Alkylation (Vary R1 Group) start->mod_R1 library Diverse Chemical Library of Benzisoxazole Analogs mod_R2->library mod_R1->library mic_assay Antibacterial MIC Assay library->mic_assay cyto_assay Cytotoxicity MTT Assay mic_assay->cyto_assay Active Compounds sar Structure-Activity Relationship (SAR) Analysis cyto_assay->sar

Caption: Workflow for synthesis and screening of a benzisoxazole-based library.

Application Protocols

The following protocols provide a robust framework for the synthesis, screening, and preliminary safety assessment of novel compounds derived from this compound.

Protocol 1: General Synthesis of Amide Derivatives

This protocol describes a standard amide coupling reaction using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a common and efficient peptide coupling reagent.

Materials:

  • This compound

  • Desired primary or secondary amine (R2-NH2)

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc), Saturated sodium bicarbonate solution, Brine, Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DMF.

  • Reagent Addition: To the stirred solution, add the desired amine (1.1 eq), HATU (1.2 eq), and DIPEA (2.5 eq).

    • Scientist's Note: DIPEA is a non-nucleophilic base used to neutralize the hexafluorophosphate salt formed and to deprotonate the carboxylic acid, facilitating the reaction. HATU is an efficient coupling reagent that minimizes side reactions and racemization.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing water and extract three times with EtOAc.

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

    • Rationale: The bicarbonate wash removes any unreacted acidic starting material and acidic byproducts. The brine wash helps to remove residual water from the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide derivative.

  • Characterization: Confirm the structure and purity of the final compound using techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: Antibacterial Susceptibility Testing (Broth Microdilution MIC Assay)

This protocol determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that inhibits the visible growth of a microorganism.[8][9][10] It is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[11]

Materials:

  • Synthesized benzisoxazole derivatives

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)[10]

  • Sterile 96-well microtiter plates

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Dimethyl sulfoxide (DMSO) for compound dissolution

  • Positive control antibiotic (e.g., Ciprofloxacin)

MIC_Workflow prep_inoculum 1. Prepare Bacterial Inoculum (Adjust to 0.5 McFarland) inoculate 3. Inoculate Plate (Final conc. ~5x10^5 CFU/mL) prep_inoculum->inoculate prep_compounds 2. Prepare Compound Plate (2-fold Serial Dilutions) prep_compounds->inoculate incubate 4. Incubate (16-20 hours at 37°C) inoculate->incubate read_mic 5. Read MIC (Lowest concentration with no visible growth) incubate->read_mic

Caption: Workflow for the Broth Microdilution MIC Determination Protocol.[11]

Procedure:

  • Compound Preparation: Prepare a stock solution of each test compound in DMSO (e.g., 10 mg/mL). Perform serial two-fold dilutions of the compounds in CAMHB directly in a 96-well plate. The final volume in each well before adding bacteria should be 50 µL. The typical concentration range tested is 128 µg/mL to 0.25 µg/mL.[12]

    • Control Wells: Include a positive control (bacteria with no compound), a negative/sterility control (broth only), and a vehicle control (bacteria with the highest concentration of DMSO used).[12]

  • Bacterial Inoculum Preparation: From a fresh agar plate (18-24 hours), select 3-5 isolated colonies. Suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[11][12]

  • Inoculum Dilution: Dilute the standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells after inoculation.[8][12]

  • Inoculation: Add 50 µL of the diluted bacterial inoculum to each well (except the sterility control). The final volume in each well will be 100 µL.

  • Incubation: Seal the plate and incubate at 37°C for 16-20 hours under ambient air conditions.[10][13]

  • MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[9][11]

Data Presentation: Summarize the MIC data in a structured table for easy comparison.

Compound IDS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
Control Drug
Ciprofloxacin0.50.015
Test Compounds
BZD-0014>128
BZD-002864
BZD-003>128>128
Protocol 3: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.[12][14] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[12]

Materials:

  • Mammalian cell line (e.g., HEK293 or HepG2)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Sterile 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of ~1 x 10⁴ cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell adherence.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different compound concentrations. Include a vehicle control (cells treated with the highest concentration of DMSO) and an untreated control (cells with medium only).[12]

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well. Incubate for another 2-4 hours at 37°C.[12]

    • Rationale: During this incubation, metabolically active cells will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the viability against the compound concentration (log scale) and determine the IC₅₀ value (the concentration of compound that inhibits 50% of cell viability) using non-linear regression analysis.

Data Presentation:

Compound IDS. aureus MIC (µg/mL)Cytotoxicity IC₅₀ (µg/mL)Selectivity Index (SI = IC₅₀/MIC)
BZD-0014>100>25
BZD-0028243

Data Interpretation and Lead Candidate Selection

The goal is to identify compounds with high antibacterial potency (low MIC) and low host cell cytotoxicity (high IC₅₀). The Selectivity Index (SI) is a critical parameter calculated as SI = IC₅₀ / MIC. A higher SI value is desirable as it indicates that the compound is more toxic to the bacteria than to mammalian cells. A compound with an SI > 10 is generally considered a promising candidate for further investigation. Based on the example data above, BZD-001 would be prioritized for further development due to its potent activity against S. aureus and its high selectivity index.

Conclusion

This compound represents a promising and highly adaptable starting point for the development of novel antibacterial agents. Its dual reactive sites are ideal for combinatorial synthesis, enabling the rapid generation of diverse chemical libraries. By following the strategic design principles and robust screening protocols outlined in this guide, researchers can systematically explore the structure-activity relationships of this scaffold, paving the way for the discovery of potent and selective lead compounds to combat the growing threat of antibiotic resistance.

References

  • Microbe Investigations. (n.d.).
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  • Benchchem. (n.d.).
  • PubMed. (2021, February 12). Identification of a bacteria-produced benzisoxazole with antibiotic activity against multi-drug resistant Acinetobacter baumannii.
  • ResearchGate. (n.d.). (PDF) Identification of a bacteria-produced benzisoxazole with antibiotic activity against multi-drug resistant Acinetobacter baumannii.
  • National Center for Biotechnology Information (PMC). (n.d.). Machine-Learning Techniques Applied to Antibacterial Drug Discovery.
  • Frontiers in Marine Science. (2026, January 18). A novel peptide oyster-derived antimicrobial peptide against clinical carbapenem-resistant Acinetobacter baumannii.
  • PubMed Central (PMC). (2018, November 28). In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci.
  • JoVE. (2022, August 2). Antimicrobial Activity and Cell Cytotoxicity Testing | Protocol Preview.
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  • PubMed Central (PMC). (n.d.). A synthetic antibiotic class with a deeply-optimized design for overcoming bacterial resistance.
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  • Frontiers in Pharmacology. (2022, May 3). Machine Learning in Antibacterial Drug Design.
  • Journal of Antimicrobial Chemotherapy, Oxford Academic. (2018, February 9).
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  • Research Journal of Pharmacy and Technology. (n.d.). Synthesis, Antimicrobial Evaluation and Docking Studies of Novel 4-acetamido-3-aminobenzoic acid derivatives As Microbial Neuraminidase Inhibitors.
  • ResearchGate. (n.d.).
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  • National Center for Biotechnology Information (PMC). (2022, August 31). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides.
  • Google Patents. (n.d.).
  • National Center for Biotechnology Information (PMC). (n.d.). Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections.
  • University of Dundee. (2021, May 19). Structure-Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands.
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The Dual Role of Isoxazoles in Modern Peptide Synthesis: From Bioactive Scaffolds to Amide Bond Activation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Expanding the Peptidomimetic Toolbox

The synthesis of peptides with tailored biological activities is a cornerstone of modern drug discovery and chemical biology. Solid-Phase Peptide Synthesis (SPPS), pioneered by Bruce Merrifield, remains the dominant methodology for assembling these intricate molecules.[1] The quest for peptides with enhanced therapeutic profiles—improved stability against proteolytic degradation, increased potency, and novel functionalities—has driven the incorporation of unnatural amino acids.[2][3] Among the diverse heterocyclic scaffolds used to create these non-proteinogenic amino acids, isoxazoles have emerged as a privileged structure, imparting unique conformational constraints and biological activities.[3][4]

This comprehensive guide explores the multifaceted role of isoxazole carboxylic acids in solid-phase peptide synthesis. We will delve into two primary applications:

  • The Incorporation of Isoxazole-Containing Unnatural Amino Acids: A detailed examination of the synthesis of peptides bearing isoxazole moieties as integral parts of the peptide backbone. This section will provide field-proven protocols for the incorporation of building blocks like 5-amino-3-methyl-isoxazole-4-carboxylic acid (AMIA).[3]

  • Isoxazolium Salts as Coupling Reagents: A discussion of the classical yet mechanistically insightful use of isoxazolium salts, such as Woodward's Reagent K, for the activation of carboxylic acids to facilitate peptide bond formation.

This document is intended for researchers, scientists, and drug development professionals engaged in the chemical synthesis of peptides, offering both foundational knowledge and actionable protocols to leverage the unique chemistry of isoxazoles.

Part 1: Incorporation of Isoxazole Carboxylic Acids as Unnatural Amino Acids

The introduction of isoxazole-containing amino acids into a peptide sequence can profoundly influence its biological properties. These residues can act as rigid spacers, introduce specific electronic features, and serve as bioisosteres for amide bonds, leading to peptidomimetics with enhanced stability and novel receptor interactions.[4] A prime example is 5-amino-3-methyl-isoxazole-4-carboxylic acid (AMIA), a β-amino acid that has been successfully incorporated into peptides via SPPS.[3]

The Chemistry of AMIA Incorporation

A fascinating aspect of AMIA is that its amino group exhibits lower nucleophilicity due to the electron-withdrawing nature of the isoxazole ring. This property allows for the chemoselective coupling of its carboxylic acid group to the N-terminus of a resin-bound peptide without the need for N-protection on the AMIA molecule itself.[3] This simplifies the synthetic process, avoiding an additional protection/deprotection cycle.

The coupling of AMIA is typically achieved using standard peptide coupling reagents that are effective for sterically hindered or less reactive amino acids. The combination of a uronium/aminium salt, such as HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) has proven to be effective.[3]

Experimental Protocol 1: Manual Fmoc-SPPS for Incorporation of AMIA

This protocol details the manual synthesis of a model peptide with a C-terminal AMIA modification using a Rink Amide resin.

Materials and Reagents:

  • Rink Amide MBHA resin (loading capacity: 0.4-0.8 mmol/g)

  • Fmoc-protected amino acids

  • 5-amino-3-methyl-isoxazole-4-carboxylic acid (AMIA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine, ACS grade

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Cleavage Cocktail (Reagent K): 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol (v/v/w/v/v)[5][6][7]

  • Cold diethyl ether

Step-by-Step Procedure:

  • Resin Swelling:

    • Place the desired amount of Rink Amide resin in a reaction vessel.

    • Add DMF (approx. 10 mL per gram of resin) and allow to swell for at least 30 minutes with gentle agitation.[2]

    • Drain the DMF.

  • Fmoc-SPPS Cycles for Peptide Elongation:

    • Fmoc Deprotection: Add 20% piperidine in DMF to the resin. Agitate for 5 minutes, then drain. Repeat with a fresh portion of 20% piperidine in DMF for 10 minutes.[8]

    • Washing: Wash the resin thoroughly with DMF (5 x 1 min) to remove piperidine and the dibenzofulvene-piperidine adduct.

    • Coupling of Standard Fmoc-Amino Acids:

      • In a separate vessel, pre-activate the Fmoc-amino acid (3 eq.), HATU (3 eq.), and DIPEA (6 eq.) in DMF for 1-2 minutes.

      • Add the activated amino acid solution to the resin.

      • Agitate the reaction mixture for 1-2 hours at room temperature.

      • Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete reaction), repeat the coupling step.

    • Washing: Wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).

    • Repeat the deprotection, coupling, and washing cycles for each amino acid in the desired sequence.

  • Coupling of 5-amino-3-methyl-isoxazole-4-carboxylic acid (AMIA):

    • After the final Fmoc deprotection of the N-terminal amino acid, wash the resin thoroughly with DMF.

    • In a separate vessel, prepare the coupling solution: AMIA (3 eq.), HATU (3 eq.), and DIPEA (6 eq.) in DMF.

    • Add the coupling solution to the resin.

    • Agitate the reaction mixture for 2 hours at room temperature. For challenging sequences, the reaction time can be extended or repeated.[3]

    • Washing: Wash the resin with DMF (7 x 1 min), DCM (3 x 1 min), and Methanol (3 x 1 min), then dry under vacuum.[3]

  • Cleavage and Deprotection:

    • Place the dried peptide-resin in a cleavage vessel.

    • Add "Reagent K" cleavage cocktail (10 mL per gram of resin).[5][6]

    • Stir the mixture at room temperature for 2-4 hours.[2]

    • Filter the resin and collect the filtrate.

    • Wash the resin with a small amount of fresh TFA and combine the filtrates.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the TFA solution to a 10-fold volume of cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide.

    • Decant the ether and wash the peptide pellet with cold diethyl ether twice.

    • Dry the crude peptide pellet under vacuum.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Characterize the final product by mass spectrometry.

Quantitative Data Summary for AMIA Incorporation
ParameterValue/DescriptionReference
Resin TypeRink Amide MBHA[3]
Scale0.1 mmol[2]
Standard AA Coupling
Fmoc-Amino Acid3 equivalents[9]
Coupling Reagent (HATU)3 equivalents[3]
Base (DIPEA)6 equivalents[3]
Reaction Time1-2 hours[10]
AMIA Coupling
AMIA3 equivalents[3]
Coupling Reagent (HATU)3 equivalents[3]
Base (DIPEA)6 equivalents[3]
Reaction Time2 hours[3]
Cleavage
Cleavage CocktailReagent K[5][6][7]
Cleavage Time2-4 hours[2]
Workflow for SPPS Incorporation of AMIA

SPPS_AMIA_Workflow cluster_SPPS_Cycle Fmoc-SPPS Cycles cluster_AMIA_Coupling AMIA Incorporation cluster_Cleavage Cleavage & Purification Resin Rink Amide Resin Swell Swell in DMF Resin->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 DMF Wash Deprotect->Wash1 Couple_AA Couple Fmoc-AA (HATU/DIPEA) Wash1->Couple_AA Wash2 DMF/DCM Wash Couple_AA->Wash2 Loop_Arrow Repeat n times Wash2->Loop_Arrow Final_Deprotect Final Fmoc Deprotection Wash2->Final_Deprotect Loop_Arrow->Deprotect Wash3 DMF Wash Final_Deprotect->Wash3 Couple_AMIA Couple AMIA (HATU/DIPEA) Wash3->Couple_AMIA Final_Wash Final Wash & Dry Couple_AMIA->Final_Wash Cleave Cleave with Reagent K Final_Wash->Cleave Precipitate Precipitate in Ether Cleave->Precipitate Purify RP-HPLC Purification Precipitate->Purify Characterize Mass Spectrometry Purify->Characterize

Caption: Workflow for the solid-phase synthesis of a peptide with C-terminal AMIA modification.

Part 2: Isoxazolium Salts as Peptide Coupling Reagents

Long before the widespread adoption of uronium and phosphonium salt coupling reagents, isoxazolium salts were recognized for their ability to activate carboxylic acids for amide bond formation. The most prominent example is Woodward's Reagent K (N-ethyl-5-phenylisoxazolium-3'-sulfonate).[11] While less common in modern automated SPPS due to the prevalence of more rapid and efficient reagents, understanding the mechanism of isoxazolium salts provides valuable insight into the fundamental principles of carboxyl activation.

The Mechanism of Woodward's Reagent K

The activation process with Woodward's Reagent K is initiated by a base, which deprotonates the carboxylic acid to be activated. The resulting carboxylate then attacks the isoxazolium salt, leading to the formation of a highly reactive enol ester intermediate. This activated ester is susceptible to nucleophilic attack by the free amine of the resin-bound peptide, forming the desired peptide bond and releasing a stable, water-soluble byproduct.[11]

The reaction requires a tertiary amine base, such as triethylamine, to facilitate the initial deprotonation of the carboxylic acid. The pKa of the protonated base in the reaction solvent is a critical factor; it must be sufficiently basic to deprotonate the carboxylic acid but not so basic as to cause side reactions. In a solvent like DMSO, the pKa of a typical carboxylic acid is around 12.6, while the pKa of protonated triethylamine is approximately 9.0.[12][13] This indicates that while an equilibrium will exist, a sufficient concentration of the carboxylate will be present to initiate the reaction.

Conceptual Reaction Scheme: Peptide Coupling with Woodward's Reagent K

WRK_Mechanism cluster_reactants cluster_intermediates cluster_products Fmoc_AA Fmoc-AA-COOH Enol_Ester Fmoc-AA-Enol Ester (Activated Intermediate) Fmoc_AA->Enol_Ester  + Woodward's Reagent K  + Et3N WRK Woodward's Reagent K (Isoxazolium Salt) Base Triethylamine (Et3N) Peptide_Resin H2N-Peptide-Resin Coupled_Peptide Fmoc-Peptide-Resin Enol_Ester->Coupled_Peptide  + H2N-Peptide-Resin Byproduct Byproduct

Caption: Conceptual workflow for peptide bond formation using Woodward's Reagent K.

While a detailed, validated SPPS protocol for Woodward's Reagent K is not as readily available in contemporary literature as for modern coupling reagents, the principles of its use would follow the standard SPPS cycle. The key difference would be the composition of the coupling solution, which would consist of the Fmoc-amino acid, Woodward's Reagent K, and a tertiary amine base in an appropriate solvent like DMF or DCM. Due to the historical nature of this reagent in SPPS, optimization of coupling times and equivalents would be necessary for efficient synthesis.

Conclusion: A Versatile Heterocycle in Peptide Chemistry

Isoxazole carboxylic acids offer a dual utility in the field of solid-phase peptide synthesis. Their incorporation as unnatural amino acids provides a powerful strategy for creating peptidomimetics with enhanced stability and novel biological activities, as demonstrated by the successful use of AMIA. The established protocols for their inclusion in peptide chains are robust and compatible with standard Fmoc-SPPS workflows.

Concurrently, the classical role of isoxazolium salts like Woodward's Reagent K as activating agents highlights a fundamental mechanism of peptide bond formation via an enol ester intermediate. While less frequently used in routine synthesis today, the principles behind their reactivity remain relevant to the broader understanding of peptide chemistry.

By leveraging both the structural and reactive properties of isoxazole derivatives, researchers can continue to expand the chemical space of synthetic peptides, paving the way for the discovery of new therapeutic leads and biological probes.

References

  • Fustero, S., et al. (2011). New Oxazole-Based Peptidomimetics: Useful Building Blocks for the Synthesis of Orthogonally Protected Macrocyclic Scaffolds. Organic Letters. [Link]

  • Aapptec. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]

  • This citation is not directly used in the text but provides relevant background.
  • This citation is a duplicate of reference 4 and provides the same inform
  • Bąchor, U., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. National Institutes of Health. [Link]

  • Merck Millipore. (n.d.). Novabiochem® - Fmoc resin cleavage protocols. [Link]

  • McAllister, L. A., et al. (2011). Synthesis of sansalvamide A peptidomimetics: triazole, oxazole, thiazole, and pseudoproline containing compounds. National Institutes of Health. [Link]

  • Tanyeli, C., & Turkut, E. (2013). Chemoselective preparation of 1,2,3-triazole-isoxazole bisfunctional derivatives and their application in peptidomimetic synthesis. PubMed. [Link]

  • Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

  • University of Delaware. (n.d.). MUST KNOW pKa TABLE. [Link]

  • Amblard, M., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. ResearchGate. [Link]

  • Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]

  • National Center for Biotechnology Information. (n.d.). Triethylamine. PubChem. [Link]

  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies. [Link]

  • Fiveable. (n.d.). Peptide bond formation. [Link]

  • El-Faham, A., & Albericio, F. (2011). Recent development in peptide coupling reagents. ResearchGate. [Link]

  • Olofson, R. A., & Marino, Y. L. (1970). Improved isoxazolium salt reagents in peptide synthesis. I. PubMed. [Link]

  • Kutt, A. (2025). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. University of Tartu. [Link]

  • Vasanthakumar, G. R., et al. (2011). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Wikipedia. (n.d.). Triethylamine. [Link]

  • This citation is a duplicate of reference 13 and provides general SPPS inform
  • Organic Chemistry Data. (n.d.). Bordwell pKa Table. [Link]

  • This citation is a duplicate of reference 19 and provides similar inform
  • Khan Academy. (n.d.). Peptide bonds: Formation and cleavage. [Link]

  • Ghosh, K., & Lubell, W. D. (2025). to C-Peptide Synthesis, Arguably the Future for Sustainable Production. ChemRxiv. [Link]

  • vanguard, j. (n.d.). pKa Prediction in Non-Aqueous Solvents. ChemRxiv. [Link]

  • This citation provides general inform
  • Wilkosz, R. (2024, February 27). Peptide Bond Formation [Video]. YouTube. [Link]

  • This citation is a Reddit discussion and is not suitable for a formal reference list.
  • G, Gowtham. (2017, June 21). Peptide Bond Formation Mechanism [Video]. YouTube. [Link]

  • Reich, H. (2024). Equilibrium pKa Table (DMSO Solvent and Reference). ACS Division of Organic Chemistry. [Link]

  • This citation provides general inform
  • Albericio, F., et al. (n.d.). Developments in peptide and amide synthesis. Luxembourg Bio Technologies. [Link]

Sources

Analytical methods for 3-Aminobenzo[d]isoxazole-4-carboxylic acid characterization (NMR, HPLC, MS)

Author: BenchChem Technical Support Team. Date: January 2026

Application Note: Comprehensive Characterization of 3-Aminobenzo[d]isoxazole-4-carboxylic acid

Abstract

This document provides a detailed technical guide with integrated protocols for the analytical characterization of this compound (ABCA), a heterocyclic compound of significant interest in medicinal chemistry and drug discovery.[1][2] The methodologies outlined herein leverage Nuclear Magnetic Resonance (NMR) Spectroscopy for structural elucidation, High-Performance Liquid Chromatography (HPLC) for purity assessment, and Mass Spectrometry (MS) for molecular weight confirmation and fragmentation analysis. This guide is designed for researchers, analytical scientists, and drug development professionals, offering both theoretical grounding and practical, step-by-step protocols to ensure robust and reliable characterization of this important molecular scaffold.

Introduction: The Analytical Imperative for ABCA

This compound (Molecular Formula: C₈H₆N₂O₃, Molecular Weight: 178.14 g/mol ) is a key building block in the synthesis of pharmacologically active agents.[3][4] Its rigid, bicyclic core combined with reactive amino and carboxylic acid functionalities makes it a privileged scaffold for developing targeted inhibitors, particularly for receptor tyrosine kinases.[1][2]

Given its role as a critical intermediate, verifying the identity, structure, and purity of ABCA is paramount to ensure the validity of downstream biological data and the quality of synthesized active pharmaceutical ingredients (APIs). A multi-technique approach is essential for unambiguous characterization. This guide presents an integrated workflow that combines the strengths of NMR, HPLC, and MS to create a comprehensive analytical profile of the molecule.

Integrated Analytical Workflow

A sequential and complementary analytical strategy ensures all aspects of the molecule's identity and quality are assessed. NMR provides the definitive structural map, HPLC quantifies its purity, and MS confirms its mass and provides further structural clues through fragmentation.

Analytical_Workflow_for_ABCA cluster_0 Start: Synthesis Output cluster_1 Structural Elucidation cluster_2 Purity & Quantification cluster_3 Mass Confirmation cluster_4 Final Report start Crude ABCA Sample nmr NMR Spectroscopy (¹H & ¹³C) hplc Reverse-Phase HPLC (UV Detection) ms LC-MS / ESI-MS (MS & MS/MS) nmr_result Definitive Structure & Isomer Confirmation nmr->nmr_result report Comprehensive Certificate of Analysis (CoA) hplc_result Purity (% Area) & Retention Time (Rt) hplc->hplc_result ms_result Molecular Weight (m/z) & Fragmentation Pattern ms->ms_result

Caption: Integrated workflow for the comprehensive characterization of ABCA.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Blueprint

NMR spectroscopy is the cornerstone of structural elucidation, providing unambiguous information about the carbon-hydrogen framework of ABCA.

Expertise & Causality: Solvent Selection

The choice of a deuterated solvent is critical. ABCA is a polar molecule with two exchangeable protons (-NH₂ and -COOH). DMSO-d₆ is the recommended solvent for several reasons:

  • Solubility: Its high polarity effectively dissolves the analyte.

  • Proton Exchange: It is aprotic and forms hydrogen bonds with the -NH₂ and -COOH protons, slowing their exchange rate. This allows them to be observed as distinct, albeit often broad, signals in the ¹H NMR spectrum.[5][6]

  • Chemical Shift Range: Its residual proton signal (quintet at ~2.50 ppm) and carbon signals (~39.5 ppm) rarely overlap with analyte signals.[7]

Protocol 1: ¹H and ¹³C NMR Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of the ABCA sample and dissolve it in ~0.7 mL of DMSO-d₆ in a clean, dry NMR tube.

  • Instrumentation: Use a spectrometer operating at a frequency of 400 MHz or higher for optimal resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse proton spectrum.

    • Set a spectral width of at least 16 ppm to ensure all aromatic and exchangeable protons are captured.

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum (e.g., using a zgpg30 pulse program).

    • Set a spectral width of ~220 ppm.

    • A higher number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.

  • Data Processing: Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual DMSO-d₆ signal at 2.50 ppm and the ¹³C spectrum to the DMSO-d₆ signal at 39.52 ppm.

Data Interpretation: Expected Spectral Features

The structure of ABCA suggests a distinct pattern of signals. While an experimental spectrum is definitive, the following table provides predicted chemical shifts based on the analysis of analogous structures like aminobenzoic acids and isoxazole derivatives.[5][8][9]

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for ABCA in DMSO-d₆

Assignment ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Notes
H5~7.8-8.0 (d)~125-130Aromatic proton adjacent to the isoxazole oxygen.
H6~7.4-7.6 (t)~120-125Aromatic proton coupled to both H5 and H7.
H7~7.6-7.8 (d)~115-120Aromatic proton adjacent to the isoxazole nitrogen.
-NH₂~5.5-6.5 (br s)N/ABroad singlet, exchangeable with D₂O. Position is concentration-dependent.
-COOH>12.0 (br s)~165-170 (C=O)Very downfield broad singlet, exchangeable with D₂O.
C3 (-NH₂)N/A~155-160Carbon attached to the amino group.
C4 (-COOH)N/A~110-115Carbon attached to the carboxylic acid.
C3aN/A~150-155Isoxazole-benzene ring fusion carbon.
C7aN/A~118-123Isoxazole-benzene ring fusion carbon.

High-Performance Liquid Chromatography (HPLC): Purity and Stability Assessment

HPLC is the gold standard for determining the purity of small molecules by separating the main component from any synthesis-related impurities or degradation products.

Expertise & Causality: Method Design for a Polar Analyte

ABCA is a polar, ionizable compound, which dictates the chromatographic strategy.[10]

  • Mode: Reverse-Phase HPLC (RP-HPLC) is the most suitable mode, where a nonpolar stationary phase is used with a polar mobile phase.[11] Polar compounds have less affinity for the stationary phase and elute earlier than nonpolar compounds.

  • Stationary Phase: A C18 column is a robust and versatile starting point.

  • Mobile Phase: The mobile phase must control the ionization state of ABCA. The carboxylic acid (pKa ~3-4) and the amino group (pKa ~2-3) are both ionizable. Operating at a low pH (e.g., 2.5-3.0) using an acid modifier like formic acid or trifluoroacetic acid (TFA) is crucial. This ensures the carboxylic acid is protonated (-COOH) and the amino group is protonated (-NH₃⁺), leading to a single, consistent chemical form that produces sharp, symmetrical peaks.[12][13] Acetonitrile is often preferred over methanol as the organic modifier due to its lower viscosity and UV cutoff.

Protocol 2: RP-HPLC Purity Analysis
  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.

    • Mobile Phase B: 0.1% Acetonitrile.

    • Filter and degas both mobile phases prior to use.

  • Sample Preparation: Prepare a stock solution of ABCA in a 50:50 mixture of Mobile Phase A and B at a concentration of 1 mg/mL. Dilute to a working concentration of ~0.1 mg/mL.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detection: UV at 254 nm and 280 nm.

    • Gradient Elution: A gradient is recommended to ensure elution of any less polar impurities.

Table 2: Suggested HPLC Gradient Program

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
20.0595
25.0595
25.1955
30.0955
  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity of ABCA by the area percent method: (Area of Main Peak / Total Area of All Peaks) * 100. The retention time (Rt) should be highly reproducible under these conditions.

Mass Spectrometry (MS): Molecular Weight and Fragment Confirmation

MS provides definitive confirmation of the molecular weight and offers valuable structural information through fragmentation analysis (MS/MS).

Expertise & Causality: Ionization and Fragmentation
  • Ionization: Electrospray Ionization (ESI) is the ideal technique for ABCA as it is a soft ionization method suitable for polar, pre-ionized molecules in solution.[14] It can be operated in both positive and negative modes.

    • Positive Mode ([M+H]⁺): Protonation is expected to occur. For related aminobenzoic acids, the site of protonation (amino nitrogen vs. carboxyl oxygen) can be dependent on the ESI solvent system, but both lead to the correct mass detection.[15][16][17]

    • Negative Mode ([M-H]⁻): Deprotonation of the highly acidic carboxylic acid proton is highly favorable.

  • Fragmentation (MS/MS): Collision-Induced Dissociation (CID) of the precursor ion will yield structurally significant fragment ions. Common neutral losses from carboxylic acids include H₂O and CO₂.[18][19] The stable benzisoxazole ring is expected to influence the fragmentation pathways.

Protocol 3: LC-MS Analysis
  • Instrumentation: Couple the HPLC system described in Protocol 2 directly to an ESI-equipped mass spectrometer (e.g., a Q-TOF or Orbitrap for high-resolution mass accuracy).

  • MS Parameters (Example):

    • Ionization Mode: ESI Positive and Negative (separate runs or polarity switching).

    • Capillary Voltage: 3.5 kV.

    • Drying Gas (N₂): 10 L/min at 300 °C.

    • Mass Range (m/z): 50 - 500.

    • MS/MS: Perform data-dependent acquisition, selecting the [M+H]⁺ and [M-H]⁻ ions for CID with a collision energy ramp (e.g., 10-40 eV).

  • Data Analysis:

    • Extract the ion chromatogram for the expected m/z values to confirm the elution of ABCA.

    • Analyze the full scan mass spectrum to determine the accurate mass of the precursor ion. The measured mass should be within 5 ppm of the theoretical mass.

    • Interpret the MS/MS spectrum to identify fragment ions, which can corroborate the proposed structure.

Table 3: Expected Mass Spectrometry Data for ABCA (C₈H₆N₂O₃)

Ion ModePrecursor IonTheoretical m/zCommon Fragment Ions (m/z) & Neutral Loss
ESI (+)[M+H]⁺179.0451161.0345 (-H₂O), 133.0396 (-H₂O, -CO)
ESI (-)[M-H]⁻177.0306133.0396 (-CO₂)

References

  • Infrared Multiphoton Dissociation Spectroscopy Study of Protonated p-Aminobenzoic Acid: Does Electrospray Ionization Afford the Amino- or Carboxy-Protonated Ion? The Journal of Physical Chemistry A. [Link]

  • Use of the derivatizing agent, 4-aminobenzoic acid 2-(diethylamino)ethyl ester, for high-sensitivity detection of oligosaccharides by electrospray ionization mass spectrometry. Analytical Chemistry. [Link]

  • Probing Electrospray Ionization Dynamics Using Differential Mobility Spectrometry: The Curious Case of 4-Aminobenzoic Acid. R Discovery. [Link]

  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Hichrom. [Link]

  • Tracking the Structural Evolution of 4-Aminobenzoic Acid in the Transition from Solution to the Gas Phase. ACS Publications. [Link]

  • Probing electrospray ionization dynamics using differential mobility spectrometry: the curious case of 4-aminobenzoic acid. PubMed. [Link]

  • Supporting information - The Royal Society of Chemistry. RSC. [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [Link]

  • What is the best way to deal with a polar compound's purity with HPLC? What mobile phase and column can be the best choice? Quora. [Link]

  • 3 - Supporting Information. RSC. [Link]

  • Exploring the Different Mobile Phases in HPLC. Moravek. [Link]

  • Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Alwsci. [Link]

  • Separation of 3-Aminopyrazole-4-carboxylic acid on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • 3-Amino-benzo[d]isoxazoles as Novel Multitargeted Inhibitors of Receptor Tyrosine Kinases. Journal of Medicinal Chemistry. [Link]

  • Spectroscopic Characterization of 3-Aminoisoxazole, a Prebiotic Precursor of Ribonucleotides. PMC - NIH. [Link]

  • 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. NIH. [Link]

  • Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. Repozytorium UR. [Link]

  • Discovery and SAR study of c-Met kinase inhibitors bearing an 3-amino-benzo[d]isoxazole or 3-aminoindazole scaffold. PubMed. [Link]

  • Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. ResearchGate. [Link]

  • Mass Spectrometry: Fragmentation. University of Arizona. [Link]

  • Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile. Zanco Journal of Medical Sciences. [Link]

  • Studies in isoxazole chemistry. 111. The preparation and lithiation of 3,5-disubstituted isoxazoles. Canadian Science Publishing. [Link]

  • An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. NIH. [Link]

  • Synthesis of novel isoxazoline and isoxazolidine derivatives: carboxylic acids and delta bicyclic lactones via the nucleophilic addition of bis(trimethylsilyl)ketene acetals to isoxazoles. ResearchGate. [Link]

  • Reaction pathways for fragmentation of m/z 164 ion generated from ethyl... ResearchGate. [Link]

  • Fragment screening using WAC towards new SMARCA4 inhibitors. Uppsala University. [Link]

  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PMC. [Link]

  • Supplementary Information Synthesis of selected plant metabolites of Icafolin-methyl via formation of a spirocyclic nitronate. The Royal Society of Chemistry. [Link]

  • PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. YouTube. [Link]

  • 3-Isoxazolecarboxylic acid, 5-(4-methylphenyl)- - Optional[1H NMR] - Spectrum. SpectraBase. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Aminobenzo[d]isoxazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Aminobenzo[d]isoxazole-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. The information provided herein is a synthesis of established chemical principles and practical laboratory experience.

Introduction to the Synthetic Challenge

This compound is a valuable building block in medicinal chemistry. Its synthesis, however, can be challenging, often plagued by low yields and the formation of impurities. This guide provides a systematic approach to a plausible and common synthetic route, focusing on critical parameters and offering solutions to frequently encountered problems.

A likely and effective synthetic pathway commences with 2-hydroxy-3-nitrobenzonitrile, proceeding through a reductive cyclization to form the 3-aminobenzo[d]isoxazole core, followed by hydrolysis of a nitrile or ester group to yield the final carboxylic acid. This multi-step process requires careful control of reaction conditions to ensure high yield and purity.

Proposed Synthetic Pathway Overview

The synthesis can be logically divided into two main stages:

  • Reductive Cyclization: Formation of the 3-aminobenzo[d]isoxazole ring from an appropriately substituted benzene precursor.

  • Hydrolysis: Conversion of an intermediate nitrile or ester to the final carboxylic acid.

Synthetic_Pathway A 2-Hydroxy-3-nitrobenzonitrile B 3-Aminobenzo[d]isoxazole A->B Reductive Cyclization (e.g., SnCl2, H2/Pd-C) C This compound B->C Hydrolysis (Acid or Base Catalyzed)

Caption: Proposed synthetic pathway for this compound.

Part 1: Troubleshooting Guide - Low Yield

Low product yield is one of the most common frustrations in multi-step organic synthesis. This section breaks down potential causes for low yield at each critical stage of the proposed synthesis of this compound and offers targeted solutions.

Stage 1: Reductive Cyclization of 2-Hydroxy-3-nitrobenzonitrile

Symptom: Low yield of 3-Aminobenzo[d]isoxazole after the reduction and cyclization step.

Potential CauseScientific ExplanationRecommended Action
Incomplete Reduction of Nitro Group The reducing agent may be insufficient or deactivated. Common reducing agents like SnCl₂ or catalytic hydrogenation (H₂/Pd-C) can be sensitive to impurities or require specific conditions to be fully effective. Incomplete reduction leads to the presence of unreacted starting material or nitroso/hydroxylamine intermediates that may not cyclize efficiently.Verify Reagent Stoichiometry and Quality: Ensure the correct molar equivalents of the reducing agent are used. For catalytic hydrogenation, confirm the catalyst's activity. Optimize Reaction Time and Temperature: Monitor the reaction progress by Thin Layer Chromatography (TLC). Extend the reaction time or cautiously increase the temperature if the reaction is sluggish.
Side Reactions Over-reduction of the nitrile group to an aminomethyl group can occur under harsh hydrogenation conditions. Dimerization of intermediates is also a possibility.Control Reaction Conditions: For catalytic hydrogenation, use a milder catalyst or lower hydrogen pressure. For metal-based reductions, control the temperature and addition rate of the reducing agent.
Poor Cyclization Efficiency The intramolecular cyclization of the intermediate 2-hydroxy-3-aminobenzonitrile may be slow or reversible under the reaction conditions. The pH of the reaction medium can significantly influence the rate of cyclization.Adjust pH: After the reduction is complete, carefully adjust the pH of the reaction mixture. Mildly acidic or basic conditions can often promote the cyclization step. Solvent Selection: The choice of solvent can impact the solubility of intermediates and the rate of cyclization. Experiment with different solvents like ethanol, methanol, or acetic acid.
Stage 2: Hydrolysis to this compound

Symptom: Low yield of the final carboxylic acid product after hydrolysis.

Potential CauseScientific ExplanationRecommended Action
Incomplete Hydrolysis The nitrile or ester group may be sterically hindered or electronically deactivated, making it resistant to hydrolysis. Both acidic and basic hydrolysis conditions might not be optimal.Increase Reaction Time and/or Temperature: Monitor the reaction by TLC or HPLC. If the reaction is slow, extend the reaction time or increase the temperature. Use Stronger Hydrolysis Conditions: For acid hydrolysis, consider using a stronger acid like concentrated HCl or H₂SO₄. For basic hydrolysis, increase the concentration of the base (e.g., NaOH or KOH).
Product Degradation The 3-aminobenzo[d]isoxazole ring system can be sensitive to harsh acidic or basic conditions, leading to ring-opening or other decomposition pathways, especially at elevated temperatures.Milder Hydrolysis Conditions: Explore enzymatic hydrolysis or milder chemical methods if degradation is observed. Careful Temperature Control: Avoid excessive heating during the hydrolysis step.
Difficult Product Isolation The product may be highly soluble in the aqueous workup solution, leading to losses during extraction. The amphoteric nature of the product (containing both an acidic carboxylic acid and a basic amino group) can also complicate isolation.Optimize Workup pH: Carefully adjust the pH of the aqueous solution to the isoelectric point of the product to minimize its solubility before filtration or extraction. Salting Out: Add a saturated salt solution (e.g., NaCl) to the aqueous layer to decrease the solubility of the product before extraction. Use a Continuous Extractor: For products with high water solubility, a continuous liquid-liquid extractor can significantly improve recovery.

Part 2: Frequently Asked Questions (FAQs)

Q1: My TLC plate shows multiple spots after the reductive cyclization step. What are the likely side products?

A1: Besides the desired 3-aminobenzo[d]isoxazole, common side products can include:

  • Unreacted 2-hydroxy-3-nitrobenzonitrile: This indicates incomplete reduction.

  • 2-hydroxy-3-aminobenzonitrile: The intermediate before cyclization. Its presence suggests inefficient cyclization.

  • 2-amino-3-hydroxybenzoic acid: If the nitrile group is hydrolyzed before or during the workup.

  • Over-reduction products: Such as 2-hydroxy-3-(aminomethyl)aniline if the nitrile is also reduced.

To minimize these, ensure complete reduction of the nitro group before attempting to optimize the cyclization conditions. Careful monitoring by TLC is crucial.

Q2: I am observing a significant amount of a dimeric byproduct. How can I prevent this?

A2: Dimerization often occurs with reactive intermediates, such as nitrile oxides that can form during certain isoxazole syntheses. While the proposed route aims to avoid this, if you are using a method that could generate such species, the key is to maintain a low concentration of the reactive intermediate. This can be achieved by:

  • Slow addition of reagents: Add the reagent that generates the reactive intermediate dropwise over an extended period.

  • High dilution: Running the reaction at a lower concentration can disfavor intermolecular reactions like dimerization.

Q3: What is the best method for purifying the final product, this compound?

A3: Recrystallization is often the most effective method for purifying the final product. Due to its amphoteric nature, the choice of solvent is critical.

  • Solvent Screening: Start by screening a range of solvents with varying polarities, such as ethanol, methanol, water, or mixtures like ethanol/water or dioxane/water.

  • pH Adjustment: The solubility of the product is highly pH-dependent. You can dissolve the crude product in a dilute basic solution, filter out any insoluble impurities, and then carefully acidify the filtrate to the isoelectric point to precipitate the purified product. The solid can then be collected by filtration, washed with cold water, and dried.

Q4: Can microwave irradiation be used to improve the yield of this synthesis?

A4: Yes, microwave-assisted synthesis can be a powerful tool to improve yields and significantly reduce reaction times, particularly for the cyclization step.[1][2] The focused heating provided by microwaves can often promote challenging cyclizations and reduce the formation of side products that may occur with prolonged conventional heating. It is advisable to perform initial small-scale screening experiments to determine the optimal temperature and time for the microwave-assisted reaction.

Experimental Protocols

The following are detailed, step-by-step methodologies for the proposed synthesis.

Protocol 1: Reductive Cyclization of 2-Hydroxy-3-nitrobenzonitrile

Protocol_1 cluster_0 Step 1: Dissolution cluster_1 Step 2: Addition of Reducing Agent cluster_2 Step 3: Reaction cluster_3 Step 4: Workup and Isolation A Dissolve 2-hydroxy-3-nitrobenzonitrile in a suitable solvent (e.g., ethanol or acetic acid). B Add the reducing agent (e.g., SnCl2·2H2O or Pd/C) to the solution. A->B C If using SnCl2, add concentrated HCl. D Heat the reaction mixture under reflux and monitor by TLC until the starting material is consumed. C->D E Cool the reaction mixture and neutralize with a base (e.g., NaHCO3 or NaOH solution). D->E F Extract the product with an organic solvent (e.g., ethyl acetate). E->F G Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. F->G

Caption: Workflow for the reductive cyclization to form 3-Aminobenzo[d]isoxazole.

Protocol 2: Hydrolysis to this compound

Protocol_2 cluster_0 Step 1: Dissolution cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Precipitation cluster_3 Step 4: Isolation and Purification A Dissolve the crude 3-aminobenzo[d]isoxazole intermediate in an aqueous acid (e.g., HCl) or base (e.g., NaOH). B Heat the mixture under reflux for several hours, monitoring the reaction progress by TLC or HPLC. A->B C Cool the reaction mixture to room temperature. B->C D Carefully adjust the pH to the isoelectric point (typically around pH 3-5) with acid or base to precipitate the product. C->D E Collect the precipitate by filtration. D->E F Wash the solid with cold water and then a small amount of cold ethanol. E->F G Dry the product under vacuum. Recrystallize if necessary. F->G

Caption: Workflow for the hydrolysis to the final carboxylic acid product.

References

  • Nowak, P., et al. (2022). 5-Amino-3-methyl-isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules, 27(17), 5648. [Link]

  • Google Patents. (2014). CN103539753A - Synthesis method of high-regioselectivity 3-substituted-4-isoxazole carboxylic acid.
  • Smith, J. A., et al. (2010). Microwave-promoted synthesis of 3-amino-substituted 1,2-benzisoxazoles. Future medicinal chemistry, 2(2), 215–224. [Link]

  • ResearchGate. (2002). Preparation of 2-Hydroxybenzamidines from 3-Aminobenzisoxazoles. [Link]

  • ResearchGate. (2010). Microwave-Promoted Synthesis of 3-Amino-Substituted 1,2-Benzisoxazoles. [Link]

  • Google Patents. (1969).
  • PubMed. (2010). Microwave-promoted synthesis of 3-amino-substituted 1,2-benzisoxazoles. [Link]

Sources

Technical Support Center: Synthesis of Substituted Isoxazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of substituted isoxazoles. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of isoxazole synthesis. Here, we address common challenges and side reactions encountered during experimental work, providing in-depth troubleshooting advice and practical solutions in a direct question-and-answer format. Our aim is to equip you with the expertise to optimize your synthetic strategies, enhance yield and purity, and confidently overcome common hurdles in your research.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Problem 1: Poor or No Yield of the Desired Isoxazole

Question: My isoxazole synthesis is resulting in very low yields or failing completely. What are the common causes and how can I improve the outcome?

Answer: Low or no yield in isoxazole synthesis is a frequent issue that can often be traced back to several key factors related to the stability of intermediates, the quality of starting materials, or suboptimal reaction conditions. A systematic troubleshooting approach is recommended.

Causality and Solutions:

  • Instability of Nitrile Oxide Intermediates (in 1,3-Dipolar Cycloadditions): Nitrile oxides are highly reactive and prone to dimerization to form furoxans, a major byproduct that competes with the desired cycloaddition.[1]

    • Troubleshooting:

      • In Situ Generation: Generate the nitrile oxide in situ in the presence of the dipolarophile (alkyne). This ensures the nitrile oxide is trapped by the alkyne as it is formed, minimizing the opportunity for dimerization.[1]

      • Slow Addition: Slowly add the nitrile oxide precursor (e.g., an aldoxime and an oxidant, or a hydroximoyl chloride and a base) to the reaction mixture containing the alkyne. This maintains a low concentration of the nitrile oxide throughout the reaction.[2]

      • Temperature Control: Perform the reaction at low temperatures to reduce the rate of dimerization.[1]

      • Excess Dipolarophile: Using a slight excess of the alkyne can help to more effectively trap the nitrile oxide.[1]

  • Poor Quality or Reactivity of Starting Materials:

    • Troubleshooting:

      • 1,3-Dicarbonyl Compounds (Claisen Synthesis): These compounds can exist as a mixture of keto-enol tautomers, which can affect their reactivity. Ensure the purity of your dicarbonyl compound.[2]

      • Hydroxylamine: Use high-purity hydroxylamine or its salts. Decomposition of hydroxylamine can lead to a variety of side products.

      • Alkynes and Nitrile Oxide Precursors: Verify the purity and stability of your alkyne and the precursor used to generate the nitrile oxide (e.g., aldoxime, hydroximoyl chloride).

  • Suboptimal Reaction Conditions:

    • Troubleshooting:

      • Temperature: Systematically screen a range of reaction temperatures. While higher temperatures can increase the reaction rate, they may also promote the decomposition of intermediates or the final product.[1]

      • Solvent: Ensure all reactants are fully soluble in the chosen solvent at the reaction temperature. Common solvents for isoxazole synthesis include ethanol, acetonitrile, DMF, and DMSO.[1][2]

      • Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. Insufficient time will lead to low conversion, while excessively long times can result in product degradation.[2]

      • Catalyst Activity: For catalyzed reactions (e.g., copper-catalyzed cycloadditions), ensure the catalyst is active and used at the appropriate loading. In some cases, pre-activation of the catalyst may be necessary.[1]

Problem 2: Formation of a Mixture of Regioisomers

Question: My reaction is producing a mixture of isoxazole regioisomers. How can I improve the regioselectivity?

Answer: The formation of regioisomers is a common and significant challenge, particularly when using unsymmetrical 1,3-dicarbonyl compounds in the Claisen synthesis or in 1,3-dipolar cycloadditions with unsymmetrical alkynes.[2] Regioselectivity is governed by a delicate interplay of steric and electronic factors of the reactants, as well as the reaction conditions.[3]

Improving Regioselectivity in Claisen Isoxazole Synthesis (1,3-Dicarbonyl + Hydroxylamine):

  • pH Control: The pH of the reaction medium can significantly influence the isomeric ratio of the products. Acidic conditions often favor one isomer over the other.[2] It is recommended to perform small-scale experiments at varying pH values to determine the optimal conditions for your specific substrates.

  • Solvent Effects: The polarity of the solvent can alter the regioselectivity. For instance, in the reaction of β-enamino diketones with hydroxylamine, using a protic solvent like ethanol can favor one regioisomer, while an aprotic solvent like acetonitrile may favor the other.[2]

  • Substrate Modification: The use of β-enamino diketones instead of traditional 1,3-dicarbonyls can provide enhanced regiochemical control.[2][4]

Improving Regioselectivity in 1,3-Dipolar Cycloadditions (Nitrile Oxide + Alkyne):

  • Catalyst Selection:

    • Copper(I) Catalysis: For terminal alkynes, the use of a copper(I) catalyst is a well-established method to achieve high regioselectivity for 3,5-disubstituted isoxazoles.[1][3]

    • Ruthenium Catalysis: Ruthenium catalysts have also been effectively employed to control regioselectivity.[1]

    • Lewis Acids: The addition of a Lewis acid, such as BF₃·OEt₂, can control the regioselectivity in certain systems, for example, in the synthesis from β-enamino diketones.[2][4]

  • Substituent Effects: The steric and electronic properties of the substituents on both the alkyne and the nitrile oxide play a crucial role. Large, bulky substituents will sterically favor the formation of the less hindered regioisomer.[1]

  • Frontier Molecular Orbital (FMO) Control: The regioselectivity is often governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the alkyne and the Lowest Unoccupied Molecular Orbital (LUMO) of the nitrile oxide, which generally favors the 3,5-isomer.[1] Modifying the electronic properties of the substituents can alter the FMO energies and thus the regiochemical outcome.

Decision-Making Flowchart for Addressing Regioselectivity Issues

start Mixture of Regioisomers Observed method Which Synthesis Method? start->method claisen Claisen Synthesis (1,3-Dicarbonyl + Hydroxylamine) method->claisen Claisen cycloaddition 1,3-Dipolar Cycloaddition (Nitrile Oxide + Alkyne) method->cycloaddition Cycloaddition claisen_solutions Modify Reaction Conditions: - Adjust pH (acidic conditions often favor one isomer). - Change solvent (e.g., EtOH vs. MeCN). - Use β-enamino diketone derivatives for better control. claisen->claisen_solutions cycloaddition_solutions Modify Reaction Conditions/Reagents: - Change solvent polarity. - Add a Lewis acid catalyst (e.g., BF3·OEt2). - Modify electronic properties of alkyne or nitrile oxide. - Use copper-catalyzed conditions for terminal alkynes. cycloaddition->cycloaddition_solutions end Improved Regioselectivity claisen_solutions->end cycloaddition_solutions->end

Caption: A decision-making flowchart for addressing regioselectivity issues.

Problem 3: Significant Formation of Furoxan Byproduct

Question: I am observing a significant amount of furoxan in my reaction mixture. How can I prevent the dimerization of the nitrile oxide?

Answer: Furoxan formation is a direct consequence of the dimerization of the nitrile oxide intermediate.[1] This is a common side reaction in 1,3-dipolar cycloadditions. The most effective way to minimize this is to ensure the nitrile oxide is trapped by the dipolarophile (alkyne) as quickly as it is generated.

Strategies to Minimize Furoxan Formation:
  • Increase Dipolarophile Concentration: A higher concentration of the alkyne will increase the probability of a successful cycloaddition over dimerization.

  • Slow In Situ Generation of Nitrile Oxide: As mentioned previously, generating the nitrile oxide slowly in situ maintains a low steady-state concentration, which significantly disfavors the second-order dimerization process.[1]

  • Optimize Reaction Temperature: Lowering the reaction temperature can decrease the rate of dimerization.[1]

  • Choice of Nitrile Oxide Precursor and Generation Method: The method used to generate the nitrile oxide can impact the extent of dimerization. For example, the oxidation of aldoximes or the dehydrohalogenation of hydroximoyl chlorides should be optimized for your specific system.

Reaction Pathway: Desired Cycloaddition vs. Furoxan Formation

cluster_main Reaction Pathways Nitrile Oxide Nitrile Oxide Isoxazole Isoxazole Nitrile Oxide->Isoxazole + Alkyne (Desired Cycloaddition) Furoxan Furoxan Nitrile Oxide->Furoxan Dimerization (Side Reaction) Alkyne Alkyne

Caption: Competing pathways for the nitrile oxide intermediate.

Problem 4: Product Decomposition During Reaction or Workup

Question: I suspect my synthesized isoxazole is decomposing. Under what conditions is the isoxazole ring unstable?

Answer: While generally considered an aromatic and relatively stable heterocycle, the isoxazole ring possesses a weak N-O bond that can be susceptible to cleavage under certain conditions.[2]

Conditions Leading to Isoxazole Ring Cleavage:

  • Reductive Conditions: Catalytic hydrogenation (e.g., H₂/Pd) is a well-known method for cleaving the N-O bond, which can be a useful synthetic transformation but is undesirable if the isoxazole ring is to be retained.

  • Strongly Basic Conditions: Some isoxazoles can undergo ring-opening in the presence of strong bases.

  • Photochemical Conditions: UV irradiation can induce rearrangement of the isoxazole ring, sometimes leading to the formation of an oxazole.[5]

  • Transition Metals: Certain transition metals can catalyze the cleavage of the N-O bond.

Troubleshooting Product Decomposition:

  • Milder Workup Procedures: Avoid strongly acidic or basic conditions during the reaction workup.

  • Protection from Light: If your isoxazole derivative is photosensitive, protect the reaction mixture and the purified product from light.

  • Avoid Harsh Reagents: Be mindful of the reagents used in subsequent synthetic steps to ensure they are compatible with the isoxazole ring.

Problem 5: Difficulty in Purifying the Crude Isoxazole Product

Question: I am struggling to purify my crude isoxazole product. What are the best strategies for purification?

Answer: The purification of isoxazole derivatives can be challenging due to the presence of unreacted starting materials, byproducts like furoxans, and particularly, regioisomers which often have very similar polarities.[2]

Purification Strategies:

  • Column Chromatography: This is the most common and effective method for purifying isoxazoles.

    • Solvent System Screening: It is crucial to systematically screen different solvent systems using TLC to find conditions that provide the best separation between your desired product and the impurities. Sometimes, a mixture of three solvents or the addition of a small amount of an acid (e.g., acetic acid) or a base (e.g., triethylamine) can significantly improve separation.[2]

  • Crystallization: If your product is a solid, crystallization can be an excellent method for purification. Screening a variety of solvents is key to finding one in which your product is soluble at high temperatures but sparingly soluble at low temperatures, while impurities remain in solution.

  • Preparative TLC or HPLC: For small-scale reactions or particularly difficult separations, preparative TLC or High-Performance Liquid Chromatography (HPLC) can be employed.

Data Summary: Effect of Reaction Conditions on Regioselectivity

The following table summarizes the effect of solvent and base on the regioselective synthesis of isoxazoles from a β-enamino diketone and hydroxylamine hydrochloride, as reported in the literature.[2] This data highlights the critical role that reaction conditions play in controlling the outcome of the synthesis.

EntrySolventBaseRatio (2a:3a)Isolated Yield (%)
1EtOH-30:7085
2MeCN-75:2582
3EtOHPyridine5:9592
4MeCNPyridine95:590

Data adapted from a study on the regioselective synthesis of isoxazoles.[2]

Experimental Protocol: General Procedure for Copper(I)-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles

This protocol is a general guideline for the copper(I)-catalyzed 1,3-dipolar cycloaddition of a nitrile oxide (generated in situ from an aldoxime) and a terminal alkyne.

  • Reaction Setup: To a solution of the terminal alkyne (1.0 eq.) and the aldoxime (1.2 eq.) in a suitable solvent (e.g., t-BuOH/H₂O mixture) in a round-bottom flask, add sodium ascorbate (0.2 eq.) and copper(II) sulfate pentahydrate (0.1 eq.).

  • Reaction Execution: Stir the reaction mixture vigorously at room temperature.

  • Monitoring: Monitor the progress of the reaction by TLC until the starting materials are consumed.

  • Workup: Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 3,5-disubstituted isoxazole.

References
  • Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Retrieved from [Link]

  • Bondarenko, O. B., & Zyk, N. V. (2020). The main directions and recent trends in the synthesis and use of isoxazoles. Chemistry of Heterocyclic Compounds, 56(6). Retrieved from [Link]

  • de la Cruz, R., et al. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Advances, 8(12), 6334-6344. Retrieved from [Link]

  • YouTube. (2019, January 19). synthesis of isoxazoles. Retrieved from [Link]

  • Yadav, D., & Sharma, A. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(53), 33621-33648. Retrieved from [Link]

  • Wikipedia. (n.d.). Isoxazole. Retrieved from [Link]

Sources

Technical Support Center: Purification of 3-Aminobenzo[d]isoxazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for 3-Aminobenzo[d]isoxazole-4-carboxylic acid. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, chemists, and drug development professionals in overcoming common challenges encountered during the purification of this important heterocyclic compound. Our guidance is rooted in fundamental chemical principles and validated by extensive laboratory experience.

Section 1: Core Purification Principles & Strategy Selection

This compound (MW: 178.14 g/mol ) is an amphoteric molecule, containing both a basic amino group (-NH₂) and an acidic carboxylic acid group (-COOH).[1] This dual functionality is the key to its purification. The isoxazole core provides a rigid, planar structure conducive to crystallization, but its polar nature can present challenges in chromatography.

The optimal purification strategy depends on the nature of the impurities and the scale of your experiment. The following decision tree provides a logical workflow for selecting the most effective technique.

Purification_Strategy start Start: Crude this compound impurity_check What is the primary impurity type? start->impurity_check node_acid_base Acidic/Basic Impurities (e.g., unreacted starting materials) impurity_check->node_acid_base  Acidic/Basic node_neutral Neutral / Isomeric Impurities (e.g., side-reaction products) impurity_check->node_neutral Neutral/Isomeric   node_multiple Complex Mixture / Baseline on TLC impurity_check->node_multiple  Complex method_extraction Employ Acid-Base Extraction (See Protocol 1) node_acid_base->method_extraction method_recrystallization Perform Recrystallization (See Protocol 2) node_neutral->method_recrystallization method_chromatography Use Flash Chromatography (See Protocol 3) node_multiple->method_chromatography purity_check1 Assess Purity (TLC, NMR, LC-MS) method_extraction->purity_check1 purity_check2 Assess Purity (TLC, NMR, LC-MS) method_recrystallization->purity_check2 purity_check3 Assess Purity (TLC, NMR, LC-MS) method_chromatography->purity_check3 purity_check1->method_recrystallization Impure end_product Pure Product (≥98%) purity_check1->end_product Purity OK purity_check2->method_chromatography Impure purity_check2->end_product Purity OK purity_check3->method_recrystallization Impure purity_check3->end_product Purity OK

Caption: Purification strategy decision tree.

Section 2: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Problem 1: Low Yield After Initial Synthetic Workup

  • Q: My crude yield is extremely low after quenching my reaction and performing a standard ethyl acetate extraction. Where did my product go?

  • A: This is a classic issue stemming from the compound's amphoteric nature.

    • Causality: If the pH of the aqueous layer is not carefully controlled, your product can be lost. At a neutral pH, the molecule exists as a zwitterion, which often has minimal solubility in both aqueous and organic solvents. If the aqueous layer is too acidic (pH < 2-3), the amino group is protonated, increasing aqueous solubility. If it is too basic (pH > 8-9), the carboxylic acid is deprotonated, also increasing aqueous solubility.

    • Troubleshooting Steps:

      • Check the pH: Before discarding your aqueous layer, check its pH.

      • Acidify and Extract: Adjust the aqueous layer to a pH of approximately 3-4 with 1M HCl. At this pH, the carboxylic acid is protonated (-COOH) while the amino group may be partially protonated, striking a balance for extraction. Extract multiple times with a suitable organic solvent like ethyl acetate.[2]

      • Basify and Extract: If you suspect your product was lost to an acidic wash, adjust the pH of that aqueous layer to ~8-9 with a base like sodium bicarbonate and extract again.

      • Combine and Wash: Combine all organic extracts and wash with brine to remove excess water before drying over sodium sulfate.[3]

Problem 2: Persistent Impurities After Recrystallization

  • Q: I have recrystallized my product from ethanol, but NMR analysis still shows a persistent impurity at ~5-10%. What are my options?

  • A: This suggests either an isomeric impurity or an impurity with very similar solubility properties to your product. Isomeric impurities are a known challenge in the synthesis of substituted isoxazoles.[4]

    • Causality: Isomers often co-crystallize with the desired product, making separation by simple recrystallization difficult. The choice of solvent is critical; an ideal solvent will dissolve the product well when hot but poorly when cold, while dissolving the impurity well at all temperatures.

    • Troubleshooting Steps:

      • Solvent System Screening: Do not rely on a single solvent. Test a range of solvents and binary mixtures on a small scale (see Protocol 2 Table). A mixture, such as ethanol/water or ethyl acetate/heptane, can fine-tune the polarity to "reject" the impurity from the crystal lattice.[5]

      • Charcoal Treatment: If the impurity is colored, it may be a highly conjugated byproduct. Add a small amount of activated charcoal to the hot, dissolved solution, stir for 5-10 minutes, and filter hot through a pad of Celite to remove the charcoal and adsorbed impurities before allowing the solution to cool.

      • Employ Acid-Base Extraction: Before re-attempting recrystallization, perform the acid-base extraction detailed in Protocol 1. This is exceptionally effective at removing non-amphoteric impurities (e.g., neutral or solely acidic/basic byproducts).[6]

      • Consider Chromatography: If all else fails, flash chromatography may be necessary.

Problem 3: Oily Product or Failure to Crystallize

  • Q: My product "oiled out" during cooling and now I have a viscous gum instead of crystals. How can I induce crystallization?

  • A: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point (or the melting point of the mixture). This is common when solutions are too concentrated or cooled too quickly, or when impurities significantly depress the melting point.

    • Causality: The high concentration of solute and impurities prevents the organized formation of a crystal lattice.

    • Troubleshooting Steps:

      • Re-heat and Dilute: Heat the solution to re-dissolve the oil. Add more of the primary solvent (10-20% volume increase) to dilute the solution slightly.

      • Slow Cooling: Allow the flask to cool slowly to room temperature, and then transfer it to a refrigerator. Rapid cooling (e.g., an ice bath) promotes oiling.

      • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

      • Seed Crystals: If you have a tiny amount of pure, solid material, add a single seed crystal to the cooled, supersaturated solution to initiate crystallization.

      • Change Solvents: If the problem persists, the solvent is likely inappropriate. Try a solvent system where your compound is less soluble.

Problem 4: Poor Separation in Column Chromatography

  • Q: My compound is streaking badly on the silica gel column, and I'm not getting good separation from a close-running spot. What should I do?

  • A: The amphoteric nature of your compound is the likely culprit. Both the acidic -COOH and basic -NH₂ groups can interact strongly and non-specifically with the acidic silanol groups (Si-OH) on the surface of the silica gel, leading to band broadening and streaking.

    • Causality: Strong ionic interactions with the stationary phase disrupt the equilibrium of the compound moving with the mobile phase.

    • Troubleshooting Steps:

      • Add a Modifier to the Eluent: This is the most effective solution.

        • To suppress interaction with the basic amino group, add a small amount of a volatile acid like acetic acid (~1%) to your mobile phase (e.g., Ethyl Acetate/Hexane/1% AcOH).

        • To suppress interaction with the acidic carboxyl group, add a small amount of a volatile base like triethylamine (~1%) .

        • Note: Using an acid modifier is generally preferred for acidic compounds, but since this molecule is amphoteric, either may work. Acetic acid is often a good first choice.

      • Increase Eluent Polarity: Streaking can also occur if the compound is not soluble enough in the mobile phase. Gradually increase the polarity of your eluent system.

      • Use a Different Stationary Phase: If silica fails, consider using a less acidic stationary phase like alumina (basic or neutral) or a C18-functionalized silica (reverse-phase).

Section 3: Frequently Asked Questions (FAQs)

  • Q1: What is the single best method for purifying this compound?

    • For removing a wide range of impurity types, a sequential purification of acid-base extraction followed by recrystallization is the most robust and scalable strategy. The extraction removes impurities with different functional groups, and the recrystallization then purifies the product from isomers and other structurally similar compounds.[6]

  • Q2: How do I choose the best recrystallization solvent without wasting material?

    • Use small-scale vial tests. Place ~10-20 mg of your crude material in a small vial. Add a potential solvent dropwise at room temperature until the material just dissolves. If it dissolves easily in a small volume, the solvent is too good; the compound will not crystallize out upon cooling. The ideal solvent will require heating to fully dissolve the material and will show significant precipitate formation upon cooling to room temperature or 0 °C.

  • Q3: Can I use reverse-phase chromatography (e.g., C18) for this compound?

    • Yes, reverse-phase HPLC or flash chromatography is an excellent option, particularly for high-purity applications or for separating very polar impurities. A typical mobile phase would be a gradient of water and acetonitrile or methanol, often with a modifier like 0.1% formic acid or trifluoroacetic acid (TFA) to ensure good peak shape by keeping the compound protonated.

  • Q4: How should I store the purified compound?

    • Store the solid compound in a tightly sealed vial, protected from light, and in a cool, dry place (a desiccator at room temperature is ideal). Amino-substituted aromatic compounds can be susceptible to air oxidation over time, which may lead to discoloration.

  • Q5: What are the common synthesis by-products I should be aware of?

    • Impurities often arise from the starting materials or side reactions. Depending on the synthetic route, common impurities could include starting materials, constitutional isomers (e.g., substitution at a different position on the ring), or byproducts from incomplete cyclization or side-reactions of the amino or carboxylic acid groups.[7] Careful analysis of your specific synthesis is crucial.

Section 4: Detailed Experimental Protocols

Protocol 1: Purification by Optimized Acid-Base Extraction

This protocol is designed to separate the amphoteric product from neutral, acidic, or basic impurities.

AcidBase_Workflow node_start Start Dissolve crude product in Ethyl Acetate (EtOAc) node_wash1 Wash 1 (Base) Extract with 1M NaHCO₃ (aq) Separates out strongly acidic impurities node_start->node_wash1 node_organic1 Organic Layer 1 Contains product and neutral/basic impurities node_wash1->node_organic1 node_extract Extraction Extract Organic Layer 1 with 1M HCl (aq) node_organic1->node_extract node_organic2 Organic Layer 2 Contains neutral impurities (discard) node_extract->node_organic2 node_aqueous Aqueous Layer (Acidic) Contains protonated product node_extract->node_aqueous node_precipitate Precipitation Adjust aqueous layer to pH ~4-5 with 2M NaOH Product precipitates node_aqueous->node_precipitate node_end Finish Filter, wash with cold water, and dry the solid product node_precipitate->node_end

Caption: Workflow for acid-base extraction.

  • Dissolve the crude material in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Transfer the solution to a separatory funnel and extract 2-3 times with a saturated sodium bicarbonate (NaHCO₃) solution. This will remove any unreacted starting materials that are strongly acidic. Discard the aqueous layers.

  • Extract the remaining organic layer 2-3 times with 1M HCl. The basic amino group on your product will be protonated, pulling it into the aqueous layer. Neutral impurities will remain in the organic layer, which can now be discarded.[6]

  • Combine the acidic aqueous extracts. While stirring, slowly add 2M NaOH or saturated NaHCO₃ to adjust the pH to ~4-5. The product should precipitate out as a solid.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid by vacuum filtration, wash the filter cake with cold deionized water, and then with a small amount of cold diethyl ether or hexane to help remove residual water.

  • Dry the purified solid under high vacuum.

Protocol 2: Purification by Recrystallization

This protocol is ideal for removing isomeric and other closely related impurities after an initial cleanup.

  • Place the crude or semi-purified solid in an Erlenmeyer flask with a stir bar.

  • Add a minimum amount of the chosen hot solvent (see Table 1) to just dissolve the solid completely.

  • If the solution is colored, consider a charcoal treatment as described in the Troubleshooting section.

  • Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath or refrigerator for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing them with a small amount of the ice-cold recrystallization solvent.

  • Dry the crystals under high vacuum to remove all residual solvent. A simple method involves dissolving the material in acetic acid and allowing it to crystallize, which may form a solvate that can be broken by further drying.[8]

Solvent/System Polarity Boiling Point (°C) Comments
EthanolPolar Protic78A good starting point for many polar compounds.
IsopropanolPolar Protic82Similar to ethanol, sometimes offers better selectivity.
Acetic AcidPolar Protic118Can be very effective but may form solvates that require thorough drying.[8]
Ethyl AcetatePolar Aprotic77Good for moderately polar compounds.
Ethanol/WaterPolar ProticVariableA powerful mixed-solvent system. Dissolve in hot ethanol and add water dropwise until cloudy, then re-heat to clarify and cool.[5]
Ethyl Acetate/HeptaneMixedVariableA common non-protic system. Dissolve in hot EtOAc and add heptane as the anti-solvent.

Protocol 3: Purification by Silica Gel Flash Chromatography

This protocol should be used for difficult separations or when high purity is required from a complex mixture.

  • Adsorb the Sample: Dissolve your crude material in a minimal amount of a polar solvent (e.g., methanol or DCM/methanol). Add a few grams of silica gel to this solution and concentrate it to dryness on a rotary evaporator. This "dry loading" method generally results in better separation than loading the sample as a liquid.

  • Prepare the Column: Pack a glass column with silica gel using your starting eluent. The column size should be chosen based on the amount of material (typically a 40:1 to 100:1 ratio of silica to crude material by weight).

  • Load and Elute: Carefully add the dried sample/silica mixture to the top of the column. Begin eluting with your chosen mobile phase.

  • Recommended Eluent System: Start with a relatively nonpolar mixture and gradually increase the polarity. A good starting point is a gradient of ethyl acetate in hexanes.

    • Example Gradient: Begin with 20% EtOAc/Hexanes, gradually increasing to 50-70% EtOAc/Hexanes.

    • Add a Modifier: Crucially, add 0.5-1% acetic acid to the entire mobile phase system to prevent streaking.[9]

  • Collect and Analyze: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.

References

  • AUB ScholarWorks. HHS Public Access. [Link]

  • The Royal Society of Chemistry. Supporting Information Direct formation of amide/peptide bonds from carboxylic acids. [Link]

  • National Institutes of Health (PMC). Structure Property Relationships of Carboxylic Acid Isosteres. [Link]

  • National Institutes of Health (PMC). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. [Link]

  • Google Patents. CN103539753A - Synthesis method of high-regioselectivity 3-substituted-4-isoxazole carboxylic acid.
  • Google Patents.
  • Google Patents.
  • Google Patents. WO2001060363A1 - A process for preparing substantially pure leflunomide.
  • Google Patents. US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.
  • Google Patents. WO2003042193A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.
  • ResearchGate. A simple and reproducible crystallization method for the preparation of 2-(3- cyano-4-isobutoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid (febuxostat) polymorphic form-B via acetic acid solvate. [Link]

Sources

Overcoming low reactivity of 3-Aminobenzo[d]isoxazole-4-carboxylic acid in coupling reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 3-Aminobenzo[d]isoxazole-4-carboxylic acid is a valuable heterocyclic building block in medicinal chemistry and materials science. However, its unique structure presents significant challenges in synthetic transformations, particularly in standard amide and cross-coupling reactions. The proximity of the ortho-amino and carboxylic acid functionalities, combined with the electronic nature of the benzoisoxazole ring system, leads to characteristically low reactivity. This guide provides in-depth troubleshooting strategies, advanced protocols, and answers to frequently encountered issues to help researchers successfully employ this versatile scaffold.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why are my standard amide coupling reactions with this compound failing or resulting in extremely low yields?

A1: The low reactivity of this substrate is a known issue stemming from a combination of steric and electronic factors. Understanding these root causes is critical for designing a successful coupling strategy.

  • Intramolecular Hydrogen Bonding: The primary culprit is often a strong intramolecular hydrogen bond between the carboxylic acid proton and the lone pair of the adjacent 3-amino group. This interaction forms a stable six-membered ring-like structure that significantly reduces the acidity of the carboxylic proton and the accessibility of the carbonyl for activation by coupling reagents.

  • Steric Hindrance: The ortho-amino group, along with the rigid, planar benzoisoxazole ring, creates a sterically congested environment around the carboxylic acid. This physically impedes the approach of bulky coupling reagents and the incoming amine nucleophile.[1][2]

  • Electronic Deactivation: While the amino group is electron-donating, which can increase the nucleophilicity of the amine itself, it does not sufficiently activate the carboxylic acid for coupling. The nitrogen lone pair of the 3-amino group can also act as a competing nucleophile, potentially reacting with activated intermediates or coordinating with reagents.

  • Low Nucleophilicity of the Amino Group: In scenarios where the amino group is the intended nucleophile, it exhibits reduced reactivity compared to simple anilines due to the electronic influence of the adjacent isoxazole heteroatoms. A study on the related 5-amino-3-methyl-isoxazole-4-carboxylic acid noted that its amino group remains unreactive under typical Fmoc-protection conditions.[3]

Caption: Intramolecular hydrogen bonding and steric hindrance in the title compound.

Q2: My standard coupling reagents like HATU or EDC/HOBt are ineffective. What advanced reagents or conditions should I try for amide bond formation?

A2: When standard conditions fail, moving to more potent activating agents or alternative reaction pathways is necessary. The goal is to create a highly reactive intermediate that can overcome the inherent stability of the starting material.

One of the most effective strategies for hindered substrates is the in-situ formation of an acyl fluoride .[1] Acyl fluorides are small, highly reactive intermediates that are less sterically demanding and more reactive towards amines than many other activated species.[1]

Recommended Advanced Reagents & Conditions:

Reagent/SystemClassKey Advantages & ConsiderationsTypical Conditions
TFFH or BTFFH / Base Fluorouronium SaltForms highly reactive acyl fluoride in-situ. Excellent for sterically hindered acids and electron-deficient amines.[1]Base: Collidine or DIPEA. Solvent: ACN or DCM. Temp: Can require heating (e.g., 80 °C).
Deoxo-Fluor® or DAST Fluorinating AgentAlso forms acyl fluorides. Caution: Can release amine byproducts that may compete in the coupling.[1]Solvent: DCM. Temp: 0 °C to RT.
PyBOP / Base Phosphonium SaltGenerally more reactive than aminium salts (like HATU). Less likely to react with the free amino group of the amine partner.[4]Base: DIPEA or NMM. Solvent: DMF or NMP. Temp: RT to 50 °C.
Acyl Chloride Formation Two-Step MethodConverts the acid to a highly reactive acyl chloride using SOCl₂ or (COCl)₂. The isolated acyl chloride is then reacted with the amine.Step 1: SOCl₂ or (COCl)₂, cat. DMF in DCM. Step 2: Amine, Base (e.g., Pyridine, Et₃N).
Boronic Acid Catalysis Catalytic MethodAvoids stoichiometric activating agents. Milder conditions, but may require screening of different boronic acid catalysts.[5]Catalyst: e.g., 5-methoxy-2-iodophenylboronic acid. Dehydrating agent: Molecular Sieves.

Troubleshooting Workflow for Amide Coupling:

G start Start: Amide Coupling Fails q1 Are you using standard reagents? (HATU, EDC/HOBt) start->q1 step1 Switch to Advanced Reagents q1->step1 Yes reagent_acyl Strategy 1: Acyl Fluoride (TFFH, Deoxo-Fluor) + Heat step1->reagent_acyl reagent_phos Strategy 2: Phosphonium Salt (PyBOP, PyAOP) step1->reagent_phos reagent_cat Strategy 3: Catalytic Method (Boronic Acid) step1->reagent_cat q2 Still low yield? reagent_acyl->q2 reagent_phos->q2 reagent_cat->q2 step2 Consider Two-Step Protocol q2->step2 Yes end_ok Success! q2->end_ok No protocol_chloride 1. Convert to Acyl Chloride (SOCl₂) 2. React with Amine step2->protocol_chloride protocol_chloride->end_ok end_fail Consider protecting the 3-amino group or redesigning the synthesis protocol_chloride->end_fail

Caption: A decision-making workflow for troubleshooting difficult amide couplings.

Q3: Can you provide a detailed protocol for the acyl fluoride coupling method?

A3: Certainly. The following protocol is adapted from methodologies proven to be effective for sterically demanding substrates.[1] Always perform reactions under an inert atmosphere (Nitrogen or Argon).

Experimental Protocol: Amide Coupling via In-Situ Acyl Fluoride Formation

Materials:

  • This compound (1.0 equiv)

  • Amine coupling partner (1.2 equiv)

  • Tetramethylfluoroformamidinium hexafluorophosphate (TFFH) (1.1 equiv)

  • 2,4,6-Collidine or N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous Dichloromethane (DCM) or Acetonitrile (ACN)

Procedure:

  • Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum, and purge with nitrogen or argon for 5-10 minutes.

  • Solvent and Reagent Addition: Add anhydrous DCM (to make a ~0.1 M solution). Cool the suspension to 0 °C in an ice bath.

  • Activation Step: Add TFFH (1.1 equiv) followed by the slow, dropwise addition of collidine or DIPEA (3.0 equiv).

  • Formation of Acyl Fluoride: Allow the mixture to stir at 0 °C for 10 minutes, then warm to room temperature and stir for an additional 1-2 hours. Monitor the formation of the acyl fluoride by LC-MS or ¹⁹F NMR if possible.

  • Amine Addition: Once activation is deemed sufficient, add the desired amine (1.2 equiv) to the reaction mixture.

  • Reaction & Heating: Stir the reaction at room temperature for 1 hour. If no significant conversion is observed, slowly heat the reaction to 40-80 °C using an oil bath. Monitor progress by TLC or LC-MS every 4-6 hours. Reactions with highly hindered substrates may require overnight heating.

  • Work-up: Upon completion, cool the reaction to room temperature and dilute with DCM. Wash the organic layer sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.

Q4: I need to perform a Suzuki cross-coupling on the benzoisoxazole ring. What are the key challenges and how can I overcome them?

A4: Suzuki couplings on nitrogen-rich heterocycles like benzoisoxazole can be challenging due to catalyst inhibition.[6] The nitrogen atoms (both in the isoxazole ring and the amino group) can act as ligands, coordinating to the palladium center and disrupting the catalytic cycle.

Key Considerations & Solutions:

  • Substrate Choice: Direct C-H activation or using the carboxylic acid for decarboxylative coupling is extremely challenging. The most reliable method is to start with a halogenated 3-aminobenzo[d]isoxazole derivative (e.g., 7-bromo- or 5-bromo-). This provides a defined reaction site for standard Suzuki-Miyaura cross-coupling.[7][8]

  • Catalyst and Ligand Selection:

    • Catalyst Poisoning: To overcome catalyst poisoning, use electron-rich, bulky phosphine ligands that form stable and highly active palladium complexes. Ligands developed by Buchwald (e.g., SPhos, XPhos, RuPhos) are often excellent choices.[9]

    • Precatalysts: Using well-defined palladium precatalysts (e.g., G3 or G4 palladacycles) can provide more consistent results than generating the active catalyst in-situ from sources like Pd(OAc)₂ or Pd₂(dba)₃.

  • Base and Solvent System:

    • Base: A moderately strong inorganic base is typically required. K₃PO₄ or K₂CO₃ are often effective.[6][10] Stronger bases like t-BuONa may be necessary for less reactive aryl chlorides but can also promote side reactions.

    • Solvent: A polar aprotic solvent system, often with water, is standard. Dioxane/H₂O, Toluene/H₂O, or DMF are common choices.[10]

Recommended Starting Conditions for Suzuki Coupling (with a Halogenated Substrate):

ComponentRecommendationRationale
Aryl Halide 7-Bromo-3-aminobenzo[d]isoxazole-4-carboxylic acid (or ester)Provides a reactive handle for oxidative addition.
Boronic Acid/Ester Aryl/Heteroaryl boronic acid or pinacol ester (1.5 equiv)The coupling partner.
Pd Precatalyst SPhos-Pd-G3 (1-3 mol%)Robust, air-stable precatalyst effective for N-heterocycles.
Ligand SPhos (1-3 mol%)Bulky, electron-rich ligand to promote reductive elimination and resist poisoning.
Base K₃PO₄ (2.0-3.0 equiv)Effective base for transmetalation without being overly harsh.[6]
Solvent 1,4-Dioxane / H₂O (e.g., 4:1 v/v)Common and effective solvent system for Suzuki reactions.
Temperature 80 - 110 °CSufficient thermal energy to drive the catalytic cycle.

References

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • El-Faham, A., & Albericio, F. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(43), 10615-10625. [Link]

  • Perrin, D. M. (2023). Direct Amidations of Carboxylic Acids with Amines. Encyclopedia.pub. [Link]

  • Prakash, G. K. S., et al. (2014). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. ACS Medicinal Chemistry Letters, 5(7), 813-817. [Link]

  • Organic Chemistry Portal. Amide synthesis by acylation. [Link]

  • Ruczyński, J., et al. (2022). 5-Amino-3-methyl-isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules, 27(17), 5641. [Link]

  • Bode, J. W. (2015). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 69(3), 148-152. [Link]

  • Reddy, P. V. N., et al. (2005). Convenient Approach to 3,4-Diarylisoxazoles Based on the Suzuki Cross-Coupling Reaction. Synthetic Communications, 35(12), 1637-1646. [Link]

  • Melli, M., et al. (2021). Spectroscopic Characterization of 3-Aminoisoxazole, a Prebiotic Precursor of Ribonucleotides. Molecules, 26(23), 7247. [Link]

  • Buchwald, S. L., et al. (2012). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 134(36), 14949-14961. [Link]

  • Padwa, A. (2018). Suzuki‐Miyaura cross‐coupling reactions of isoxazole derivatives. Journal of Heterocyclic Chemistry, 55(10), 2235-2248. [Link]

  • Domainex. (2024). Aminative Suzuki-Miyaura Coupling. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Pop, F., et al. (2021). Efficient Suzuki–Miyaura C-C Cross-Couplings Induced by Novel Heterodinuclear Pd-bpydc-Ln Scaffolds. Molecules, 26(16), 4984. [Link]

  • Larock, R. C., & Yue, D. (2001). The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib. Organic Letters, 3(14), 2173-2175. [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for Benzo[d]isoxazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support center for benzo[d]isoxazole synthesis. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of optimizing these critical reactions. Benzo[d]isoxazoles are a vital scaffold in medicinal chemistry, found in pharmaceuticals like the antipsychotic risperidone and the anticonvulsant zonisamide.[1][2][3] Achieving high yield and purity is paramount. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven experience.

Troubleshooting Guide

This section addresses specific experimental issues in a problem-solution format.

Problem 1: Low or No Product Yield

You've set up your reaction, let it run for the prescribed time, and the TLC/LC-MS analysis shows a low conversion of starting material or a complete absence of the desired benzo[d]isoxazole product.

  • Inactive Catalyst or Reagents: The integrity of your starting materials is the foundation of your synthesis.

    • Solution: Ensure the purity of your starting materials (e.g., N-phenoxyacetamide and aldehyde for Pd-catalyzed routes). Verify the activity of the palladium catalyst; catalysts like Pd(TFA)₂ or Pd(OAc)₂ can be sensitive to storage conditions. When possible, use a freshly opened bottle or a trusted source. For methods involving in-situ generation of reactive intermediates like nitrile oxides, ensure the precursor's quality is high.[4][5]

  • Suboptimal Reaction Temperature: Temperature is a critical parameter controlling the reaction rate.

    • Solution: A temperature that is too low may result in an impractically slow reaction, while excessively high temperatures can lead to the degradation of reactants, intermediates, or the final product.[6] Perform a temperature screen. For a typical Pd-catalyzed C-H activation, a range of 80-120 °C is common. Start at a moderate temperature (e.g., 100 °C) and adjust in 10 °C increments based on reaction monitoring.

  • Incorrect Solvent Choice: The solvent profoundly impacts reaction efficiency by affecting solubility, catalyst activity, and the stability of intermediates.[6]

    • Solution: The ideal solvent should fully dissolve the reactants while promoting the desired chemical transformations. In many Pd-catalyzed systems, polar aprotic solvents like DMSO or alcohols like tert-amyl alcohol (t-AmOH) have shown superior results compared to less polar options like THF or 1,4-dioxane.[1] If you are experiencing low yield, consider screening a panel of solvents as detailed in the protocol section below.

  • Inappropriate Base or Additive: For many cyclization strategies, a base is required to facilitate deprotonation or neutralize acidic byproducts. The choice of base can dictate the reaction's success and even its regiochemical outcome.[7]

    • Solution: If your reaction is sluggish, the base may not be strong enough, or it may be sterically hindered. Conversely, a base that is too strong can cause unwanted side reactions.[4] For Pd-catalyzed reactions, an acetate source (e.g., from Pd(OAc)₂) or a carboxylate additive can be crucial for the C-H activation step. If your protocol is not working, verify the requirement for a specific base or additive and ensure its purity and correct stoichiometry.

The following workflow provides a systematic approach to diagnosing and solving low-yield issues.

Caption: A systematic workflow for troubleshooting low product yield.

Problem 2: Significant Side Product Formation

Your reaction proceeds, but analysis of the crude mixture reveals multiple spots on TLC or peaks in the LC-MS, indicating the formation of impurities that complicate purification and reduce the yield of the desired product.

  • Dimerization of Intermediates: In syntheses that proceed via highly reactive intermediates, such as the 1,3-dipolar cycloaddition involving nitrile oxides, dimerization to form furoxans is a common side reaction.[4]

    • Solution: This issue is often concentration-dependent. The best strategy is to generate the reactive intermediate in situ at a low concentration in the presence of its reaction partner. This can be achieved by the slow addition of the precursor (e.g., an oxime precursor for a nitrile oxide) to the main reaction mixture.[4]

  • Incomplete Cyclization: In some cases, a stable intermediate may form that fails to cyclize to the final benzo[d]isoxazole ring. For example, in related benzoxazole syntheses, the Schiff base intermediate can be particularly stable.[6]

    • Solution: To promote the final ring-closing step, you may need to increase the reaction temperature to overcome the activation energy barrier. Alternatively, adding a catalyst specifically for the cyclization step, such as a Lewis acid, could be beneficial, though this must be compatible with the primary reaction chemistry.[6]

  • Product Degradation: The target benzo[d]isoxazole ring, while aromatic, possesses a relatively weak N-O bond that can be susceptible to cleavage under harsh conditions.[4][8]

    • Solution: Avoid excessively high temperatures or prolonged reaction times. Once reaction monitoring indicates that the starting material has been consumed, proceed with the work-up promptly.[4] If the product is sensitive to strongly basic or reductive conditions, ensure the work-up and purification steps are designed accordingly (e.g., using buffered aqueous solutions, avoiding reactive metals).[4]

  • Lack of Regioselectivity: When using unsymmetrical precursors, the reaction may produce a mixture of regioisomers, which are often difficult to separate.

    • Solution: Regioselectivity is governed by a delicate balance of steric and electronic factors.[4] Modifying the reaction conditions can favor one isomer over another. Key parameters to screen for improved regioselectivity include solvent polarity and the addition of Lewis acid catalysts. In some cases, modifying the electronic properties of the starting materials (e.g., adding an electron-withdrawing or -donating group) can steer the reaction towards the desired regioisomer.[4][9]

Frequently Asked Questions (FAQs)

Q1: What are the most common and effective modern synthetic routes to benzo[d]isoxazoles?

While several classical methods exist, modern organometallic chemistry has provided highly efficient pathways. A leading strategy is the Palladium-catalyzed C-H activation/[4+1] annulation . This method typically involves reacting an N-phenoxyacetamide with an aldehyde.[1][10][11] The palladium catalyst activates a C-H bond on the phenol ring ortho to the O-N directing group, leading to the formation of the isoxazole ring in a highly atom-economical fashion.[1][12]

Other robust methods include:

  • [3+2] Cycloaddition: This involves the reaction of an aryne (a highly reactive benzyne intermediate) with a nitrile oxide. Both intermediates are typically generated in situ.[5]

  • Intramolecular Cyclization: Classical methods often rely on the intramolecular cyclization of o-hydroxyaryl oximes or related precursors, typically promoted by a base.

Q2: How do I choose the optimal solvent and temperature for a Pd-catalyzed synthesis?

Solvent and temperature are inextricably linked and must be co-optimized. The primary goal is to find a balance that ensures reactant solubility, catalyst stability, and a reasonable reaction rate.

Solvent Selection: Polar solvents are generally preferred. Aprotic polar solvents (e.g., DMSO, DMF) are excellent at solvating the metal catalyst and stabilizing charged intermediates.[13] However, protic solvents, particularly sterically hindered alcohols like tert-amyl alcohol (t-AmOH), have proven to be exceptionally effective in certain Pd-catalyzed C-H activation reactions, delivering significantly higher yields than other solvent classes.[1]

Table 1: Example of Solvent Screening for a Pd-Catalyzed Benzo[d]isoxazole Synthesis (Data adapted from Duan, P. et al., Chem. Sci., 2014, 5, 1574-1578)[1]

EntrySolventTemperature (°C)Yield (%)Rationale/Comment
1THF10031Low polarity, moderate performance.
21,4-Dioxane10046Slightly more polar ether, improved yield.
3DMSO10059High-polarity aprotic solvent, good result.
4t-BuOH10046Protic solvent, moderate performance.
5t-AmOH 100 75 Hindered alcohol, excellent performance.
6t-AmOH 120 88 Optimized temperature in the best solvent.

Temperature Optimization: As shown in Table 1, after identifying the best solvent (t-AmOH), increasing the temperature from 100 °C to 120 °C further boosted the yield from 75% to 88%.[1] This illustrates a standard optimization workflow: first screen solvents at a fixed, moderate temperature, then fine-tune the temperature in the optimal solvent.

Q3: What is the mechanistic role of the palladium catalyst in C-H activation routes?

In the C-H activation/[4+1] annulation pathway, the palladium(II) catalyst plays a central role in orchestrating the entire transformation. The process is believed to follow a catalytic cycle.

Catalytic_Cycle A Pd(II) Precursor (e.g., Pd(TFA)₂) B Palladacycle Intermediate (C-H Activation) A->B + N-Phenoxyacetamide - H⁺ C Pd(IV) Intermediate (Oxidative Addition) B->C + Aldehyde Radical D Product Precursor (Reductive Elimination) C->D D->A + Product Release

Caption: A simplified catalytic cycle for Pd-catalyzed benzo[d]isoxazole synthesis.

  • C-H Activation: The Pd(II) catalyst coordinates to the N-phenoxyacetamide and facilitates the cleavage of an ortho C-H bond on the aromatic ring, forming a five-membered palladacycle intermediate. This step is directed by the O-N moiety.[12]

  • Oxidative Addition: An acyl radical, often generated from the aldehyde starting material with the help of an oxidant, undergoes oxidative addition to the arylpalladium(II) species. This forms a high-valent Pd(IV) intermediate.[12]

  • Reductive Elimination: This key step forms the new C-C bond of the heterocyclic ring. The Pd(IV) center undergoes reductive elimination, releasing the product precursor and regenerating a Pd(II) species.

  • Condensation & Catalyst Regeneration: A final intramolecular condensation step releases the benzo[d]isoxazole product and frees the Pd(II) catalyst to re-enter the cycle.

Understanding this cycle explains why additives, ligands, and solvent are so important—they all serve to stabilize these various palladium oxidation states and intermediates.

Experimental Protocols

General Protocol for Optimization Screening of a Pd-Catalyzed Benzo[d]isoxazole Synthesis

This generalized protocol provides a framework for systematically optimizing your reaction. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Materials:

  • N-phenoxyacetamide substrate (1.0 eq.)

  • Aldehyde (2.0 eq.)

  • Pd(TFA)₂ (10 mol%)

  • Screening solvents (e.g., t-AmOH, DMSO, 1,4-Dioxane), anhydrous grade

  • Inert atmosphere (Nitrogen or Argon)

  • Reaction vials with screw caps and septa

  • Stir plate with heating capabilities

Procedure:

  • Preparation: To a 4 mL reaction vial equipped with a magnetic stir bar, add the N-phenoxyacetamide substrate (e.g., 0.2 mmol, 1.0 eq.) and the palladium catalyst, Pd(TFA)₂ (0.02 mmol, 10 mol%).

  • Inerting: Seal the vial with a screw cap and purge with an inert gas (N₂ or Ar) for 5 minutes.

  • Reagent Addition: Using a syringe, add the anhydrous solvent (1.0 mL) to the vial. Follow this with the addition of the aldehyde (0.4 mmol, 2.0 eq.).

  • Reaction: Place the sealed vial in a pre-heated heating block or oil bath set to the desired screening temperature (e.g., 100 °C).

  • Monitoring: Allow the reaction to stir vigorously for the desired time (e.g., screen at 4h, 12h, and 24h). Monitor the reaction's progress by taking small aliquots periodically and analyzing them by TLC or LC-MS to check for the consumption of starting material and the formation of the product.[4][6]

  • Work-up (for analysis): Once the reaction is deemed complete or has reached a plateau, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a small plug of silica gel or celite to remove the palladium catalyst. Analyze the filtrate by LC-MS or ¹H NMR with an internal standard to determine the conversion and yield.

  • Optimization: Repeat the procedure, changing one variable at a time (e.g., solvent, temperature, catalyst loading) to identify the optimal conditions for your specific substrate combination.

References

  • Duan, P., Yang, Y., Ben, R., Yan, Y., Dai, L., Hong, M., Wu, Y.-D., Wang, D., Zhang, X., & Zhao, J. (2014). Palladium-catalyzed benzo[d]isoxazole synthesis by C–H activation/[4 + 1] annulation. Chemical Science, 5(4), 1574-1578. [Link]

  • Royal Society of Chemistry. (2014). Palladium-catalyzed benzo[d]isoxazole synthesis by C–H activation/[4 + 1] annulation. Chemical Science. [Link]

  • Duan, P., et al. (2014). Palladium-catalyzed benzo[d]isoxazole synthesis by C–H activation/[4 + 1] annulation. OSTI.GOV. [Link]

  • Duan, P., et al. (2014). Palladium-catalyzed benzo[d]isoxazole synthesis by C–H activation/[4 + 1] annulation. Request PDF on ResearchGate. [Link]

  • Sci-Hub. (2014). Palladium-catalyzed benzo[d]isoxazole synthesis by C–H activation/[4 + 1] annulation. Chemical Science. [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions [a]. [Link]

  • Lukoyanov, A. A., Sukhorukov, A. Y., & Ioffe, S. L. (2020). RECENT ADVANCES IN THE SYNTHESIS OF 1,2-BENZISOXAZOLES AND 1,2-BENZISOXAZOLINES. Organic Chemistry Portal. [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of isoxazole. [Link]

  • Royal Society of Chemistry. (2024). Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing. [Link]

  • Wikipedia. (n.d.). Benzisoxazole. [Link]

  • MDPI. (2024). Synthesis of Fused Isoxazoles: A Comprehensive Review. [Link]

  • Semantic Scholar. (n.d.). Isoxazoles and their Benzo Derivatives. [Link]

  • MDPI. (n.d.). The Effects of Solvent and Added Bases on the Protection of Benzylamines with Carbon Dioxide. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Benzisoxazoles. [Link]

  • Organic Chemistry Portal. (n.d.). Isoxazole synthesis. [Link]

  • National Center for Biotechnology Information. (n.d.). Benzisoxazole: a privileged scaffold for medicinal chemistry. PMC - NIH. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. PMC - PubMed Central. [Link]

  • ResearchGate. (2022). Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. [Link]

  • Bentham Science. (2023). Isoxazole Derivatives as Potential Pharmacophore for New Drug Development. [Link]

Sources

Technical Support Center: 3-Aminobenzo[d]isoxazole-4-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-aminobenzo[d]isoxazole-4-carboxylic acid and its derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals. Here, we address common stability issues, provide in-depth troubleshooting protocols, and answer frequently asked questions to ensure the success of your experiments. Our approach is rooted in explaining the fundamental chemistry to empower you to make informed decisions in the lab.

Section 1: Core Stability Concerns & Troubleshooting

Researchers often encounter stability challenges with the benzo[d]isoxazole core, particularly when substituted with functional groups like amines and carboxylic acids. These issues can manifest as low reaction yields, sample degradation upon storage, or the appearance of unexpected impurities.

FAQ 1: My compound is degrading during purification or storage. What is the likely cause?

Answer: The primary culprit is often the inherent reactivity of the isoxazole ring, which can be susceptible to cleavage under various conditions. The stability is significantly influenced by pH, temperature, and light exposure.

Troubleshooting Guide: Investigating Compound Degradation

Symptom:

  • Appearance of new spots on TLC or new peaks in LC-MS analysis of a previously pure sample.

  • A noticeable change in color (e.g., yellowing or browning) of the solid or solution.

  • Inconsistent results in biological assays.

Probable Causes & Solutions:

  • Acid/Base Instability: The isoxazole ring is prone to cleavage under both strong acidic and basic conditions. Acid-catalyzed hydrolysis can lead to ring-opening to form a 2-amino-cyanophenol derivative, while strong bases can deprotonate the molecule, initiating rearrangement or decomposition pathways.[1]

    • Solution: Maintain a pH range of 6.0-7.5 during aqueous workups and purifications. Use buffers if necessary. When performing reactions, opt for milder reagents and avoid prolonged exposure to harsh pH.

  • Thermal Lability: Elevated temperatures can promote decomposition. This is particularly relevant during reactions requiring heat, solvent evaporation under high vacuum, or long-term storage in a warm environment. Research on related isoxazole derivatives has noted decreased stability with heat generation, such as during microwave-assisted synthesis.[2]

    • Solution: Concentrate solutions at reduced temperatures (e.g., <40°C). For storage, keep the compound in a refrigerator (+4°C) or freezer (-20°C for long-term).

  • Photoreactivity: Aromatic heterocyclic systems can be sensitive to UV light. Energy from light can promote the formation of reactive radical species, leading to dimerization, polymerization, or decomposition.

    • Solution: Store the compound in amber vials or wrap containers in aluminum foil. Minimize exposure to direct laboratory light during experiments.

Data Summary: Recommended Handling Conditions

ParameterRecommended ConditionCondition to AvoidRationale
pH 6.0 - 7.5< 4.0 or > 9.0Prevents acid/base-catalyzed ring cleavage.[1]
Temperature Storage: ≤ 4°C; Reaction: As low as feasibleProlonged exposure > 40°CMinimizes thermal decomposition pathways.[2]
Light Store in amber vials or protect from lightDirect sunlight or prolonged UV exposureAvoids photochemical degradation.
Atmosphere Store under an inert atmosphere (Argon or Nitrogen)Open to air and humidityPrevents oxidation of the amino group and hydrolysis.
FAQ 2: I am seeing a major impurity in my LC-MS that I can't identify. What could it be?

Answer: A common degradation pathway for isoxazoles involves the cleavage of the weak N-O bond.[3] This can be triggered by various factors, including nucleophiles, reducing agents, or metabolic processes, leading to characteristic ring-opened products.

Visualizing a Potential Degradation Pathway

The following diagram illustrates a plausible acid-catalyzed hydrolytic degradation pathway. The initial protonation of the isoxazole nitrogen makes the ring susceptible to nucleophilic attack by water, leading to cleavage of the N-O bond and eventual formation of a 2-amino-3-cyano-salicylic acid derivative.

G A 3-Aminobenzo[d]isoxazole- 4-carboxylic acid B Protonated Isoxazole Intermediate A->B + H⁺ (Acidic Conditions) C Ring-Opened Cyano Intermediate B->C + H₂O (Nucleophilic Attack) D Final Degradation Product (2-amino-3-cyano-salicylic acid) C->D Tautomerization & Rearrangement

Caption: Plausible acid-catalyzed degradation workflow.

Section 2: Synthesis & Derivatization Challenges

The bifunctional nature of this compound (possessing both a nucleophilic amino group and an electrophilic carboxylic acid) presents unique challenges during synthesis and subsequent derivatization.

FAQ 3: My amide coupling reaction at the 4-carboxylic acid position is inefficient. What are the common pitfalls?

Answer: Low efficiency in amide coupling reactions often stems from either suboptimal activation of the carboxylic acid or unintended side reactions involving the 3-amino group. The choice of coupling reagents and reaction conditions is critical.

Troubleshooting Guide: Optimizing Amide Coupling

Symptom:

  • Low yield of the desired amide product.

  • Recovery of unreacted starting material.

  • Formation of complex byproducts, potentially from self-reaction or reaction at the 3-amino position.

Workflow for Robust Amide Coupling

The following workflow provides a systematic approach to troubleshooting and optimizing your amide coupling reaction.

G cluster_conditions Start Start: Low Amide Yield Purity Step 1: Verify Purity of Starting Materials (Acid, Amine, Reagents) Start->Purity Conditions Step 2: Optimize Coupling Conditions Purity->Conditions If pure Protect Step 3: Consider Protecting the 3-Amino Group Conditions->Protect If byproducts form Success Success: High Yield Achieved Conditions->Success If successful Reagent Use HATU or T3P® (Avoid Carbodiimides if possible) Conditions->Reagent Base Use Non-nucleophilic Base (DIPEA, 2,6-Lutidine) Conditions->Base Temp Maintain Low Temperature (0 °C to RT) Conditions->Temp Protect->Success If successful Failure Issue Persists: Consult Specialist Protect->Failure If issue persists

Caption: Decision workflow for troubleshooting amide coupling.

Detailed Experimental Protocol: HATU-Mediated Amide Coupling

This protocol is designed to maximize yield and minimize side reactions.

  • Preparation: In a flame-dried round-bottom flask under an argon atmosphere, dissolve this compound (1.0 equiv.) in anhydrous DMF (0.1 M).

  • Amine Addition: Add the desired amine partner (1.1 equiv.) to the solution.

  • Base Addition: Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.5 equiv.).

  • Cooling: Cool the reaction mixture to 0°C in an ice bath. This is crucial to control the reaction rate and prevent the degradation of activated species.

  • Activator Addition: Add HATU (1.2 equiv.) portion-wise to the stirred solution. The solution may turn yellow.

  • Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS. A key diagnostic is the disappearance of the starting carboxylic acid.

  • Workup: Once the reaction is complete, quench with saturated aqueous NH₄Cl solution, and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at low temperature (<40°C).

  • Purification: Purify the crude product via flash column chromatography using a neutral solvent system (e.g., hexanes/ethyl acetate or DCM/methanol). Avoid acidic or basic additives in the mobile phase if possible.

Section 3: General FAQs

Q1: What are the best general practices for storing and handling this compound? A1: Store the solid compound in a tightly sealed container at ≤4°C, protected from light and moisture.[4] For solutions, use them fresh or store frozen at -20°C under an inert atmosphere. Avoid repeated freeze-thaw cycles.

Q2: Are there any known incompatibilities I should be aware of when planning a multi-step synthesis? A2: Yes. Be cautious with strong reducing agents (e.g., LiAlH₄, catalytic hydrogenation with certain catalysts) as they can cleave the N-O bond of the isoxazole ring. Additionally, strongly oxidizing conditions may affect the electron-rich aromatic system and the amino group.

Q3: During the synthesis of the 3-aminobenzo[d]isoxazole core itself, what are common issues? A3: A primary challenge in the synthesis of substituted isoxazoles is controlling regioselectivity.[5] Depending on the synthetic route (e.g., cyclization of a 1,3-dicarbonyl compound with hydroxylamine), a mixture of isomers can form, complicating purification.[6] Using a pre-functionalized starting material or a regioselective cyclization strategy is key to obtaining the desired product in high purity.

Q4: Can I use this molecule in peptide synthesis? A4: Yes, related amino-isoxazole carboxylic acids have been successfully used as unnatural β-amino acids in solid-phase peptide synthesis.[2] However, it's important to note that the stability of the isoxazole ring should be considered, especially if using microwave-assisted synthesis protocols which generate heat.[2] Standard coupling conditions, as described in FAQ 3, are generally compatible.

References

  • Degrading Characterization of the Newly Isolated Nocardioides sp. N39 for 3-Amino-5-methyl-isoxazole and the Related Genomic Information. (2022-07-25). National Institutes of Health (NIH). Available from: [Link]

  • 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. (2022-08-31). National Institutes of Health (NIH). Available from: [Link]

  • Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. National Institutes of Health (NIH). Available from: [Link]

  • Rapid degradation of sulphamethoxazole and the further transformation of 3-amino-5-methylisoxazole in a microbial fuel cell. (2016-01-01). PubMed. Available from: [Link]

  • 3-amino-benzo[d]isoxazoles as novel multitargeted inhibitors of receptor tyrosine kinases. PubMed. Available from: [Link]

  • CN103539753A - Synthesis method of high-regioselectivity 3-substituted-4-isoxazole carboxylic acid. Google Patents.
  • Bioactivation of Isoxazole-Containing Bromodomain and Extra-Terminal Domain (BET) Inhibitors. (2021-06-15). PubMed Central. Available from: [Link]

  • Synthesis and Antiprotozoal Profile of 3,4,5‐Trisubstituted Isoxazoles. PMC. Available from: [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. Semantic Scholar. Available from: [Link]

Sources

Technical Support Center: Synthesis of 3-Aminobenzo[d]isoxazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Aminobenzo[d]isoxazole-4-carboxylic acid. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific experimental challenges. The information herein is curated to explain the causality behind experimental choices and to provide a self-validating framework for protocols.

Introduction

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. Due to the nature of the intermediates and the reaction mechanisms involved, several byproducts can form, complicating purification and potentially impacting downstream applications. This guide will help you identify and mitigate the formation of these common impurities.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues encountered during the synthesis of this compound in a question-and-answer format.

Question 1: My overall yield is low. What are the likely causes?

Low yields can stem from several factors throughout the synthetic sequence. A systematic approach to troubleshooting is crucial.[1] Common culprits include:

  • Incomplete Intramolecular Cyclization: The formation of the benzo[d]isoxazole ring is a critical step. If this reaction does not go to completion, you will have a mixture of the starting material (e.g., a 2-hydroxybenzonitrile derivative) and the desired product.

    • Troubleshooting:

      • Ensure the base used for the cyclization is of high quality and used in the correct stoichiometric amount.

      • Optimize the reaction temperature and time. Extended reaction times or higher temperatures may be necessary, but be mindful of potential byproduct formation (see below).

      • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the point of maximum conversion.

  • Suboptimal Reaction Conditions: Temperature, solvent, and catalyst concentration are critical parameters in heterocyclic synthesis.[1]

    • Troubleshooting:

      • Perform small-scale optimization experiments to identify the ideal conditions for your specific setup.

      • Ensure solvents are anhydrous, as water can interfere with many of the reagents used.

  • Purity of Starting Materials: Impurities in your initial reagents can lead to a cascade of side reactions.

    • Troubleshooting:

      • Use high-purity starting materials. If necessary, purify them before use.

      • Be particularly mindful of isomeric impurities in substituted starting materials, as these can be difficult to separate later.

Question 2: I am observing a significant amount of an isomeric byproduct. How can I identify and minimize it?

The formation of isomeric byproducts is a common challenge in isoxazole synthesis. In the case of this compound, you may encounter the corresponding 5-amino isomer.

  • Identification:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for distinguishing between isomers. The chemical shifts of the aromatic protons and the carbons of the isoxazole ring will differ between the 3-amino and 5-amino isomers.

    • Mass Spectrometry (MS): While the isomers will have the same mass, their fragmentation patterns in MS/MS experiments may differ, aiding in their identification.

  • Minimization:

    • Control of Reaction Conditions: The regioselectivity of the cyclization reaction is often influenced by the reaction conditions. Factors such as the choice of base, solvent, and temperature can favor the formation of one isomer over the other.

    • Starting Material Selection: The structure of the starting materials can also dictate the regiochemical outcome. For instance, in syntheses involving propiolonitrile derivatives, the reaction with hydroxylamine can sometimes yield a mixture of 3-aminoisoxazole and 5-aminoisoxazole isomers.[2]

Question 3: My final product seems to have lost the carboxylic acid group. What could be causing this?

Unwanted decarboxylation is a potential side reaction, especially when the carboxylic acid group is on an aromatic ring.[3][4]

  • Causality:

    • Thermal Stress: High reaction temperatures or prolonged heating during workup and purification can induce decarboxylation. Benzoic acid derivatives can undergo decarboxylation, and this process can be facilitated by certain reaction conditions.[4]

    • Acidic or Basic Conditions: Strong acidic or basic conditions, particularly at elevated temperatures, can promote the loss of CO₂.

  • Troubleshooting:

    • Temperature Control: Maintain the reaction and purification temperatures as low as practically possible.

    • pH Control: Avoid strongly acidic or basic conditions during workup and purification. If pH adjustments are necessary, perform them at low temperatures and with careful monitoring.

    • Minimize Reaction Time: Do not prolong the reaction time unnecessarily once the desired conversion has been achieved.

Question 4: I have identified a byproduct with a mass corresponding to the hydrolysis of the nitrile group. How can this be avoided?

If your synthetic route involves a nitrile intermediate, it is susceptible to hydrolysis to either an amide or a carboxylic acid.[5][6][7]

  • Mechanism of Formation:

    • Water present in the reaction mixture, either from solvents or as a byproduct of a previous step, can react with the nitrile group, especially under acidic or basic catalysis.[5][7]

  • Avoidance Strategies:

    • Anhydrous Conditions: Use rigorously dried solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.

    • Reaction Quenching: When the reaction is complete, quench it in a manner that neutralizes any acid or base catalysts to prevent further hydrolysis during workup.

Byproduct Identification Summary

The following table summarizes the potential byproducts, their likely causes, and recommended analytical techniques for their identification.

Byproduct/ImpurityPotential CauseRecommended Analytical Techniques
Starting Material (e.g., 2-hydroxybenzonitrile derivative) Incomplete intramolecular cyclizationTLC, LC-MS, ¹H NMR
5-Aminobenzo[d]isoxazole-4-carboxylic acid (Isomer) Lack of regioselectivity in cyclization¹H NMR, ¹³C NMR, LC-MS/MS
3-Aminobenzo[d]isoxazole (Decarboxylated product) High temperature, strong acid/baseLC-MS, ¹H NMR
Amide or Carboxylic Acid from Nitrile Hydrolysis Presence of water, acid/base catalysisLC-MS, IR (C=O stretch), ¹H NMR

Experimental Protocols

General Protocol for Monitoring Reaction Progress by TLC
  • Prepare a TLC chamber with an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes).

  • Spot a small amount of the reaction mixture onto a TLC plate alongside the starting material as a reference.

  • Develop the plate in the TLC chamber.

  • Visualize the spots under UV light and/or by staining with an appropriate reagent (e.g., potassium permanganate).

  • The disappearance of the starting material spot and the appearance of the product spot indicate the progress of the reaction.

General Protocol for Anhydrous Reaction Setup
  • Dry all glassware in an oven at >100 °C for several hours and allow to cool in a desiccator.

  • Assemble the glassware under a stream of inert gas (nitrogen or argon).

  • Use anhydrous solvents, either freshly distilled from an appropriate drying agent or from a solvent purification system.

  • Add reagents via syringe through a septum to maintain the inert atmosphere.

Visualizations

Reaction Pathway and Potential Side Reactions

The following diagram illustrates the main synthetic pathway to this compound and highlights the points where major byproducts can form.

Byproduct_Formation cluster_nitrile If via Nitrile Intermediate SM Starting Material (e.g., 2-hydroxybenzonitrile derivative) Product This compound SM->Product Intramolecular Cyclization Isomer 5-Amino Isomer SM->Isomer Lack of Regioselectivity Decarboxylated Decarboxylated Byproduct Product->Decarboxylated High Temp. Strong Acid/Base Hydrolyzed Hydrolyzed Nitrile (Amide/Carboxylic Acid) Nitrile_Intermediate Nitrile Intermediate Nitrile_Intermediate->SM Nitrile_Intermediate->Hydrolyzed Presence of H₂O Acid/Base Catalyst

Caption: Main reaction and potential side pathways.

Troubleshooting Workflow

This diagram outlines a logical workflow for troubleshooting common issues during the synthesis.

Troubleshooting_Workflow start Start Synthesis analyze Analyze Crude Product (LC-MS, NMR, TLC) start->analyze low_yield Low Yield? analyze->low_yield impure Impure Product? analyze->impure No low_yield->impure No check_cyclization Check Cyclization Conditions (Base, Temp, Time) low_yield->check_cyclization Yes identify_byproducts Identify Byproducts (Isomers, Decarboxylation, Hydrolysis) impure->identify_byproducts Yes success Successful Synthesis impure->success No check_reagents Verify Reagent Purity & Anhydrous Conditions check_cyclization->check_reagents check_reagents->start Re-run optimize_conditions Optimize Conditions to Minimize Specific Byproduct identify_byproducts->optimize_conditions purification Optimize Purification (Recrystallization, Chromatography) optimize_conditions->purification purification->start Re-run

Sources

Technical Support Center: Overcoming Challenges in the Scale-Up of 3-Aminobenzo[d]isoxazole-4-carboxylic Acid Production

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, chemists, and process development professionals engaged in the synthesis of 3-Aminobenzo[d]isoxazole-4-carboxylic acid. As a critical building block in pharmaceutical development, its efficient and scalable production is paramount. This document provides in-depth troubleshooting advice and answers to frequently encountered challenges, moving beyond simple procedural steps to explain the underlying chemical principles that govern success at scale.

Section 1: Proposed Synthetic Pathway for Scale-Up

The successful scale-up of any chemical synthesis begins with a robust and well-understood reaction pathway. For this compound, a common and logical approach involves the cyclization of an ortho-hydroxyaryl oxime derivative. This method is often preferred for its use of readily available starting materials and generally manageable reaction conditions.[1]

The proposed multi-step synthesis is outlined below:

Synthesis_Workflow SM Methyl 2-hydroxy-3-nitrobenzoate INT1 2-Hydroxy-3-nitrobenzaldehyde SM->INT1 1. DIBAL-H 2. Acidic Workup INT2 2-Hydroxy-3-nitrobenzaldehyde Oxime INT1->INT2 NH2OH·HCl, Base (e.g., Pyridine) INT3 3-Nitrobenzo[d]isoxazole-4-carboxylic acid INT2->INT3 1. Dehydration/Cyclization (e.g., Ac2O) 2. Saponification (e.g., NaOH) PROD This compound INT3->PROD Reduction (e.g., Fe/NH4Cl)

Caption: Proposed synthetic workflow for this compound.

This pathway involves:

  • Reduction of a commercially available ester to the corresponding aldehyde.

  • Oximation of the aldehyde to form the key oxime intermediate.

  • Cyclization via dehydration to form the benzisoxazole ring, followed by hydrolysis of the ester (if the starting material was an ester of the target acid).

  • Reduction of the nitro group to the target amine.

Section 2: Troubleshooting Guide

This section addresses specific problems that may arise during the scale-up process in a question-and-answer format.

Issue 1: Low Yield and Incomplete Cyclization

Q: My cyclization step (Oxime to Benzisoxazole) is low-yielding and I recover significant amounts of starting material or see decomposition. What factors are most critical to control?

A: This is a common bottleneck. The intramolecular cyclization of the oxime is a dehydration reaction that requires careful optimization, as both the Z- and E-isomers of the oxime can exist, with only the Z-isomer typically leading to the desired product.

  • Causality: The reaction is sensitive to the choice of dehydrating agent, temperature, and solvent. Harsh conditions can lead to decomposition, while conditions that are too mild will result in incomplete conversion. Side reactions like the Beckmann rearrangement can also occur under strongly acidic conditions.

  • Troubleshooting Steps:

    • Dehydrating Agent: Acetic anhydride is common, but on scale, it can lead to exothermic events. Consider alternatives. The Yamaguchi reagent (2,4,6-trichlorobenzoyl chloride) is known for its efficiency in forming bicyclic isoxazoles under milder conditions, though it is more expensive.[2]

    • Temperature Control: This step is often exothermic. A runaway reaction can lead to significant byproduct formation and safety hazards.[3] Ensure your reactor has adequate cooling capacity. A slow, controlled addition of the dehydrating agent is critical.

    • Base/Solvent System: The choice of base and solvent can influence the E/Z isomerization of the oxime. While often performed neat in acetic anhydride, a high-boiling aprotic solvent like DMF or DMSO with a suitable base (e.g., Et₃N) might provide better control and favor the reactive Z-isomer.

ParameterProblematic ConditionRecommended Condition for Scale-UpRationale
Temperature Rapid heating, >120 °CGradual heating, maintain at 80-100 °CPrevents decomposition and runaway reactions.
Dehydrating Agent Rapid addition of Ac₂OSlow, subsurface addition of Ac₂O or use of milder agentsControls exothermicity and minimizes side reactions.[3]
pH Control Strongly acidic (e.g., H₂SO₄)Neutral or mildly basicAvoids Beckmann rearrangement and degradation of the isoxazole ring.
Issue 2: Formation of Critical Impurities

Q: I'm observing two major impurities in my final product: one corresponding to a loss of CO₂ and another that seems to be a ring-opened species. How can I mitigate these?

A: You are likely encountering decarboxylation and reductive ring cleavage, two classic side reactions for this class of compounds.

  • Challenge A: Decarboxylation

    • Mechanism: The carboxylic acid group on the electron-rich aromatic ring can be thermally labile, especially under harsh pH conditions (strongly acidic or basic) at elevated temperatures.[4][5] This results in the formation of 3-aminobenzo[d]isoxazole.

    • Mitigation Strategy:

      • Temperature: Avoid excessive temperatures during the final nitro group reduction and subsequent workup steps. Keep all heating stages below 80°C if possible.

      • pH Control during Workup: When isolating the final product, adjust the pH carefully. Rapid addition of strong acid to precipitate the product can create localized "hot spots" that promote decarboxylation. A buffered system or slow addition of a weaker acid (e.g., acetic acid) is preferable.

      • Drying: Do not over-dry the final product at high temperatures. Vacuum drying at a moderate temperature (e.g., 40-50°C) is recommended.

  • Challenge B: Isoxazole Ring Cleavage

    • Mechanism: The N-O bond in the isoxazole ring is inherently weak and susceptible to reductive cleavage.[6] This is particularly problematic during the nitro group reduction step. Over-reduction can cleave the ring to form a 2-cyano-3-aminophenol derivative.

    • Mitigation Strategy:

      • Choice of Reducing Agent: Catalytic hydrogenation (e.g., H₂/Pd-C) can be too aggressive and often leads to ring opening. A chemoselective reduction is required. Iron powder in the presence of an acid source like ammonium chloride or acetic acid in an aqueous/alcoholic solvent is a classic, cost-effective, and generally safer choice for selectively reducing nitro groups without cleaving the isoxazole ring.

      • Reaction Monitoring: Monitor the reaction closely using HPLC or TLC. Stop the reaction as soon as the nitro-intermediate is consumed to prevent over-reduction of the product.

Troubleshooting_Impurities Start Crude Product Analysis Impurity_A Impurity A Detected (Mass = Product - 44 Da) Start->Impurity_A Yes Impurity_B Impurity B Detected (Mass = Product + 2 Da) Start->Impurity_B Yes No_Impurity Purity Acceptable Start->No_Impurity No Check_Decarboxylation Hypothesis: Decarboxylation Impurity_A->Check_Decarboxylation Check_Cleavage Hypothesis: Ring Cleavage Impurity_B->Check_Cleavage Action_Decarboxylation Action: - Lower workup/drying temp - Use milder pH adjustment Check_Decarboxylation->Action_Decarboxylation Action_Cleavage Action: - Use Fe/NH4Cl instead of H2/Pd-C - Monitor reaction closely - Avoid over-reduction Check_Cleavage->Action_Cleavage

Caption: Decision tree for troubleshooting common impurities.

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up this synthesis?

A1: Key safety considerations include:

  • Exothermic Reactions: The cyclization and nitro reduction steps can be highly exothermic. Ensure proper reactor cooling and controlled reagent addition to prevent thermal runaways.[3]

  • Hazardous Reagents: The synthesis may involve corrosive reagents (strong acids/bases), flammable solvents, and potentially toxic intermediates. Always conduct a thorough process safety review before any scale-up operation.

  • Pressure Build-up: The reduction of the nitro group using iron can generate hydrogen gas as a byproduct, especially if the reaction is too acidic. Ensure the reactor is properly vented.

Q2: My final product is an amphoteric solid that is difficult to purify by crystallization. What are some effective strategies?

A2: As a molecule with both a basic amino group and an acidic carboxylic acid group, this compound has a distinct isoelectric point (pI).

  • pH-Controlled Precipitation: The most effective purification method is likely to be a pH-controlled precipitation/crystallization. Dissolve the crude product in a dilute basic solution (e.g., aq. NaHCO₃ or Na₂CO₃) to form the soluble carboxylate salt. Filter this solution to remove any insoluble, non-acidic impurities. Then, slowly add acid (e.g., acetic acid) to the filtrate to adjust the pH to the isoelectric point, at which the product's solubility will be at its minimum, causing it to precipitate out in a purer form.

  • Solvent Selection: For recrystallization, consider polar aprotic solvents like DMF, DMSO, or aqueous mixtures of alcohols (e.g., EtOH/water). Anti-solvent crystallization could also be effective.

Q3: Which in-process controls (IPCs) are essential for monitoring the reaction progress and quality?

A3: For effective process control, the following IPCs are recommended:

  • HPLC: This is the most critical tool. Use it to monitor the disappearance of starting materials and the appearance of the product. It is also essential for quantifying the formation of impurities like the decarboxylated and ring-opened species.

  • TLC: A quick, qualitative method for routine checks on reaction completion.

  • pH Measurement: Crucial during aqueous workups and extractions to ensure the desired species is in the correct phase and to control product precipitation.

  • Temperature Monitoring: Continuous monitoring of the internal reaction temperature is a critical safety and quality control parameter.

Section 4: Key Experimental Protocol: Nitro Group Reduction

This protocol details the selective reduction of 3-Nitrobenzo[d]isoxazole-4-carboxylic acid, a critical step where side reactions are common.

Objective: To selectively reduce the nitro group to an amine without causing cleavage of the isoxazole ring or decarboxylation.

Materials:

  • 3-Nitrobenzo[d]isoxazole-4-carboxylic acid (1.0 eq)

  • Iron powder, <325 mesh (5.0 eq)

  • Ammonium chloride (NH₄Cl) (4.0 eq)

  • Ethanol (EtOH) (10 vol)

  • Water (5 vol)

  • Sodium Bicarbonate (NaHCO₃)

  • Celite™

Procedure:

  • Reactor Setup: Charge a suitably sized reactor, equipped with a mechanical stirrer, reflux condenser, and temperature probe, with 3-Nitrobenzo[d]isoxazole-4-carboxylic acid, Ethanol, and Water.

  • Reagent Addition: Begin stirring the suspension and add the ammonium chloride, followed by the iron powder.

  • Reaction: Heat the mixture to a gentle reflux (approx. 75-80°C). The reaction is exothermic, so control the heating rate carefully.

  • In-Process Control (IPC): Monitor the reaction every 30-60 minutes by TLC or HPLC. The reaction is typically complete within 2-4 hours.

  • Workup - Filtration: Once the starting material is consumed, cool the reaction mixture to 40-50°C. Filter the hot suspension through a pad of Celite™ to remove the iron salts. Wash the filter cake with warm ethanol.

  • Workup - Solvent Removal: Combine the filtrate and washes. Concentrate the solution under reduced pressure to remove the majority of the ethanol.

  • Workup - pH Adjustment: Cool the remaining aqueous solution in an ice bath. Add a saturated solution of sodium bicarbonate to basify the mixture (pH ~8-9), which will keep the product dissolved and precipitate any remaining iron hydroxides. Filter again if necessary.

  • Product Isolation: Slowly add 6M HCl or acetic acid to the clear filtrate with vigorous stirring to adjust the pH to the isoelectric point (typically pH 3-4). The product will precipitate as a solid.

  • Final Steps: Stir the resulting slurry at 0-5°C for 1 hour to ensure complete precipitation. Collect the solid by filtration, wash with cold water, and dry under vacuum at 50°C until a constant weight is achieved.

References

  • Benchchem. (n.d.). Technical Support Center: Scale-up Synthesis of 4-Chlorobenzo[d]isoxazole.
  • Chen, W.-C., et al. (2018). Synthesis of Bicyclic Isoxazoles and Isoxazolines via Intramolecular Nitrile Oxide Cycloaddition. Molecules, 23(10), 2643. Available at: [Link]

  • Shaikh, et al. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(54), 34229-34255. Available at: [Link]

  • Kajbaf, M., et al. (2021). Reductive ring scission reactions of the 1,2-benzisoxazole-containing anticonvulsant zonisamide. Drug Metabolism and Disposition, 49(10), 898-906. Available at: [Link]

  • MDPI. (2024). Synthesis of Fused Isoxazoles: A Comprehensive Review. Eng. Proc., 59(1), 222. Available at: [Link]

  • Gotor-Gotor, R., et al. (2022). Enantioselective Synthesis of 3-Alkyl-1,5-Functionalized 1,4-Diynes via Isoxazol-5(4H)-ones. Organic Letters, 24(2), 534-539. Available at: [Link]

  • Boulton, A. J., & Brown, R. C. (1970). Reactivity of 1,2-benzisoxazole 2-oxides. Journal of the Chemical Society, Perkin Transactions 1, 1051-1054. Available at: [Link]

  • ChemScene. (n.d.). This compound.
  • Lukoyanov, A. A., et al. (2021). RECENT ADVANCES IN THE SYNTHESIS OF 1,2-BENZISOXAZOLES AND 1,2-BENZISOXAZOLINES. Chemistry of Heterocyclic Compounds, 57(1), 1-15. Available at: [Link]

  • Willi, A. V. (1981). Decarboxylation of substituted 4-aminobenzoic acids in acidic aqueous solution. Journal of the Chemical Society, Perkin Transactions 2, (4), 573-577. Available at: [Link]

  • Ambeed. (n.d.). Reactions of Benzisoxazoles.
  • Wang, F., et al. (2022). Ring-Opening Fluorination of Isoxazoles. Organic Letters, 24(1), 239-243. Available at: [Link]

  • Sigma-Aldrich. (n.d.). 3-Aminobenzoic acid.
  • Bąchor, U., et al. (2022). 5-Amino-3-methyl-isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules, 27(17), 5612. Available at: [Link]

  • Google Patents. (2014). CN103539753A - Synthesis method of high-regioselectivity 3-substituted-4-isoxazole carboxylic acid.
  • Wang, Z., et al. (2021). Decarboxylative Hydroxylation of Benzoic Acids. Angewandte Chemie International Edition, 60(43), 24012-24017. Available at: [Link]

  • PW Solutions. (2023). Decarboxylation of all six possible forms of diaminobenzoic acids C6H3(NH2)2COOH yields three.... YouTube. Available at: [Link]

  • Rauf, A., et al. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Molecules, 28(14), 5557. Available at: [Link]

  • Khalafy, J., et al. (2011). Synthesis of methyl 5-amino-3-arylaminoisoxazole-4-carboxylates. Heterocyclic Communications, 17(1-2), 65-68. Available at: [Link]

  • Google Patents. (1970). US3536729A - Process for the purification of 3-amino-5-methylisoxazole.

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How to avoid impurities in 3-Aminobenzo[d]isoxazole-4-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-Aminobenzo[d]isoxazole-4-carboxylic Acid Synthesis

Welcome to the technical support guide for the synthesis of this compound. This molecule is a vital building block in medicinal chemistry, and achieving high purity is paramount for downstream applications in drug development.[1] This guide is structured as a series of frequently encountered challenges and troubleshooting steps, designed to provide both clear protocols and a deep understanding of the underlying chemical principles to help you minimize impurity formation and maximize yield.

Overview of a Representative Synthetic Pathway

A common and effective route to the target molecule involves the reductive cyclization of an ortho-substituted nitroaromatic precursor. The scheme below illustrates a typical transformation starting from a 2-amino-3-nitrobenzoate ester, which is a widely used intermediate.[2] Understanding this pathway is key to diagnosing and preventing side reactions.

Synthetic_Pathway cluster_0 Step 1: Reductive Cyclization cluster_1 Step 2: Saponification Start Methyl 2-amino-3-nitrobenzoate Intermediate Transient Intermediates (Nitroso, Hydroxylamine) Start->Intermediate Reducing Agent (e.g., Na2S2O4) Product_Ester Methyl 3-aminobenzo[d]isoxazole-4-carboxylate Intermediate->Product_Ester Intramolecular Cyclization Product_Ester_2 Methyl 3-aminobenzo[d]isoxazole-4-carboxylate Final_Product This compound Product_Ester_2->Final_Product Base (e.g., NaOH) then Acid Workup

Caption: General synthetic scheme for this compound.

Troubleshooting Guide & FAQs

Q1: My reaction mixture turns deep red/orange, and I'm isolating a significant, colorful byproduct. What is it and how can I prevent it?

A1: This is a classic sign of azo- or azoxy-dimer formation. These impurities arise from the incomplete reduction of the nitro group.[3] During the multi-step reduction of a nitro group (NO₂) to an amine (NH₂), highly reactive nitroso (NO) and hydroxylamine (NHOH) intermediates are formed.[4][5] Under certain conditions, these intermediates can condense with each other instead of cyclizing, leading to brightly colored and often difficult-to-remove dimeric impurities.[6]

Mechanism of Dimer Formation:

Dimer_Formation cluster_impurities Impurity Formation Pathway Nitro Ar-NO2 (Starting Material) Nitroso Ar-NO (Nitroso Intermediate) Nitro->Nitroso Reduction Hydroxylamine Ar-NHOH (Hydroxylamine Intermediate) Nitroso->Hydroxylamine Reduction Azoxy Ar-N(O)=N-Ar (Azoxy Dimer) Nitroso->Azoxy Condensation with Ar-NHOH Amine Ar-NH2 (Desired Path) Hydroxylamine->Amine Reduction Azo Ar-N=N-Ar (Azo Dimer) Azoxy->Azo Further Reduction

Caption: Competing pathways of nitro group reduction leading to desired amine or dimer impurities.

Prevention Strategies:

The key is to ensure the intramolecular cyclization is much faster than the intermolecular condensation.

ParameterProblematic ConditionsOptimized Conditions & Rationale
Temperature > 40-50 °C0-10 °C. Lower temperatures decrease the rate of intermolecular condensation reactions more significantly than the desired cyclization.
Reagent Addition Rapid, bulk addition of reducing agent.Slow, portion-wise, or dropwise addition. This maintains a low steady-state concentration of the reactive intermediates, starving the dimerization side reaction.[7]
Reducing Agent Overly harsh reagents (e.g., some catalytic hydrogenations).Sodium Dithionite (Na₂S₂O₄). This reagent is often effective for this transformation, providing a controlled reduction potential.
pH Control Uncontrolled, potentially basic conditions.Maintain slightly acidic to neutral pH. Basic conditions can promote the condensation of nitroso and hydroxylamine intermediates.[3]
Q2: My final product purity is low due to unreacted starting material. How can I improve the purification process?

A2: Removing unreacted precursors is best achieved by leveraging the unique chemical properties of your final product, which is amphoteric (contains both a carboxylic acid and an amino group).

1. Acid-Base Extraction (Workup): Before crystallization, perform a liquid-liquid extraction.

  • Dissolve the crude mixture in a suitable organic solvent (e.g., Ethyl Acetate).

  • Wash with a mild acid (e.g., 1M citric acid). This will protonate the amino group of your product, making it water-soluble and removing it from neutral starting materials or intermediates left in the organic layer.

  • Neutralize the aqueous layer containing your product with a base (e.g., NaHCO₃) until the product precipitates.

  • Extract the precipitated product back into an organic solvent.

2. Optimized Recrystallization Protocol: Recrystallization is a powerful tool for removing closely related impurities. The choice of solvent is critical.

Step-by-Step Recrystallization Protocol:

  • Solvent Screening: Test solubility in various solvents (e.g., Ethanol, Methanol, Acetonitrile, Acetone/Water mixtures). The ideal solvent should dissolve the product well when hot but poorly when cold.

  • Dissolution: In a flask, add the crude product and a minimum amount of the chosen hot solvent until everything is just dissolved.

  • Hot Filtration (Optional but Recommended): If there are insoluble impurities (like inorganic salts), quickly filter the hot solution through a pre-heated funnel to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Rapid cooling can trap impurities. Once at room temperature, place the flask in an ice bath for at least 1 hour to maximize crystal formation.[8]

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Q3: I'm concerned about the stability of the benzo[d]isoxazole ring. Can it degrade during synthesis or workup?

A3: Yes, the benzo[d]isoxazole ring can be susceptible to cleavage under certain conditions. While generally stable due to its aromaticity, the N-O bond is the weakest point in the ring system.[9]

Conditions Leading to Degradation:

  • Strong Basic Conditions: The isoxazole ring can undergo base-catalyzed ring opening, especially at elevated temperatures. Studies on related isoxazole-containing compounds show significant degradation at pH 10, which accelerates with heat.[10][11] This is particularly relevant during the saponification step.

  • Harsh Reductive Conditions: Some strong reducing agents can cleave the N-O bond in addition to reducing the nitro group.

Workflow for Maintaining Ring Integrity:

Stability_Workflow Start Crude Product Ester Saponification Saponification Use LiOH or NaOH at RT to 25°C Monitor closely by TLC/HPLC Avoid prolonged heating Start->Saponification Workup Acidification Use a weak acid like citric acid or acetic acid Add slowly at 0-5°C to precipitate product Avoid strong mineral acids (HCl, H₂SO₄) if possible Saponification->Workup Purification Purification Recrystallize from neutral solvents Avoid strongly basic or acidic solvent systems Workup->Purification Final Pure, Intact Final Product Purification->Final

Caption: Workflow designed to minimize degradation of the isoxazole ring.

Specific Recommendations for Saponification:

  • Use a stoichiometric amount of base (e.g., NaOH, LiOH).

  • Run the reaction at room temperature or slightly below.

  • Monitor the reaction closely by HPLC or TLC to avoid extended reaction times after the starting material is consumed.

  • During workup, neutralize carefully with a milder acid like acetic acid or citric acid at low temperature to precipitate the carboxylic acid.

Q4: What are the best analytical methods for monitoring this synthesis?

A4: A multi-pronged analytical approach is essential for robust process control.

Analytical MethodApplication StageWhat to Look For
Thin Layer Chromatography (TLC) In-processRapidly track the disappearance of starting material and the appearance of the product. A well-chosen solvent system can also give an early indication of major impurities.
High-Performance Liquid Chromatography (HPLC) In-process & Final PurityQuantitatively determine the conversion rate, identify, and quantify impurities. This is the gold standard for final purity assessment. Develop a method that resolves the starting material, product, and key potential impurities (e.g., dimers).
Nuclear Magnetic Resonance (¹H NMR) Final Product IDConfirm the structure of the final product. The aromatic region will clearly show the substitution pattern, confirming successful cyclization. The absence of signals from the starting material confirms its removal.
Mass Spectrometry (MS) Final Product IDConfirm the molecular weight of the product and key intermediates.[12] This is crucial for identifying unknown byproducts.

By implementing these troubleshooting strategies and analytical controls, you can consistently achieve high purity in your synthesis of this compound, ensuring the quality and reliability of your research.

References

  • Benchchem. (n.d.). A Technical Guide to the Synthesis of Benzoxazole Derivatives from o-Aminophenol.
  • Benchchem. (n.d.). The Dual Nature of the Isoxazole Ring in Carboxylate Esters: A Technical Guide to Reactivity and Stability.
  • Reduction of Nitro Compounds to Amines, Azo Compounds, Hydroxylamines, and Oximes, and Reduction of N-Oxides to Amines. (n.d.).
  • Unspecific peroxygenase enabled formation of azoxy compounds. (2024). PMC.
  • Benzisoxazole. (n.d.). Wikipedia.
  • pH and temperature stability of the isoxazole ring in leflunomide.... (n.d.). ResearchGate.
  • Photoenzymatic reduction of nitroarenes into aromatic azoxy and azo.... (n.d.). ResearchGate.
  • Reduction of Nitro, Nitroso, Azo and Azoxy Groups. (n.d.). ResearchGate.
  • Reduction of nitro compounds. (n.d.). Wikipedia.
  • Process for the purification of substituted benzoxazole compounds. (n.d.). Google Patents.
  • Naidu, et al. (n.d.). Benzisoxazole: a privileged scaffold for medicinal chemistry. PMC - NIH.
  • Preparation method of 2-amino-3-nitrobenzoic acid. (n.d.). Eureka | Patsnap.
  • 3-Methylisoxazole-4-carboxylic Acid - Reference Standard. (n.d.). SynThink Research Chemicals.
  • Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate. (2016). Sciencemadness Discussion Board.

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Validation & Comparative

A Comparative Guide to the Bioactivity of 3-Aminobenzo[d]isoxazole-4-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the bioactivity of various derivatives of 3-Aminobenzo[d]isoxazole-4-carboxylic acid. We will explore their synthesis, comparative performance in various biological assays, and the underlying mechanisms of action, supported by experimental data from authoritative sources. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Introduction: The Versatile Isoxazole Scaffold

The isoxazole ring is a prominent five-membered heterocycle that serves as a cornerstone in medicinal chemistry.[1][2][3] Its unique electronic properties and structural rigidity allow for specific interactions with a wide array of biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and analgesic effects.[1][3][4] The benzo[d]isoxazole core, in particular, offers a larger aromatic system for extended molecular interactions.

This guide focuses on derivatives of the this compound scaffold. By modifying the 4-carboxylic acid group, typically through amide bond formation, a diverse library of compounds can be generated. Our objective is to systematically compare the bioactivity of these derivatives, elucidating the structure-activity relationships (SAR) that govern their therapeutic potential.

General Synthesis of 3-Aminobenzo[d]isoxazole-4-carboxamide Derivatives

The primary synthetic route to creating a diverse library of these derivatives involves the coupling of the parent carboxylic acid with a variety of aniline or other amine-containing molecules. This is a robust and well-established method in medicinal chemistry.

Causality in Experimental Choices: The use of coupling agents like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and an activator such as Dimethylaminopyridine (DMAP) is critical.[1] EDC activates the carboxylic acid group, making it susceptible to nucleophilic attack by the amine. DMAP acts as a catalyst, accelerating the reaction to ensure high yields under mild conditions, which is essential to preserve the integrity of potentially sensitive functional groups on the reacting molecules. Dichloromethane (DCM) is often chosen as the solvent due to its inert nature and ability to dissolve a wide range of organic compounds.[1]

G cluster_synthesis General Synthesis Workflow Core 3-Aminobenzo[d]isoxazole- 4-carboxylic Acid EDC_DMAP EDC, DMAP in DCM Core->EDC_DMAP Activation Amine Substituted Aniline (R-NH2) Amine->EDC_DMAP Addition Stir Stir at RT (monitored by TLC) EDC_DMAP->Stir Product Target Carboxamide Derivative Stir->Product Purification (Column Chromatography)

Caption: General workflow for the synthesis of 3-Aminobenzo[d]isoxazole-4-carboxamide derivatives.

Comparative Bioactivity Profiles

The derivatization of the this compound scaffold leads to compounds with a wide range of biological activities. Below, we compare their performance in key therapeutic areas based on published experimental data.

Anticancer Activity

A significant body of research highlights the potential of isoxazole derivatives as potent anticancer agents.[1][2] Their activity is typically assessed by their ability to inhibit the proliferation of various human cancer cell lines.

Structure-Activity Relationship (SAR) Insights: The cytotoxic potency of these derivatives is highly dependent on the nature of the substituent (R-group) attached to the amide nitrogen. For instance, in a series of 5-methyl-3-phenylisoxazole-4-carboxamide derivatives, substitutions on the phenyl ring of the amide moiety dramatically influenced their activity.[1]

  • Compound 2e (N-(4-(trifluoromethoxy) phenyl)) showed exceptional potency against the B16F1 melanoma cell line with an IC50 of 0.079 µM, comparable to the standard chemotherapeutic drug Doxorubicin (IC50 = 0.056 µM).[1] This suggests that electron-withdrawing groups at the para-position of the aniline ring can significantly enhance anticancer activity.

  • Compound 2a (N-(4–Chloro-2,5-dimethoxyphenyl)) demonstrated broad-spectrum activity against multiple cell lines, including Colo205 and HepG2, with IC50 values of 9.179 µM and 7.55 µM, respectively.[1]

Derivative ID Substituent (R-Group on Amide) Cancer Cell Line IC50 (µM) Reference
2a 4-Chloro-2,5-dimethoxyphenylColo205 (Colon)9.179[1]
HepG2 (Liver)7.55[1]
2b 3-(Trifluoromethyl)phenylB16F1 (Melanoma)1.83[1]
2e 4-(Trifluoromethoxy)phenylB16F1 (Melanoma)0.079[1]
Doxorubicin (Positive Control)B16F1 (Melanoma)0.056[1]

Table 1: Comparative in vitro anticancer activity (IC50) of selected isoxazole-carboxamide derivatives.[1]

Enzyme Inhibition

The carboxylic acid moiety and its isosteres are crucial for interacting with the active sites of many enzymes.[5][6] Derivatives of this scaffold have been investigated as inhibitors of various enzymes, including carbonic anhydrases (CAs) and sirtuins.

For example, in a study on anilinoquinazoline-based carboxylic acids, the position of the carboxylic acid group on the anilino ring was critical for inhibitory activity against cancer-associated hCA isoforms IX and XII.[7] While not direct derivatives of our core structure, this highlights the principle that the spatial arrangement of the acidic group is key for potent and selective enzyme inhibition. Similarly, studies on SIRT5 inhibitors showed that replacing the carboxylic acid with bioisosteres like tetrazole could maintain or even improve potency.[5] This suggests that 3-aminobenzo[d]isoxazole derivatives could be potent enzyme inhibitors, a hypothesis that warrants further investigation.

Modulation of AMPA Receptors

Recent studies have explored isoxazole-4-carboxamide derivatives as modulators of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, which are critical in nociceptive transmission and inflammatory pain.[4]

Electrophysiological Findings: Using whole-cell patch clamp techniques on HEK293t cells expressing AMPA receptor subunits, researchers demonstrated that these compounds act as potent inhibitors.[4]

  • CIC-1 and CIC-2 derivatives showed remarkable potency, causing an 8-fold and 7.8-fold reduction in AMPA-induced currents, respectively.[4]

  • These compounds also significantly altered the biophysical properties of the receptors, affecting their deactivation and desensitization kinetics.[4]

This modulatory activity positions these derivatives as promising candidates for developing novel analgesics for chronic pain, acting via non-opioid pathways.[4]

Detailed Experimental Protocols

To ensure scientific integrity and reproducibility, the methodologies used to generate the comparative data are detailed below. These protocols are self-validating systems that include necessary controls.

Protocol: In Vitro Cytotoxicity (MTS Assay)

This assay quantitatively measures the metabolic activity of cells, which is proportional to the number of viable cells.

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The synthesized derivatives are dissolved in DMSO (vehicle) and then diluted in culture medium to various concentrations. The cells are treated with these concentrations for 48-72 hours. A vehicle control (DMSO only) and a positive control (e.g., Doxorubicin) are included.

  • MTS Reagent Addition: After incubation, the MTS reagent is added to each well.

  • Incubation & Measurement: The plates are incubated for 1-4 hours at 37°C. The MTS tetrazolium compound is bioreduced by viable cells into a colored formazan product.

  • Data Acquisition: The absorbance of the formazan product is measured at 490 nm using a plate reader.

  • Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

G cluster_protocol MTS Cytotoxicity Assay Workflow A Seed Cells in 96-well Plate B Incubate 24h A->B C Treat with Compounds (Vehicle, Positive Control) B->C D Incubate 48-72h C->D E Add MTS Reagent D->E F Incubate 1-4h E->F G Measure Absorbance (490 nm) F->G H Calculate % Viability & IC50 Value G->H

Caption: Step-by-step workflow for the MTS cytotoxicity assay.

Protocol: Whole-Cell Patch Clamp Electrophysiology

This technique is the gold standard for studying ion channel and receptor activity.

  • Cell Preparation: HEK293t cells transfected to express specific AMPA receptor subunits (e.g., GluA2) are cultured on coverslips.

  • Recording Setup: A coverslip is placed in a recording chamber on an inverted microscope and perfused with an external recording solution. A glass micropipette filled with an internal solution is used to form a high-resistance seal with a single cell.

  • Whole-Cell Configuration: A brief suction pulse is applied to rupture the cell membrane under the pipette tip, achieving the whole-cell configuration, which allows control of the intracellular environment and measurement of whole-cell currents.

  • Compound Application: A fast perfusion system is used to apply glutamate (the agonist) to activate the AMPA receptors, and then co-apply glutamate with the test compound to measure its inhibitory effect.[4]

  • Data Acquisition: Currents are recorded using an amplifier, digitized, and stored on a computer.

  • Analysis: The peak amplitude, deactivation rate, and desensitization rate of the currents are measured and compared between control (glutamate alone) and test conditions.

Potential Mechanisms of Action

Understanding the mechanism of action is crucial for drug development. Based on the bioactivity profiles, we can infer several potential pathways.

For anticancer derivatives like Compound 2e , the potent cytotoxicity suggests it may induce apoptosis. This could occur through the extrinsic pathway, potentially by targeting receptors like EGFR, or the intrinsic (mitochondrial) pathway, possibly involving the activation of caspases 3 and 8.[8][9] Further studies, such as caspase activity assays and Western blotting for apoptotic proteins (e.g., Bcl-2, Bax), would be required to confirm this.

G cluster_pathway Hypothesized Apoptotic Pathway Drug Isoxazole Derivative (e.g., Compound 2e) EGFR EGFR or other Tyrosine Kinase Drug->EGFR Inhibition Mito Mitochondria Drug->Mito Stress Signal Casp8 Caspase-8 EGFR->Casp8 Blocks Activation Casp9 Caspase-9 Mito->Casp9 Cytochrome c release Casp3 Caspase-3 (Executioner Caspase) Casp8->Casp3 Activation Casp9->Casp3 Activation Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis

Caption: A potential mechanism for anticancer activity via induction of apoptosis.

Conclusion and Future Directions

The derivatives of this compound represent a versatile and promising scaffold in drug discovery. Our comparative analysis reveals that specific structural modifications can yield compounds with potent and selective bioactivity.

  • Anticancer Agents: Derivatives with electron-withdrawing substituents, such as Compound 2e , are highly potent against melanoma and warrant further preclinical development, including in vivo efficacy studies.

  • Neuromodulators: The potent inhibition of AMPA receptors by certain derivatives opens a promising avenue for developing novel non-opioid analgesics.

Future research should focus on optimizing lead compounds to improve their pharmacokinetic properties (ADME) and conducting comprehensive in vivo studies to validate their therapeutic potential. Furthermore, detailed mechanistic studies are essential to fully elucidate their molecular targets and signaling pathways.

References

  • Hawash, M., Jaradat, N., Eid, A. M., Abubaker, A., Mufleh, O., Al-Hroub, Q., & Sobuh, S. (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. PMC, NIH. [Link]

  • Desai, N. C., et al. (2016). Synthesis, Antimicrobial Evaluation and Docking Studies of Novel 4-acetamido-3-aminobenzoic acid derivatives As Microbial Neuraminidase Inhibitors. Research Journal of Pharmacy and Technology. [Link]

  • Iftikhar, K., Murtaza, S., Kausar, N., & Tahir, M. N. (2018). Aminobenzoic acid derivatives as antioxidants and cholinesterase inhibitors; synthesis, biological evaluation and molecular docking studies. ResearchGate. [Link]

  • Gertz, M., et al. (2019). Investigation of Carboxylic Acid Isosteres and Prodrugs for Inhibition of the Human SIRT5 Lysine Deacylase Enzyme. PMC, NIH. [Link]

  • Roy, G. (2024). Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. Scilight Press. [Link]

  • Perlikowska, R., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. National Institutes of Health (NIH). [Link]

  • Abdel-Maksoud, M. S., et al. (2023). Development of novel anilinoquinazoline-based carboxylic acids as non-classical carbonic anhydrase IX and XII inhibitors. University of Cambridge. [Link]

  • Qneibi, M., Hawash, M., et al. (2024). Regulating AMPA Receptors with Isoxazole-4-Carboxamide Derivatives: An Electrophysiological Study. PMC, PubMed Central. [Link]

  • Xu, X., et al. (2010). Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. PubMed. [Link]

  • Al-Omaim, W. S., et al. (2024). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. PubMed. [Link]

  • Kos, J., et al. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. PubMed. [Link]

  • Kos, J., et al. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. MDPI. [Link]

  • Al-Omaim, W. S., et al. (2024). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. PMC, PubMed Central. [Link]

  • Taha, M. O. (2015). Carboxylic Acid (Bio)Isosteres in Drug Design. PMC, PubMed Central. [Link]

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A Medicinal Chemist's Guide: 3-Aminobenzo[d]isoxazole-4-carboxylic Acid vs. Its Isosteres in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Tyranny of the Carboxyl Group and the Promise of Bioisosterism

The carboxylic acid moiety is a cornerstone of drug design, a reliable anchor for engaging biological targets through potent hydrogen bonding and ionic interactions. However, this functional group is a double-edged sword. Its inherent acidity often leads to poor membrane permeability, rapid metabolism, and potential for off-target toxicities, presenting significant hurdles in the journey from a promising hit to a viable drug candidate.[1][2] Medicinal chemists, therefore, frequently employ the strategy of bioisosteric replacement—substituting the carboxylic acid with a different functional group that retains the desired biological activity while improving physicochemical and pharmacokinetic properties.[3][4]

Among the vast arsenal of carboxylic acid bioisosteres, 3-aminobenzo[d]isoxazole-4-carboxylic acid has emerged as a sophisticated and highly effective scaffold. It is a conformationally restricted analog of the classical isostere, anthranilic acid (2-aminobenzoic acid). This guide provides a comparative analysis of this compound against anthranilic acid and other common carboxylic acid surrogates, offering a data-driven perspective for drug design professionals. We will delve into the causal relationships between structure and function, present detailed experimental protocols, and provide a strategic framework for selecting the optimal isostere for your drug discovery program.

Section 1: The Isosteric Predecessors - Anthranilic Acid and Other Classical Surrogates

The principle of isosterism is to swap functional groups to fine-tune a molecule's properties.[4] Understanding the baseline properties of classical isosteres is crucial to appreciating the advantages of more advanced scaffolds.

Anthranilic Acid: The Archetype

Anthranilic acid is the most direct non-fused isostere of our title compound. As an ortho-substituted aminobenzoic acid, it is amphoteric and has been a versatile starting material in synthesis.[5][6] In drug design, it often serves as a linker or a fragment that can form key interactions with a target protein. However, its flexibility and the specific electronic nature of its amino and carboxyl groups can lead to metabolic liabilities and suboptimal binding geometries.

Other Common Carboxylic Acid Isosteres

Beyond anthranilic acid, medicinal chemists have a palette of options, each with a distinct profile:

  • Tetrazoles: As one of the most successful non-classical bioisosteres, the 5-substituted 1H-tetrazole ring is found in over 20 FDA-approved drugs.[1][7] Its pKa is comparable to that of a carboxylic acid, but it offers a more diffuse charge and increased lipophilicity, which can sometimes, though not always, improve membrane permeability.[1][7] The angiotensin II antagonist Losartan is a prime example where replacing a carboxylic acid with a tetrazole dramatically boosted potency.[4][7]

  • Hydroxyisoxazoles: These planar, acidic heterocycles are effective mimics of the carboxylate function.[8] They are often used in the design of neurotransmitter analogs and can offer unique hydrogen bonding patterns compared to a simple carboxyl group.[8][9]

  • Sulfonamides: While typically less acidic than carboxylic acids, sulfonamides can mimic the geometry of hydrogen bond acceptors and have been successfully used as isosteres, particularly when further substituted to modulate their pKa.[7][8]

The choice among these depends on the specific challenges—be it pKa modulation, improving cell permeability, or altering the vector of a hydrogen bond.

Section 2: The Featured Scaffold: this compound

The 3-aminobenzo[d]isoxazole core represents a "privileged structure" in medicinal chemistry, appearing in a wide range of biologically active compounds, from kinase inhibitors to antimicrobial agents.[10][11][12] Fusing the isoxazole ring to the benzene backbone, as in this compound, imparts significant and advantageous structural and electronic changes compared to its non-fused isosteres.

Key Advantages:

  • Conformational Rigidity: Unlike the freely rotating amino and carboxyl groups in anthranilic acid, the fused ring system of this compound locks these functionalities into a specific, planar orientation. This pre-organization can reduce the entropic penalty upon binding to a target, potentially leading to higher affinity.

  • Modulated Physicochemical Properties: The benzisoxazole core alters the electronic distribution, influencing the acidity (pKa) of the carboxylic acid and the basicity of the amine. This can be strategically exploited to optimize interactions in a binding pocket and improve ADME properties.

  • Novel Interaction Vectors: The isoxazole nitrogen and oxygen atoms provide additional points for hydrogen bonding, offering interaction possibilities not available with anthranilic acid. This can be crucial for enhancing potency and achieving selectivity.[11]

  • Metabolic Stability: The fused heterocyclic system is generally more resistant to metabolic degradation compared to simpler aromatic systems, potentially leading to improved pharmacokinetic profiles.

The following diagram illustrates the conceptual progression from a flexible lead to a rigid, optimized candidate using this bioisosteric replacement strategy.

G cluster_0 Lead Identification cluster_1 Isosteric Replacement Strategy cluster_2 Lead Optimization Lead Lead Compound (w/ Carboxylic Acid) Problems Identified Issues: - Poor Permeability - Metabolic Liability - Low Potency Lead->Problems Screening Isostere1 Anthranilic Acid (Flexible Isostere) Problems->Isostere1 Replace Isostere2 3-Aminobenzisoxazole (Rigid Isostere) Problems->Isostere2 Replace Isostere3 Tetrazole (Acidic Isostere) Problems->Isostere3 Replace Candidate Optimized Candidate - Improved PK/PD - Enhanced Potency Isostere2->Candidate Select

Caption: Bioisosteric replacement workflow.

Section 3: Data-Driven Comparison of Physicochemical Properties

The decision to use a particular isostere should be guided by quantitative data. The following table summarizes key computed and experimental physicochemical properties for this compound and its relevant isosteres.

PropertyAnthranilic AcidThis compound5-Phenyl-1H-tetrazole (as Benzoic Acid analog)3-Hydroxy-5-phenylisoxazole (as Benzoic Acid analog)
Structure C₇H₇NO₂C₈H₆N₂O₃C₇H₆N₄C₉H₇NO₂
MW ( g/mol ) 137.14[13]178.14[14]146.15161.16
pKa ~2.1 (COOH), ~4.9 (NH₃⁺)Estimated ~3-4~4.5 - 4.9[1][8]~4-5[8]
LogP 1.21[13]1.108[14]~1.3-1.7~1.8-2.2
TPSA (Ų) 63.3[13]89.35[14]56.949.6
H-Bond Donors 2[13]2[14]11
H-Bond Acceptors 3[13]4[14]43
Rotatable Bonds 1[13]1[14]11

Analysis of Properties:

  • Acidity (pKa): While experimental data for this compound is scarce, its pKa is expected to be in the acidic range, comparable to other heterocyclic acids like tetrazoles and hydroxyisoxazoles. This allows it to effectively mimic the anionic state of a carboxylic acid at physiological pH.

  • Lipophilicity (LogP): The LogP of our title compound is similar to that of anthranilic acid, suggesting that by itself, it does not drastically increase lipophilicity. However, the rigid framework provides a scaffold for further substitution to finely tune this property.

  • Polar Surface Area (TPSA): The TPSA is significantly higher for this compound compared to anthranilic acid. This is due to the additional heteroatoms in the isoxazole ring. While a higher TPSA can sometimes hinder cell permeability, it also offers more opportunities for specific, potency-enhancing hydrogen bonds with the target.

Section 4: Performance in Action - A Case Study Perspective

Derivatives of 3-aminobenzo[d]isoxazole have been successfully developed as potent inhibitors of the c-Met kinase, a target in non-small cell lung cancer.[10] In these studies, the scaffold serves as a rigid anchor, positioning other pharmacophoric elements correctly within the kinase hinge region. One compound, 28a , from this series showed an IC₅₀ of just 1.8 nM against the c-Met enzyme.[10] This high potency underscores the utility of the rigid scaffold in optimizing binding interactions.

To illustrate the profound impact such a strategic replacement can have, consider the well-documented discovery of Losartan.

CompoundStructureAngiotensin II Receptor Binding IC₅₀
EXP-7711 Carboxylic Acid Analog~180 nM
Losartan Tetrazole Analog~19 nM

Data adapted from studies on angiotensin II receptor antagonists.[4]

This classic example shows a ~10-fold increase in potency simply by replacing the carboxylic acid with a tetrazole.[4] This improvement is attributed to the tetrazole's ability to project its acidic proton/negative charge further from the aromatic ring, achieving a more optimal interaction with a key lysine residue in the receptor binding pocket.[4] This is precisely the type of enhancement that a well-chosen, structurally distinct isostere like this compound is designed to achieve, albeit through its own unique combination of rigidity and hydrogen bonding potential.

Section 5: Experimental Protocols

To empower researchers to apply these concepts, we provide generalized, yet detailed, experimental protocols for the synthesis and evaluation of these compounds.

Protocol 1: Synthesis of this compound

This protocol outlines a common synthetic route involving intramolecular cyclization. The causality behind this choice is its efficiency and adaptability to various substituted precursors.

G Start 2-Fluoro-6-hydroxybenzonitrile Step1 Protect Hydroxyl (e.g., MOM-Cl, base) Start->Step1 Intermediate1 Protected Benzonitrile Step1->Intermediate1 Step2 Nucleophilic Aromatic Substitution (SNAr) (NaN3, DMF, heat) Intermediate1->Step2 Intermediate2 Azido Intermediate Step2->Intermediate2 Step3 Intramolecular Cyclization (Heat or Photolysis) Intermediate2->Step3 Intermediate3 Protected Benzisoxazole Step3->Intermediate3 Step4 Carboxylation (n-BuLi, -78°C then CO2) Intermediate3->Step4 Intermediate4 Protected Carboxylic Acid Step4->Intermediate4 Step5 Deprotection (Acidic conditions) Intermediate4->Step5 End 3-Aminobenzo[d]isoxazole- 4-carboxylic Acid Step5->End

Caption: Synthetic workflow for the target molecule.

Step-by-Step Methodology:

  • Starting Material: Begin with a suitably substituted ortho-functionalized benzonitrile, for example, 2-fluoro-6-hydroxybenzonitrile.

  • Protection: Protect the hydroxyl group using a standard protecting group like methoxymethyl (MOM) ether to prevent interference in subsequent steps. This is critical for directing the regiochemistry of the carboxylation.

  • Azide Formation: Convert the fluoro group to an azide via nucleophilic aromatic substitution using sodium azide in a polar aprotic solvent like DMF. This step sets up the precursor for the isoxazole ring formation.

  • Cyclization: Induce intramolecular cyclization of the azide onto the nitrile. This can often be achieved by heating the intermediate. The reaction proceeds via a nitrene intermediate which attacks the nitrile to form the fused isoxazole ring system.

  • Directed Ortho-Metalation and Carboxylation: Cool the protected 3-aminobenzisoxazole to -78 °C and treat with a strong base like n-butyllithium. The isoxazole ring directs the lithiation to the C4 position. Quench the resulting anion with solid carbon dioxide (dry ice) to install the carboxylic acid.

  • Deprotection: Remove the protecting group (e.g., MOM group) under acidic conditions (e.g., HCl in methanol) to yield the final product, this compound.

  • Purification: Purify the final product using standard techniques such as recrystallization or column chromatography. Characterize using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Comparative c-Met Kinase Inhibition Assay (HTRF)

This protocol describes a robust, high-throughput method to quantitatively compare the inhibitory activity of different isosteres against a kinase target like c-Met. Homogeneous Time-Resolved Fluorescence (HTRF) is chosen for its sensitivity and resistance to interference.

  • Materials: c-Met kinase enzyme, biotinylated peptide substrate, ATP, HTRF detection reagents (Europium-cryptate labeled anti-phospho antibody and XL665-conjugated streptavidin), assay buffer, 384-well plates, and test compounds (dissolved in DMSO).

  • Compound Preparation: Perform serial dilutions of the test compounds (e.g., this compound derivative, anthranilic acid derivative, etc.) in DMSO. Then, dilute into assay buffer to the desired final concentrations.

  • Kinase Reaction:

    • Add 5 µL of the compound dilutions to the wells of a 384-well plate.

    • Add 5 µL of a solution containing the c-Met enzyme and the biotinylated peptide substrate.

    • Incubate for 15 minutes at room temperature to allow compound binding.

    • Initiate the kinase reaction by adding 10 µL of ATP solution (at a concentration near the Km for the enzyme).

    • Incubate for 60 minutes at room temperature.

  • Detection:

    • Stop the reaction by adding 10 µL of the HTRF detection buffer containing the Eu-cryptate antibody and XL665-streptavidin.

    • Incubate for 60 minutes at room temperature to allow the detection reagents to bind.

  • Data Acquisition: Read the plate on an HTRF-compatible plate reader, measuring emission at 620 nm (cryptate) and 665 nm (XL665) after excitation at 320 nm.

  • Analysis: Calculate the HTRF ratio (665nm/620nm * 10,000). Plot the ratio against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each compound. This provides a direct quantitative comparison of the potency of each isostere.

Section 6: A Strategic Framework for Isostere Selection

Choosing the right isostere is a multi-factorial decision. The following decision tree, presented as a Graphviz diagram, provides a logical framework for this process.

G Start Isostere Selection for Carboxylic Acid Lead Q1 Is conformational rigidity required? Start->Q1 Q2 Is a similar pKa essential? Q1->Q2 No A1 Use Rigid Scaffold: 3-Aminobenzisoxazole or other fused systems Q1->A1 Yes Q3 Are additional H-bond acceptors/donors beneficial? Q2->Q3 Yes A4 Consider: Sulfonamides, Other weakly acidic groups Q2->A4 No Q4 Is synthetic tractability the highest priority? Q3->Q4 Yes A5 Use Heterocycles: 3-Aminobenzisoxazole, Tetrazole Q3->A5 No A7 Use established routes: Tetrazole synthesis, Simple amide couplings Q4->A7 Yes A8 Explore novel scaffolds: Multi-step synthesis for 3-Aminobenzisoxazole Q4->A8 No A1->Q2 A2 Consider Flexible Isosteres: Anthranilic Acid, Non-fused heterocycles A2->Q2 A3 Prioritize: Tetrazole, Hydroxyisoxazole A3->Q3 A4->Q3 A5->Q4 A6 Use Simpler Isosteres: Anthranilic Acid A6->Q4

Caption: Decision framework for choosing a carboxylic acid isostere.

Expert Commentary:

  • When to Choose this compound: This scaffold is ideal when you have structural information (e.g., X-ray crystallography) suggesting that locking the pharmacophore in a planar, rigid conformation would be beneficial. It is a choice for later-stage lead optimization where maximizing potency and fine-tuning interactions are paramount, and a more complex synthesis is justifiable.

  • When to Choose a Tetrazole: A tetrazole is an excellent first choice when the primary goal is to maintain acidity while improving metabolic stability or exploring a different spatial arrangement of the acidic group. Its synthesis is generally well-established.[4]

  • When to Choose Anthranilic Acid: This simpler isostere can be useful in initial fragment-based screening or when a degree of flexibility is desired to allow the molecule to adapt to the binding site.

Conclusion

The strategic replacement of a carboxylic acid is a powerful tool in drug discovery, capable of transforming a problematic lead into a successful clinical candidate. While classical isosteres like anthranilic acid and tetrazoles remain valuable, the this compound scaffold offers a more sophisticated solution for overcoming complex drug design challenges. Its inherent rigidity, unique electronic profile, and potential for novel hydrogen bonding interactions provide a distinct advantage in optimizing potency and pharmacokinetic properties. By leveraging the data-driven and strategic frameworks presented in this guide, researchers can make more informed decisions, accelerating the development of novel therapeutics.

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Sources

A Researcher's Guide to Validating the Mechanism of Action of Isoxazole-Based COX-2 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the isoxazole scaffold has emerged as a privileged structure, integral to a multitude of pharmacologically active agents.[1][2] Its utility is exemplified in compounds like Valdecoxib, a potent and selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme pivotal in inflammation and pain pathways.[3][4] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the mechanism of action of novel isoxazole-based COX-2 inhibitors. By integrating biochemical, cellular, and target engagement assays, we will construct a self-validating experimental cascade that ensures scientific integrity and provides a robust data package for candidate compounds.

The Central Hypothesis: Selective Inhibition of COX-2

The primary mechanism of action for this class of isoxazole compounds is the selective inhibition of the COX-2 enzyme. Unlike the constitutively expressed COX-1, which is crucial for homeostatic functions like gastric cytoprotection, COX-2 is inducibly expressed at sites of inflammation.[5] Selective inhibition of COX-2 is therefore a key therapeutic strategy to mitigate inflammation and pain while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[5]

Our validation strategy will systematically test this hypothesis, beginning with direct enzymatic inhibition, moving to cellular confirmation of downstream effects, and culminating in direct evidence of target engagement within a physiological context.

cluster_pathway Inflammatory Signaling & COX-2 Action Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) PLA2 Phospholipase A2 (PLA2) Inflammatory_Stimuli->PLA2 Activates Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid Releases PLA2->Cell_Membrane Acts on COX2 COX-2 (Cyclooxygenase-2) Arachidonic_Acid->COX2 Substrate PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Converts to PGE2_Synthase PGE2 Synthase PGH2->PGE2_Synthase Substrate PGE2 Prostaglandin E2 (PGE2) PGE2_Synthase->PGE2 Produces Inflammation_Pain Inflammation & Pain PGE2->Inflammation_Pain Mediates Isoxazole_Inhibitor Isoxazole-Based COX-2 Inhibitor Isoxazole_Inhibitor->COX2 Inhibits

Caption: The COX-2 signaling pathway in inflammation.

Experimental Validation Workflow

A logical and stepwise approach is critical to building a compelling case for the mechanism of action. The following experimental workflow is designed to provide a comprehensive validation.

cluster_workflow Mechanism of Action Validation Workflow A Step 1: In Vitro Enzymatic Assays B Step 2: Cellular Activity Assays A->B Confirm cellular efficacy C Step 3: Direct Target Engagement Assay B->C Verify direct target interaction D Step 4: Target Protein Expression Analysis C->D Rule out expression effects

Caption: A stepwise workflow for validating COX-2 inhibition.

Step 1: In Vitro Enzymatic Assays for Potency and Selectivity

The foundational step is to determine the direct inhibitory effect of the isoxazole compound on the enzymatic activity of both COX-1 and COX-2. This allows for the quantification of potency (IC50) and selectivity.

Rationale

An ideal COX-2 inhibitor should exhibit high potency against COX-2 and significantly lower potency against COX-1. This selectivity is crucial for its safety profile. We will employ a fluorometric assay for this purpose, which offers high sensitivity and is suitable for high-throughput screening.[6]

Experimental Protocol: Fluorometric COX Inhibition Assay[6][8]
  • Reagent Preparation:

    • Prepare assay buffer (0.1 M Tris-HCl, pH 8.0).

    • Reconstitute purified human recombinant COX-1 and COX-2 enzymes in the assay buffer.

    • Prepare a stock solution of the isoxazole test compound and a reference inhibitor (e.g., Celecoxib) in DMSO. Perform serial dilutions to create a concentration range for IC50 determination.

    • Prepare the arachidonic acid substrate solution and the fluorometric probe solution (e.g., Amplex™ Red).

  • Assay Procedure (96-well plate format):

    • To each well, add the assay buffer, heme cofactor, and either COX-1 or COX-2 enzyme.

    • Add the serially diluted isoxazole compound or reference inhibitor to the respective wells. Include a DMSO vehicle control.

    • Incubate the plate for 15 minutes at 25°C to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the arachidonic acid substrate and fluorometric probe mixture.

    • Monitor the fluorescence increase at Ex/Em = 535/587 nm over time using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • Normalize the data to the vehicle control (100% activity) and a no-enzyme control (0% activity).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

    • Calculate the selectivity index (SI) as the ratio of IC50 (COX-1) / IC50 (COX-2).

Data Presentation
CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Isoxazole Compound X >1000.05>2000
Valdecoxib (Reference) 500.00510000
Celecoxib (Reference) 7.60.04190
Ibuprofen (Non-selective) 1.85.10.35

Step 2: Cellular Assays to Confirm Downstream Effects

Demonstrating enzymatic inhibition in a purified system is essential, but it is equally important to confirm that the compound can penetrate the cell membrane and inhibit COX-2 activity in a physiological context. The measurement of Prostaglandin E2 (PGE2), a key inflammatory mediator produced downstream of COX-2, serves as a robust cellular biomarker.[7]

Rationale

This assay validates that the observed enzymatic inhibition translates to a functional effect in a cellular environment. We will use a lipopolysaccharide (LPS)-stimulated macrophage cell line (e.g., RAW 264.7) to induce COX-2 expression and subsequent PGE2 production.

Experimental Protocol: PGE2 Measurement by ELISA[9][11]
  • Cell Culture and Treatment:

    • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the isoxazole compound or a reference inhibitor for 1 hour.

    • Induce COX-2 expression and PGE2 production by stimulating the cells with LPS (1 µg/mL) for 24 hours. Include an unstimulated control.

  • Sample Collection:

    • After incubation, collect the cell culture supernatant from each well.

    • Centrifuge the supernatant to remove any cellular debris.

  • PGE2 Quantification:

    • Quantify the PGE2 concentration in the supernatant using a commercial Prostaglandin E2 ELISA kit, following the manufacturer's instructions.[8][9] This is a competitive immunoassay where the amount of PGE2 in the sample is inversely proportional to the signal generated.

  • Data Analysis:

    • Generate a standard curve using the provided PGE2 standards.

    • Calculate the PGE2 concentration for each sample from the standard curve.

    • Determine the IC50 for the inhibition of PGE2 production by plotting the percentage of inhibition against the logarithm of the compound concentration.

Data Presentation
CompoundPGE2 Inhibition IC50 (µM)
Isoxazole Compound X 0.15
Valdecoxib (Reference) 0.02
Ibuprofen (Non-selective) 8.5

Step 3: Direct Target Engagement in Intact Cells

To provide unequivocal evidence that the isoxazole compound directly interacts with and stabilizes COX-2 within the complex milieu of the cell, we will perform a Cellular Thermal Shift Assay (CETSA®).[10][11]

Rationale

CETSA is based on the principle that ligand binding increases the thermal stability of the target protein.[12] This assay provides direct evidence of target engagement in a label-free and physiologically relevant setting, bridging the gap between in vitro binding and cellular efficacy.

cluster_cetsa CETSA Workflow A 1. Treat cells with Isoxazole Compound or Vehicle B 2. Heat cells across a temperature gradient A->B C 3. Lyse cells and separate soluble fraction B->C D 4. Detect soluble COX-2 (e.g., Western Blot, ELISA) C->D E 5. Plot melting curves and determine thermal shift D->E

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Experimental Protocol: CETSA for COX-2[13][16]
  • Cell Treatment:

    • Culture cells that express COX-2 (e.g., LPS-stimulated RAW 264.7 cells).

    • Treat the cells with the isoxazole compound at a saturating concentration (e.g., 10x cellular IC50) or with a vehicle (DMSO) control for 1 hour.

  • Thermal Challenge:

    • Aliquot the treated cell suspensions into PCR tubes.

    • Heat the tubes at different temperatures for 3 minutes using a thermal cycler (e.g., from 40°C to 70°C in 2°C increments).

  • Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).

  • Detection of Soluble COX-2:

    • Collect the supernatant (soluble fraction).

    • Quantify the amount of soluble COX-2 in each sample using Western blotting or a sensitive immunoassay like an ELISA.

  • Data Analysis:

    • For each temperature point, quantify the amount of soluble COX-2 relative to the unheated control.

    • Plot the percentage of soluble COX-2 against the temperature for both the vehicle- and compound-treated samples to generate melting curves.

    • The difference in the melting temperature (Tm) between the two curves represents the thermal shift induced by the compound, confirming direct target engagement.

Data Presentation
TreatmentMelting Temperature (Tm) of COX-2 (°C)Thermal Shift (ΔTm) (°C)
Vehicle (DMSO) 54.2-
Isoxazole Compound X 59.8+5.6

Step 4: Analysis of Target Protein Expression

It is crucial to ensure that the observed reduction in COX-2 activity is due to direct inhibition and not a decrease in the expression of the COX-2 protein. Western blotting is the standard method for this verification.[1]

Rationale

This experiment serves as a critical control to rule out any off-target effects of the isoxazole compound on the signaling pathways that regulate COX-2 expression.

Experimental Protocol: Western Blot for COX-2 Expression[1][17]
  • Cell Culture and Treatment:

    • Seed and treat cells (e.g., RAW 264.7) with the isoxazole compound and LPS as described in the PGE2 assay protocol.

  • Protein Extraction:

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with a primary antibody specific for COX-2.[13]

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

    • Re-probe the membrane with an antibody for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the COX-2 band intensity to the loading control.

    • Compare the normalized COX-2 expression levels between untreated, LPS-stimulated, and compound-treated samples.

Expected Outcome

The isoxazole compound should not significantly alter the LPS-induced expression of COX-2 protein, confirming that its effect is at the level of enzymatic activity, not protein synthesis.

Conclusion

This comprehensive guide outlines a rigorous, multi-faceted approach to validating the mechanism of action of novel isoxazole-based COX-2 inhibitors. By systematically progressing from in vitro enzymatic assays to cellular functional readouts and direct target engagement studies, researchers can build a robust and defensible data package. This logical, evidence-based framework not only ensures scientific integrity but also provides the critical insights necessary for advancing promising drug candidates through the development pipeline. The inclusion of appropriate controls and reference compounds at each stage is paramount for the accurate interpretation of results and for positioning the novel compound within the existing therapeutic landscape.

References

  • Martinez Molina, D., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. [Link]

  • Assay Genie. Cyclooxygenase (COX) Activity Assay Kit (Fluorometric). [Link]

  • Kulmacz, R. J. (2005). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Methods in Molecular Biology. [Link]

  • Reaction Biology. COX-2 Biochemical Activity Assay Service. [Link]

  • Chandna, C., et al. (2023). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega. [Link]

  • Chandna, C., et al. (2023). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Publications. [Link]

  • Ke, J., et al. (2007). An ELISA method to measure inhibition of the COX enzymes. Nature Protocols. [Link]

  • Martinez Molina, D., et al. (2018). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Cell Chemical Biology. [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology. [Link]

  • JoVE. Target Engagement in Adherent Cells Quantification | Protocol Preview. [Link]

  • Uddin, M. J., et al. (2022). Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors. RSC Medicinal Chemistry. [Link]

  • Bohlin, L., et al. (2002). Bioassay Development for Identification of Cyclooxygenase-2 Inhibitors of Natural Origin. Diva-Portal.org. [Link]

  • Cloud-Clone Corp. ELISA Kit for Prostaglandin E2 (PGE2). [Link]

  • AMSBIO. Human Prostaglandin E2 (PGE2) Elisa kit. [Link]

  • Carratù, M. R., et al. (2016). Isoxazole-Based-Scaffold Inhibitors Targeting Cyclooxygenases (COXs). ChemMedChem. [Link]

  • Carratù, M. R., et al. (2016). Isoxazole-Based-Scaffold Inhibitors Targeting Cyclooxygenases (COXs). Request PDF. [Link]

  • Al-Sanea, M. M., et al. (2025). Selective COX-2 Inhibitors: Road from Success to Controversy and the Quest for Repurposing. ResearchGate. [Link]

  • Khan, A., et al. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Frontiers in Chemistry. [Link]

  • Alvarez, E., et al. (2003). Potential Misidentification of cyclooxygenase-2 by Western Blot Analysis and Prevention Through the Inclusion of Appropriate Controls. Molecular Carcinogenesis. [Link]

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  • Taylor & Francis. Valdecoxib – Knowledge and References. [Link]

  • Al-Mokadem, A. Z., et al. (2024). Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation. RSC Advances. [Link]

  • Wright, J. M. (2002). The double-edged sword of COX-2 selective NSAIDs. CMAJ. [Link]

  • Catella-Lawson, F. (2006). Cardiovascular effects of valdecoxib: transducing human pharmacology results into clinical read-outs. British Journal of Clinical Pharmacology. [Link]

  • McCormack, P. L., & Scott, L. J. (2004). Valdecoxib: A Review of Its Use in the Management of Osteoarthritis, Rheumatoid Arthritis, Dysmenorrhoea and Acute Pain. Drugs. [Link]

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  • Zimecki, M. (2018). Isoxazole Derivatives as Regulators of Immune Functions. Molecules. [Link]

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A Comparative Guide to the Synthetic Routes of Benzo[d]isoxazoles for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The benzo[d]isoxazole, also known as anthranil, core is a privileged scaffold in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. Its unique electronic properties and ability to serve as a versatile synthetic intermediate have cemented its importance in drug discovery and materials science. This guide provides a comparative analysis of the most prominent synthetic routes to this valuable heterocycle, offering insights into the mechanistic underpinnings, practical considerations, and substrate scope of each methodology.

The Enduring Classic: Reductive Cyclization of o-Nitroaryl Carbonyls

One of the most established and widely employed methods for the synthesis of benzo[d]isoxazoles is the reductive cyclization of ortho-nitroaryl aldehydes and ketones. This venerable reaction offers a straightforward approach from readily available starting materials.

Mechanistic Rationale

The cornerstone of this transformation is the selective reduction of the nitro group in the presence of a carbonyl functionality. The reaction proceeds through the in situ formation of a nitroso or hydroxylamine intermediate. This intermediate then undergoes a rapid intramolecular condensation with the adjacent carbonyl group, followed by dehydration to yield the aromatic benzo[d]isoxazole ring.

A variety of reducing agents can be employed, with stannous chloride (SnCl₂) in the presence of an acid being a common choice. Other systems, such as catalytic hydrogenation or the use of other reducing metals, have also been reported. The choice of reducing agent can influence the reaction conditions and substrate tolerance.

Start o-Nitroaryl Carbonyl Intermediate1 Nitroso/Hydroxylamine Intermediate Start->Intermediate1 Reduction (e.g., SnCl2, H+) Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Condensation Product Benzo[d]isoxazole Intermediate2->Product Dehydration

Figure 1: General workflow for the reductive cyclization of o-nitroaryl carbonyls.

Performance Comparison

The reductive cyclization approach is valued for its operational simplicity and the accessibility of starting materials. However, the use of stoichiometric amounts of metallic reducing agents can present challenges in product purification and waste disposal.

Starting MaterialReducing AgentSolventTemp. (°C)Time (h)Yield (%)Reference
2-NitrobenzaldehydeSnCl₂·2H₂OEtOHReflux285[1]
2-NitrobenzophenoneSnCl₂·2H₂OEtOHReflux492[1]
5-Chloro-2-nitrobenzophenoneSnCl₂·2H₂OEtOHReflux388[1]
4,5-Dimethoxy-2-nitrobenzaldehydeSnCl₂·2H₂OAcOH60195

Table 1: Selected examples of benzo[d]isoxazole synthesis via reductive cyclization.

Experimental Protocol: Synthesis of 3-Phenylbenzo[d]isoxazole from 2-Nitrobenzophenone
  • To a solution of 2-nitrobenzophenone (1.0 g, 4.4 mmol) in ethanol (20 mL) in a round-bottom flask is added stannous chloride dihydrate (3.0 g, 13.2 mmol).

  • Concentrated hydrochloric acid (2 mL) is added dropwise to the stirred mixture.

  • The reaction mixture is heated to reflux and stirred for 4 hours, during which the yellow color of the starting material fades.

  • After cooling to room temperature, the mixture is poured into a beaker containing ice-water (50 mL) and basified with a 20% aqueous sodium hydroxide solution until a pH of ~8 is reached.

  • The resulting precipitate is filtered and washed with water.

  • The crude product is then extracted with ethyl acetate (3 x 20 mL). The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure.

  • The residue is purified by column chromatography on silica gel (hexane/ethyl acetate, 9:1) to afford 3-phenylbenzo[d]isoxazole.

The Nitrene Pathway: Cyclization of o-Azidoaryl Carbonyls

An alternative and often high-yielding route to benzo[d]isoxazoles involves the thermal or photochemical cyclization of ortho-azidoaryl aldehydes and ketones. This method leverages the reactive nature of nitrene intermediates.

Mechanistic Rationale

Upon heating or irradiation with UV light, the ortho-azido group undergoes decomposition with the extrusion of dinitrogen gas (N₂), generating a highly reactive singlet nitrene intermediate. This nitrene then rapidly undergoes intramolecular cyclization by attacking the adjacent carbonyl oxygen, forming the benzo[d]isoxazole ring. The reaction is typically clean and proceeds with high atom economy.[2]

Start o-Azidoaryl Carbonyl Intermediate1 Singlet Nitrene Intermediate Start->Intermediate1 Heat (Δ) or Light (hν) - N₂ Product Benzo[d]isoxazole Intermediate1->Product Intramolecular Cyclization

Figure 2: General workflow for the cyclization of o-azidoaryl carbonyls.

Performance Comparison

This method is particularly attractive due to its often quantitative yields and the absence of heavy metal reagents.[2] The primary consideration is the synthesis and handling of the azide starting materials, which can be thermally sensitive. The reaction conditions are generally mild, especially in the case of photochemical cyclization.

Starting MaterialConditionsSolventTemp. (°C)Time (h)Yield (%)Reference
2-AzidobenzophenoneThermalo-xylene135199[2]
5-Bromo-2-azidobenzophenoneThermalo-xylene135198[2]
2-Azidobenzoic acidPhotochemical (base-mediated)EtOHRT-up to 40

Table 2: Selected examples of benzo[d]isoxazole synthesis via azide cyclization.

Experimental Protocol: Thermal Synthesis of 3-Phenylbenzo[d]isoxazole from 2-Azidobenzophenone[2]
  • In a round-bottom flask, 2-azidobenzophenone (0.4 mmol) is dissolved in dry o-xylene (2 mL).

  • The solution is stirred in an oil bath preheated to 135 °C for 1 hour, ensuring exclusion of atmospheric moisture.

  • The reaction mixture is then cooled to room temperature, and the solvent is removed under reduced pressure.

  • The resulting residue is recrystallized from hexane to yield pure 3-phenylbenzo[d]isoxazole.[2]

A Modern, Metal-Free Approach: Hypervalent Iodine-Mediated Cyclization of o-Carbonyl Anilines

Recent advances in synthetic methodology have led to the development of metal-free alternatives for benzo[d]isoxazole synthesis. A notable example is the use of hypervalent iodine reagents to effect the cyclization of ortho-carbonyl anilines.

Mechanistic Rationale

This reaction is believed to proceed through the formation of an iminoiodane intermediate from the reaction of the aniline with a hypervalent iodine reagent, such as (diacetoxyiodo)benzene (PIDA) or iodosobenzene diacetate. This intermediate then generates a nitrene species, which undergoes intramolecular cyclization with the neighboring carbonyl group, analogous to the azide decomposition pathway. This method provides a mild and environmentally benign route to the desired heterocycles.

Start o-Carbonyl Aniline Intermediate1 Iminoiodane Intermediate Start->Intermediate1 Hypervalent Iodine Reagent (e.g., PIDA) Intermediate2 Nitrene Intermediate Intermediate1->Intermediate2 Elimination Product Benzo[d]isoxazole Intermediate2->Product Intramolecular Cyclization

Figure 3: Proposed workflow for the hypervalent iodine-mediated cyclization of o-carbonyl anilines.

Performance Comparison

The key advantages of this method are its metal-free nature, mild reaction conditions, and often high yields. It avoids the use of potentially explosive azide precursors and toxic heavy metals. The substrate scope is generally broad, tolerating a variety of functional groups.

Starting MaterialReagentSolventTemp. (°C)Time (h)Yield (%)Reference
2-AminobenzophenonePhI(OAc)₂CH₂Cl₂RT1292
2-Amino-5-chlorobenzophenonePhI(OAc)₂CH₂Cl₂RT1288
2-Amino-4-methoxybenzophenonePhI(OAc)₂CH₂Cl₂RT1295

Table 3: Representative examples of benzo[d]isoxazole synthesis using hypervalent iodine reagents.

Experimental Protocol: Synthesis of 3-Phenylbenzo[d]isoxazole from 2-Aminobenzophenone
  • To a stirred solution of 2-aminobenzophenone (0.5 mmol) in dichloromethane (5 mL) is added (diacetoxyiodo)benzene (PIDA) (0.6 mmol).

  • The reaction mixture is stirred at room temperature for 12 hours.

  • Upon completion of the reaction (monitored by TLC), the solvent is evaporated under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure 3-phenylbenzo[d]isoxazole.

Comparative Summary and Outlook

The choice of synthetic route to a benzo[d]isoxazole derivative will ultimately depend on several factors, including the availability of starting materials, desired scale of the reaction, and tolerance for specific reagents and byproducts.

FeatureReductive CyclizationAzide CyclizationHypervalent Iodine-Mediated Cyclization
Starting Materials o-Nitroaryl carbonylso-Azidoaryl carbonylso-Carbonyl anilines
Key Intermediate Nitroso/HydroxylamineSinglet NitreneNitrene
Reagents Metal reductants (e.g., SnCl₂)Heat or UV lightHypervalent iodine reagents (e.g., PIDA)
Advantages Readily available starting materials, simple procedureHigh yields, high atom economy, metal-freeMetal-free, mild conditions, avoids azides
Disadvantages Stoichiometric metal wastePotentially hazardous azide precursorsStoichiometric iodine-based byproducts
Typical Yields Good to excellentExcellent to quantitativeGood to excellent

Table 4: High-level comparison of the three primary synthetic routes to benzo[d]isoxazoles.

The classical reductive cyclization remains a reliable and cost-effective method, particularly for large-scale synthesis where starting material cost is a primary concern. The cyclization of azides offers an elegant and high-yielding alternative, especially when clean reaction profiles are paramount. For modern synthetic laboratories focused on green chemistry and mild reaction conditions, the hypervalent iodine-mediated approach presents a compelling and attractive option.

As the demand for novel benzo[d]isoxazole-containing compounds continues to grow in the fields of medicine and materials science, the development of even more efficient, sustainable, and versatile synthetic methodologies will undoubtedly remain an active area of research.

References

  • Synthesis of 3-phenylbenzo[c]isoxazoles by thermocyclization of 2-azidobenzophenones. Russian Chemical Bulletin, 68(6), 1298-1300.
  • The Anthranil Core as a π‑Conjugated Bridge in the Synthesis of Molecular Photosensitizers. The Journal of Organic Chemistry, 80(11), 5848-5856.
  • Synthesis of 2,1-benzisoxazole-3(1H)-ones by base-mediated photochemical N–O bond-forming cyclization of 2-azidobenzoic acids. Beilstein Journal of Organic Chemistry, 12, 874-881.

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A Senior Application Scientist's Guide to the In Vitro Evaluation of 3-Aminobenzo[d]isoxazole-4-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Privileged Scaffold

The benzo[d]isoxazole ring system is a "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with significant therapeutic value.[1] Its unique structural and electronic properties have led to the development of drugs for a wide range of diseases, including antipsychotics, anticonvulsants, and anti-inflammatory agents.[1][2][3] The 3-Aminobenzo[d]isoxazole-4-carboxylic acid scaffold, in particular, presents a compelling starting point for novel drug discovery. The presence of the amino group at the 3-position and the carboxylic acid at the 4-position offers versatile handles for synthetic modification, allowing for the creation of diverse chemical libraries.

Based on extensive research into related isoxazole and benzisoxazole analogs, derivatives of this core structure are hypothesized to possess potent anticancer and anti-inflammatory properties.[1][4][5][6][7] This guide provides a comprehensive framework for the systematic in vitro evaluation of novel this compound derivatives. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols for key assays, and present illustrative data from related compounds to establish a comparative benchmark for performance.

Part 1: Framework for In Vitro Anticancer Evaluation

The isoxazole moiety is a component of several compounds demonstrating significant anticancer activity.[7] Studies on various benzisoxazole and benzoxazole derivatives have reported potent antiproliferative effects against a range of human cancer cell lines, including colon (HCT-116), breast (MCF-7), and liver (HepG2) cancer.[1][8] Therefore, a primary avenue of investigation for novel this compound derivatives is their potential as anticancer agents. The evaluation workflow begins with broad cytotoxicity screening and progresses to more specific mechanistic assays to elucidate the mode of action.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Lead Optimization A Synthesized Derivative Library B Multi-panel Cell Viability Assay (e.g., MTT / XTT) A->B C Determine IC50 Values B->C D Apoptosis Induction Assay (Annexin V / PI Staining) C->D Active Compounds E Cell Cycle Analysis C->E Active Compounds F Target Identification (e.g., Kinase Inhibition Assay) D->F G Structure-Activity Relationship (SAR) Studies F->G

Caption: High-level workflow for in vitro anticancer evaluation.

Protocol 1: Cell Viability and Cytotoxicity Screening (MTT Assay)

Causality: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric assay to assess cell metabolic activity. It serves as a robust and cost-effective high-throughput method for initial screening. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt into purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells, allowing for the calculation of the half-maximal inhibitory concentration (IC₅₀) – a key measure of a compound's potency.

Detailed Methodology:

  • Cell Seeding: Seed human cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 4 x 10³ to 5 x 10³ cells per well. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in the culture medium. The final solvent concentration (e.g., DMSO) should be kept below 0.5% to avoid solvent-induced toxicity. Replace the medium in the wells with 100 µL of the medium containing the test compounds. Include vehicle-only controls and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C.[9]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 16% SDS in 40% DMF) to each well to dissolve the formazan crystals.[10] Mix thoroughly by gentle shaking.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value for each derivative.

Comparative Data: Cytotoxicity of Related Heterocyclic Compounds

The following table presents illustrative IC₅₀ values for various isoxazole and benzoxazole derivatives against common cancer cell lines, providing a benchmark for evaluating new compounds.

Compound ClassDerivativeCancer Cell LineIC₅₀ (µM)Reference
Isoxazole-Carboxamide Compound 2eB16F1 (Melanoma)0.079[5]
Isoxazole-Carboxamide Compound 2aHepG2 (Liver)7.55[5]
Benzoxazole-Benzamide Compound 1HCT-116 (Colon)7.2[8]
Benzoxazole-Benzamide Compound 1MCF-7 (Breast)7.8[8]
Oxazole-Carboxylate Compound 15Panel Average5.37[11]
Protocol 2: Apoptosis Induction Assay (Annexin V-FITC/PI Staining)

Causality: A key mechanism of many anticancer drugs is the induction of apoptosis (programmed cell death). In early apoptosis, a phospholipid called phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye like FITC. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic or necrotic cells where membrane integrity is lost. By using these two stains together with flow cytometry, we can distinguish between live cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+).[3][12][13]

Detailed Methodology:

  • Cell Treatment: Seed cells in a 6-well plate and treat with the test derivatives at their respective IC₅₀ concentrations for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Annexin-binding buffer. Add 5 µL of Annexin V-FITC and 2 µL of PI solution (1 mg/mL).[12][14]

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Analysis: Add 400 µL of 1X Annexin-binding buffer to each tube and analyze immediately using a flow cytometer.

G cluster_extrinsic cluster_intrinsic cluster_execution pathway Extrinsic Pathway (Death Receptor) Intrinsic Pathway (Mitochondrial) Execution Pathway FASL FASL/TNF DR Death Receptor FASL->DR DISC DISC Formation DR->DISC C8 Pro-Caspase-8 DISC->C8 aC8 Active Caspase-8 C8->aC8 Mito Mitochondria aC8->Mito Bid cleavage C3 Pro-Caspase-3 aC8->C3 Stress Cellular Stress (e.g., Drug Treatment) Bax Bax/Bak Activation Stress->Bax Bax->Mito CytC Cytochrome C Release Mito->CytC aC9 Active Caspase-9 CytC->aC9 Apoptosome Formation Apaf Apaf-1 Apaf->aC9 Apoptosome Formation C9 Pro-Caspase-9 C9->aC9 Apoptosome Formation aC9->C3 aC3 Active Caspase-3 C3->aC3 Substrates Cellular Substrates (e.g., PARP) aC3->Substrates Apoptosis Apoptosis Substrates->Apoptosis

Caption: Simplified overview of major apoptosis signaling pathways.

Part 2: Framework for In Vitro Anti-inflammatory Evaluation

The benzisoxazole scaffold is present in compounds known to possess anti-inflammatory properties.[1][4][15] For instance, certain derivatives have been shown to inhibit key inflammatory mediators and pathways.[10][16] This makes the anti-inflammatory potential of this compound derivatives a second critical area for investigation. A common strategy is to use a cell-based model, such as lipopolysaccharide (LPS)-stimulated macrophages, to screen for the inhibition of pro-inflammatory cytokine production.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanistic Elucidation A Macrophage Cell Line (e.g., RAW 264.7) B Pre-treat with Derivatives A->B C Stimulate with LPS B->C D Measure Cytokine Release (IL-6, TNF-α) via ELISA C->D E Determine IC50 Values D->E F COX-2 Inhibition Assay E->F Active Compounds G Nitric Oxide (NO) Production Assay E->G Active Compounds H Western Blot for NF-κB Pathway Proteins E->H Active Compounds

Caption: Experimental workflow for in vitro anti-inflammatory screening.

Protocol 3: Inhibition of Pro-inflammatory Cytokines (ELISA)

Causality: Inflammation is often driven by the overproduction of pro-inflammatory cytokines like Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α). Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is a potent activator of macrophages, leading to the robust production of these cytokines. The Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive method to quantify the concentration of these cytokines in the cell culture supernatant. By measuring the reduction in cytokine levels in the presence of test compounds, we can quantify their anti-inflammatory activity.

Detailed Methodology:

  • Cell Seeding: Seed RAW 264.7 murine macrophage cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test derivatives for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response. Include wells with cells only (negative control) and cells with LPS only (positive control).

  • Supernatant Collection: After incubation, centrifuge the plate and carefully collect the cell culture supernatant.

  • ELISA Procedure: Perform a sandwich ELISA for IL-6 and TNF-α according to the manufacturer's protocol. Briefly, this involves adding the supernatant to antibody-coated plates, followed by the addition of a detection antibody, a substrate, and a stop solution.

  • Absorbance Measurement: Read the absorbance at the appropriate wavelength (typically 450 nm).

  • Data Analysis: Generate a standard curve using recombinant cytokines. Calculate the concentration of cytokines in the samples and determine the percent inhibition and IC₅₀ values for each derivative.

Comparative Data: Anti-inflammatory Activity of Related Compounds

This table provides example IC₅₀ values for related benzoxazole derivatives, which can be used to gauge the potency of new compounds.

Compound ClassDerivativeAssayTarget Cell/EnzymeIC₅₀ (µM)Reference
Benzoxazolone Compound 3gIL-6 InhibitionLPS-stimulated THP-15.09[10]
Benzoxazolone Compound 3dIL-6 InhibitionLPS-stimulated THP-15.43[10]
Nitro-phenylbutanal Compound FM4COX-2 InhibitionEnzyme Assay0.74[14]
Carboxylic Acid Compound FM12COX-2 InhibitionEnzyme Assay0.18[14]
Benzothiazole Compound 17cCarrageenan-induced paw edema (% inhibition at 3h)In vivo (Rat)80%

Conclusion and Forward Outlook

This guide outlines a robust, multi-phase strategy for the comprehensive in vitro evaluation of novel this compound derivatives. By systematically applying assays for cytotoxicity, apoptosis, and anti-inflammatory cytokine inhibition, researchers can effectively screen, characterize, and identify lead candidates for further development. The provided protocols are grounded in established methodologies, ensuring data integrity and reproducibility. The comparative data from structurally related compounds offers a valuable benchmark for assessing potency and guiding structure-activity relationship (SAR) studies. Through this rigorous evaluation pipeline, the therapeutic potential of the this compound scaffold can be thoroughly explored, paving the way for the discovery of next-generation anticancer and anti-inflammatory agents.

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  • Velmurugan, R., et al. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. [Link]

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  • Uno, H., et al. (1982). Studies on 3-substituted 1,2-benzisoxazole derivatives. 6. Syntheses of 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives and their anticonvulsant activities. Journal of Medicinal Chemistry, 25(5), 554-558. [Link]

  • Smith, S. J., et al. (2010). Microwave-Promoted Synthesis of 3-Amino-Substituted 1,2-Benzisoxazoles. Beilstein Journal of Organic Chemistry, 6, 95. [Link]

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  • Wang, Y., et al. (2018). Discovery of 4-Benzyloxybenzo[d]isoxazole-3-amine Derivatives as Highly Selective and Orally Efficacious Human Sphingomyelin Synthase 2 Inhibitors That Reduce Chronic Inflammation in db/Db Mice. Journal of Medicinal Chemistry, 61(18), 8241-8254. [Link]

  • Abualnaja, K. M., et al. (2024). Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents. Heliyon, 10(22), e32420. [Link]

  • Alsalamy, Z., & Al-Majidi, S. (2023). Synthetic routes of p-aminobenzoic acid derivatives having anticancer... ResearchGate. [Link]

  • Li, J., et al. (2023). Synthesis and Anti-Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors. Chemistry & Biodiversity, 20(5), e202201145. [Link]

  • Onwudiwe, D. C., et al. (2022). Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies. Journal of Inflammation Research, 15, 609-627. [Link]

  • Pil'o, S. G., et al. (2020). Synthesis and anticancer activity of 5-sulfonyl derivatives of 1,3-oxazole-4-carboxylates. Ukrainica Bioorganica Acta, 15(2), 13-21. [Link]

  • Bąchor, U., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules, 27(17), 5621. [Link]

  • Majid, F., et al. (2022). Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. Molecules, 27(13), 4068. [Link]

Sources

A Senior Application Scientist's Guide to Catalyst Efficacy in Isoxazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For the dedicated researcher in medicinal chemistry and drug development, the isoxazole scaffold is a familiar and valued structural motif. Its prevalence in a wide array of therapeutic agents necessitates robust and efficient synthetic methodologies. The cornerstone of isoxazole synthesis often lies in the catalytic approach chosen, a decision that profoundly impacts reaction efficiency, yield, and overall sustainability. This guide provides an in-depth, objective comparison of various catalytic systems for isoxazole synthesis, supported by experimental data and field-proven insights, to empower researchers in making informed decisions for their synthetic campaigns.

The Strategic Importance of Catalyst Selection

The primary and most versatile route to the isoxazole core is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne. However, other pathways, such as the condensation of a β-diketone with hydroxylamine, are also widely employed. The choice of catalyst in these transformations is not merely a matter of accelerating the reaction; it dictates the regioselectivity, substrate scope, and operational simplicity of the synthesis. This guide will dissect the performance of three major classes of catalysts: homogeneous transition metal catalysts, organocatalysts, and heterogeneous solid-supported catalysts.

At a Glance: Comparative Catalyst Performance

To provide a clear and objective overview, the following table summarizes the performance of representative catalysts from each class in the synthesis of a model isoxazole compound. It is important to note that reaction conditions are optimized for each catalyst system and may not be directly interchangeable.

Catalyst SystemCatalystCatalyst Loading (mol%)SolventTemperature (°C)Reaction Time (h)Yield (%)RecyclabilityReference
Homogeneous Transition Metal Copper(I) Iodide (CuI)5THF603~81%No[1]
Organocatalyst 1,4-Diazabicyclo[2.2.2]octane (DABCO)20Water8024~70-80%No[2]
Heterogeneous Catalyst Zeolite Socony Mobil-5 (ZSM-5)10 wt%Solvent-free1000.5-185-96%Yes (up to 5 cycles)[3]

Deep Dive into Catalytic Systems

Homogeneous Transition Metal Catalysis: The Copper(I) Iodide Workhorse

Copper(I) catalysts, particularly CuI, are mainstays in the synthesis of 3,5-disubstituted isoxazoles via 1,3-dipolar cycloaddition. The high efficiency and regioselectivity of this method have cemented its place in the synthetic chemist's toolbox.

Causality of Experimental Choices: The use of a copper(I) salt is critical as it is believed to coordinate with the alkyne, lowering the energy barrier for the cycloaddition with the in situ generated nitrile oxide. Tetrahydrofuran (THF) is a common solvent as it effectively solubilizes the reactants and the catalyst. The reaction is typically heated to ensure a reasonable reaction rate.

Experimental Protocol: Synthesis of 3-Phenyl-5-(p-tolyl)isoxazole using CuI [1]

This one-pot, three-component reaction demonstrates the efficiency of CuI catalysis.

  • To a 50 mL round-bottomed flask, add CuI (0.05 mmol), followed by THF (2 mL).

  • Successively add benzoyl chloride (1.2 mmol), triethylamine (3 mmol), and phenylacetylene (1.0 mmol).

  • Stir the resulting reaction mixture at 60°C for 3 hours.

  • Upon completion (monitored by TLC), cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure 3-phenyl-5-(p-tolyl)isoxazole.

Reaction Mechanism: Copper(I)-Catalyzed 1,3-Dipolar Cycloaddition

The accepted mechanism involves the formation of a copper acetylide intermediate, which then undergoes a [3+2] cycloaddition with the nitrile oxide.

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Alkyne R'-C≡CH CopperAcetylide R'-C≡C-Cu Alkyne->CopperAcetylide + Cu(I) NitrileOxide R-C≡N⁺-O⁻ Cycloadduct Intermediate Cycloadduct NitrileOxide->Cycloadduct CuI Cu(I) CuI->CopperAcetylide CopperAcetylide->Cycloadduct + R-C≡N⁺-O⁻ Isoxazole 3,5-Disubstituted Isoxazole Cycloadduct->Isoxazole Rearrangement G Nitro R-CH₂NO₂ Nitronate [R-CH=NO₂]⁻ Nitro->Nitronate + DABCO DABCO DABCO H_DABCO DABCO-H⁺ DABCO->H_DABCO Adduct Adduct Nitronate->Adduct + Dipolarophile Dipolarophile Dipolarophile (e.g., Alkyne) Dipolarophile->Adduct HBonded_Adduct H-Bonded Adduct Adduct->HBonded_Adduct + DABCO-H⁺ H_DABCO->HBonded_Adduct Isoxazoline Isoxazoline Intermediate HBonded_Adduct->Isoxazoline Cyclization Isoxazole Isoxazole Isoxazoline->Isoxazole - H₂O G cluster_reactants Reactants Aldehyde Aldehyde Activated_Aldehyde Activated Aldehyde Aldehyde->Activated_Aldehyde Adsorption on ZSM-5 Ketoester Ethyl Acetoacetate Intermediate1 Condensation Intermediate Ketoester->Intermediate1 Hydroxylamine Hydroxylamine Intermediate2 Cyclized Intermediate Hydroxylamine->Intermediate2 ZSM5 ZSM-5 Catalyst (Solid Acid) ZSM5->Activated_Aldehyde Recycled_ZSM5 Recycled ZSM-5 ZSM5->Recycled_ZSM5 Filtration & Reuse Activated_Aldehyde->Intermediate1 + Ethyl Acetoacetate Intermediate1->Intermediate2 + Hydroxylamine Product Isoxazole Derivative Intermediate2->Product Dehydration on ZSM-5

Sources

A Comparative Guide to the Validation of Analytical Methods for Quantifying 3-Aminobenzo[d]isoxazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Aminobenzo[d]isoxazole-4-carboxylic acid is a crucial chemical intermediate in the synthesis of various pharmaceutical compounds. Its purity and concentration must be meticulously controlled to ensure the safety and efficacy of the final drug product. Therefore, robust and validated analytical methods for its quantification are paramount. This guide provides an in-depth comparison of potential analytical methodologies, grounded in established scientific principles and regulatory expectations, to assist researchers, scientists, and drug development professionals in selecting and validating the most suitable method for their needs.

The validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose.[1] This is a critical component of Good Manufacturing Practices (GMP) and is mandated by regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1] The International Council for Harmonisation (ICH) has developed guidelines, specifically ICH Q2(R1), that provide a comprehensive framework for the validation of analytical procedures.[2][3][4] This guide will adhere to the principles outlined in these guidelines to compare and contrast potential analytical methods for this compound.

Physicochemical Properties of this compound

A fundamental understanding of the analyte's properties is crucial for method development.

PropertyValueSource
Molecular Formula C₈H₆N₂O₃[5]
Molecular Weight 178.14 g/mol [5]
Structure
Predicted LogP 1.1082[5]
Topological Polar Surface Area (TPSA) 89.35 Ų[5]

The presence of both an amino group (basic) and a carboxylic acid group (acidic) suggests amphoteric behavior. The aromatic benzisoxazole core provides a chromophore suitable for UV detection. These properties indicate that reversed-phase high-performance liquid chromatography (HPLC) with UV detection and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are highly viable analytical techniques.

Comparative Analysis of Analytical Methods

This section will compare two primary analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Method 1: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC is a cornerstone of pharmaceutical analysis due to its high resolving power and reproducibility. For a polar, aromatic compound like this compound, a reversed-phase HPLC method is the logical starting point.

In reversed-phase HPLC, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, typically water and a miscible organic solvent like acetonitrile or methanol. The analyte is introduced into the mobile phase stream and travels through the column. Separation is achieved based on the analyte's partitioning between the mobile and stationary phases. More polar compounds will have a lower affinity for the nonpolar stationary phase and will elute earlier, while less polar compounds will be retained longer. The eluting compound is then detected by a UV-Vis detector, which measures the absorbance of light at a specific wavelength. The absorbance is directly proportional to the concentration of the analyte.

Based on methods for similar aromatic carboxylic acids, a robust starting point for method development would be:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 10% B to 90% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Determined by UV scan of the analyte (likely around 254 nm or 280 nm)

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

The acidic mobile phase (0.1% Formic Acid) is crucial for suppressing the ionization of the carboxylic acid group, leading to better peak shape and retention on the reversed-phase column.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers significantly higher sensitivity and selectivity compared to HPLC-UV, making it the preferred method for trace-level quantification, such as in pharmacokinetic studies or for impurity analysis.

LC-MS/MS couples the separation power of HPLC with the mass analysis capabilities of a tandem mass spectrometer. After separation by the LC system, the analyte is ionized, typically using electrospray ionization (ESI). The ionized analyte is then guided into the mass spectrometer, which consists of two mass analyzers separated by a collision cell. In the first mass analyzer (Q1), the parent ion of the analyte is selected. This parent ion is then fragmented in the collision cell (q2) by collision with an inert gas. The resulting fragment ions are then analyzed in the second mass analyzer (Q3). This process, known as Multiple Reaction Monitoring (MRM), provides a high degree of selectivity and sensitivity, as only compounds that produce a specific parent ion and a specific fragment ion will be detected.

Building upon the HPLC method, an LC-MS/MS method could be developed as follows:

  • LC System: Similar to the HPLC-UV system, but potentially using a shorter column and faster gradient for higher throughput.

  • Ionization Source: Electrospray Ionization (ESI), likely in positive ion mode to protonate the amino group, or negative ion mode to deprotonate the carboxylic acid group.

  • Mass Spectrometer: Triple Quadrupole Mass Spectrometer

  • MRM Transitions:

    • Parent Ion (Q1): [M+H]⁺ (m/z 179.0) or [M-H]⁻ (m/z 177.0)

    • Fragment Ions (Q3): To be determined by infusing a standard solution of the analyte into the mass spectrometer and performing a product ion scan.

Validation of Analytical Methods: A Head-to-Head Comparison

The validation of an analytical method is a systematic process that confirms its suitability for the intended application.[6] The following table compares the validation parameters for the proposed HPLC-UV and LC-MS/MS methods, based on ICH Q2(R1) guidelines.[2][7]

Validation ParameterHPLC-UVLC-MS/MSRationale & Causality
Specificity/Selectivity Moderate to HighVery HighHPLC-UV relies on chromatographic separation and UV absorbance, which can be subject to interference from co-eluting impurities with similar chromophores.[8] LC-MS/MS achieves superior selectivity through the unique parent-to-fragment ion transition, making it highly unlikely for an interfering compound to have the same retention time, parent mass, and fragment mass.[9]
Linearity & Range Good (typically 0.1 - 100 µg/mL)Excellent (typically pg/mL to µg/mL)Both methods should exhibit good linearity over their respective ranges. LC-MS/MS offers a much wider dynamic range, enabling the quantification of both high and low concentrations in a single run.
Accuracy High (typically 98-102%)High (typically 98-102%)Accuracy is determined by comparing the measured concentration to a known true value. Both methods can achieve high accuracy with proper calibration.
Precision (Repeatability & Intermediate Precision) High (RSD < 2%)High (RSD < 5%)Precision is the measure of the agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. Both methods are capable of high precision.
Limit of Detection (LOD) Moderate (ng/mL range)Very Low (pg/mL range)LOD is the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. The inherent sensitivity of the mass spectrometer allows for significantly lower LODs with LC-MS/MS.
Limit of Quantitation (LOQ) Moderate (ng/mL to µg/mL range)Very Low (pg/mL to ng/mL range)LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. Similar to LOD, LC-MS/MS provides much lower LOQs.
Robustness GoodGoodRobustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters. Both methods should be evaluated for robustness by varying parameters such as mobile phase composition, pH, column temperature, and flow rate.

Experimental Protocols

Workflow for Method Validation

The following diagram illustrates a typical workflow for the validation of an analytical method.

G cluster_0 Method Development cluster_1 Method Validation cluster_2 Documentation A Analyte Characterization B Selection of Technique (HPLC/LC-MS) A->B C Optimization of Parameters B->C J Validation Protocol C->J D Specificity E Linearity & Range D->E F Accuracy E->F G Precision F->G H LOD & LOQ G->H I Robustness H->I K Validation Report I->K J->K

Caption: A generalized workflow for analytical method development and validation.

Step-by-Step Protocol for Linearity Assessment (HPLC-UV)
  • Prepare a Stock Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a suitable solvent (e.g., methanol) to make a 100 µg/mL stock solution.

  • Prepare Calibration Standards: Perform serial dilutions of the stock solution to prepare at least five calibration standards of different concentrations (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).

  • Analyze the Standards: Inject each calibration standard in triplicate into the HPLC system.

  • Construct a Calibration Curve: Plot the peak area of the analyte versus the corresponding concentration.

  • Perform Linear Regression Analysis: Calculate the correlation coefficient (r²), y-intercept, and slope of the regression line. A correlation coefficient of >0.99 is generally considered acceptable.

Conclusion and Recommendations

Both HPLC-UV and LC-MS/MS are suitable techniques for the quantification of this compound, with the choice of method depending on the specific application.

  • For routine quality control and assay of the bulk drug substance , where the concentration of the analyte is high, HPLC-UV is a cost-effective, robust, and reliable method. Its simplicity of operation and lower maintenance costs make it ideal for high-throughput environments.

  • For applications requiring high sensitivity and selectivity , such as the determination of the analyte in biological matrices (pharmacokinetic studies), trace-level impurity analysis, or cleaning validation, LC-MS/MS is the superior choice. Its ability to provide structural information and its exceptional sensitivity and selectivity justify the higher instrument and operational costs.

Ultimately, the selection of the analytical method should be based on a thorough evaluation of the specific requirements of the analysis, including the expected concentration range of the analyte, the complexity of the sample matrix, and the regulatory requirements. Regardless of the method chosen, a comprehensive validation in accordance with ICH guidelines is essential to ensure the generation of accurate and reliable data.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy.

  • ChemScene. This compound.

  • FDA. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.

  • FDA. Q2(R1) Validation of Analytical Procedures: Text and Methodology.

  • Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures.

  • Johnson, D. W. (2005). Contemporary clinical usage of LC/MS: analysis of biologically important carboxylic acids. Clinical Biochemistry, 38(4), 351-361.
  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.

  • Validation Of Analytical Methods For Pharmaceutical Analysis.

  • Validation of Impurity Methods, Part II. (2004). LCGC North America, 22(8), 734-740.

Sources

A Researcher's Guide to Cross-Reactivity Profiling of 3-Aminobenzo[d]isoxazole-4-carboxylic Acid-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

The 3-aminobenzo[d]isoxazole scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of potent protein kinase inhibitors.[1] Its rigid structure and hydrogen bonding capabilities make it an excellent hinge-binder, a critical interaction for inhibiting kinase activity. However, the very feature that makes this scaffold effective—its ability to target the highly conserved ATP-binding pocket—also presents its greatest challenge: the potential for cross-reactivity with unintended kinase targets.[2][3]

This guide provides an in-depth comparison of experimental strategies to characterize the selectivity of inhibitors derived from this scaffold. We will delve into the causality behind experimental choices, provide actionable protocols for key assays, and present a framework for interpreting the resulting data. Understanding and meticulously profiling inhibitor selectivity is not merely an academic exercise; it is a critical step in drug development that directly impacts clinical safety and efficacy.

The Imperative of Selectivity: Why Cross-Reactivity Matters

In an ideal scenario, a kinase inhibitor would engage only its intended target. In reality, most small molecules exhibit some degree of polypharmacology, binding to multiple targets. This can be detrimental, leading to off-target toxicities, or occasionally beneficial, resulting in synergistic therapeutic effects.[3] Early, comprehensive cross-reactivity profiling is therefore essential to:

  • De-risk Clinical Development: Identify and mitigate potential safety liabilities before entering costly clinical trials.

  • Elucidate Mechanism of Action (MoA): Distinguish between on-target and off-target driven cellular effects.

  • Guide Lead Optimization: Provide structure-activity relationship (SAR) data to rationally design more selective compounds.

  • Discover New Therapeutic Opportunities: Uncover unexpected, therapeutically relevant off-targets.

Comparative Analysis: Selectivity of the 3-Aminobenzo[d]isoxazole Scaffold

The selectivity profile of an inhibitor is highly dependent on the specific chemical moieties decorating the core scaffold. These substitutions create unique interactions with residues outside the conserved hinge region, thereby dictating the inhibitor's kinome-wide binding profile. While comprehensive public data for the precise 3-amino-4-carboxylic acid sub-class is focused, we can draw authoritative insights from closely related analogues to understand the scaffold's behavior.

Compound Class/ExamplePrimary Target(s)Notable Off-Targets & Cross-Reactivity ProfileReference
c-Met Inhibitors c-MetCompound 28a showed potent c-Met inhibition (IC50 = 1.8 nM) and was reported to have relatively good selectivity against a panel of 14 other receptor tyrosine kinases (RTKs).[1][1]
Multi-RTK Inhibitors VEGFR, PDGFRA series of 3-amino benzo[d]isoxazoles bearing a diphenyl urea moiety demonstrated potent, multi-targeted inhibition of both the VEGFR and PDGFR families of RTKs.[4][4]
IKK Inhibitors IKK1, IKKε, IKK2A benzimidazole-tethered thioxoquinazolin-4-one, while structurally distinct, highlights how scaffold modification can direct activity. In a broader library, only one compound showed significant IKK inhibition, demonstrating the potential for high selectivity.[5][5]

This data underscores that while the 3-aminobenzo[d]isoxazole core is a privileged starting point, its ultimate selectivity is a product of meticulous chemical optimization.

Core Experimental Methodologies for Profiling Cross-Reactivity

A multi-pronged approach combining biochemical and cellular assays is required for a robust assessment of inhibitor selectivity.

Large-Scale Biochemical Profiling (Kinome Scanning)

This is the gold standard for obtaining a broad, initial overview of a compound's selectivity across the human kinome. The most common approach involves competitive binding assays.[6][7]

Causality and Principle: This method measures the ability of a test compound to displace a known, immobilized ligand from the ATP-binding site of a large panel of kinases.[7] The amount of kinase that remains bound to the solid support is inversely proportional to the test compound's binding affinity. This ATP-independent format provides a direct measure of binding affinity (Kd), which is crucial for comparing potency across different kinases.

Experimental Protocol: Competitive Binding Assay (e.g., KINOMEscan™)

  • Kinase-Ligand Conjugation: A panel of DNA-tagged kinases is prepared. Each kinase is fused to a unique DNA tag.

  • Immobilization: An immobilized, broadly active kinase inhibitor is coupled to a solid support (e.g., beads).

  • Competitive Binding: The DNA-tagged kinases are incubated with the immobilized ligand and the test compound across a range of concentrations.

  • Equilibration & Washing: The binding reaction is allowed to reach equilibrium. Unbound components are washed away.

  • Elution & Quantification: The kinase-DNA conjugates that remain bound to the beads are eluted.

  • Detection: The amount of each specific kinase is quantified by detecting its unique DNA tag using quantitative PCR (qPCR).

  • Data Analysis: The amount of kinase recovered is plotted against the test compound concentration to calculate a dissociation constant (Kd) for each kinase in the panel.

Experimental Workflow: Kinome Scanning

G A Prepare Compound (Serial Dilution) B Incubate Compound with DNA-Tagged Kinase Panel & Immobilized Ligand A->B C Equilibrate and Wash Beads B->C D Elute Bound Kinase C->D E Quantify Kinase via qPCR of DNA Tag D->E F Calculate Kd Values & Generate Selectivity Profile E->F

Caption: High-level workflow for competitive binding-based kinome scanning.

Cellular Target Engagement (Cellular Thermal Shift Assay - CETSA®)

While biochemical assays are powerful, they do not account for cell permeability, efflux pumps, or intracellular ATP concentrations. CETSA bridges this gap by measuring target engagement directly within intact, live cells.[8][9]

Causality and Principle: The binding of a drug to its protein target confers thermodynamic stability.[10] When heated, this drug-bound protein will resist thermal denaturation and aggregation to a greater extent than the unbound protein. CETSA measures this ligand-induced thermal stabilization.[8][11]

Experimental Protocol: CETSA followed by Western Blot

  • Cell Treatment: Culture cells and treat with the test inhibitor at the desired concentration. A vehicle control (e.g., DMSO) is run in parallel.

  • Harvest & Aliquot: Harvest the cells, wash with PBS, and resuspend in a buffer. Aliquot the cell suspension into separate PCR tubes for each temperature point.

  • Thermal Challenge: Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C) for a defined time (e.g., 3 minutes) using a thermal cycler, followed by cooling.[10]

  • Cell Lysis: Lyse the cells to release intracellular proteins (e.g., via freeze-thaw cycles or sonication).

  • Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.[10]

  • Sample Preparation: Collect the supernatant, which contains the soluble, non-denatured protein fraction.

  • Detection: Analyze the amount of the target protein remaining in the soluble fraction at each temperature point by Western Blot.

  • Data Analysis: Quantify the band intensities and plot them against temperature. A rightward shift in the melting curve for the drug-treated sample compared to the vehicle control indicates target stabilization and engagement.

Experimental Workflow: Cellular Thermal Shift Assay (CETSA)

G cluster_cell_prep Cellular Treatment cluster_heating Thermal Challenge A Cells + Vehicle C Apply Temperature Gradient (e.g., 40-70°C) A->C B Cells + Inhibitor B->C D Lysis & Centrifugation to Pellet Aggregates C->D E Collect Soluble Protein Fraction D->E F Analyze Target Protein (e.g., Western Blot) E->F G Plot Melting Curves & Assess Thermal Shift F->G

Caption: A step-by-step workflow for the Cellular Thermal Shift Assay (CETSA).

Interpreting the Data: A Mechanistic View

The data from these assays provide a fingerprint of an inhibitor's biological activity. A highly selective inhibitor will show potent binding to its primary target with minimal interaction with other kinases. A less selective compound will show potent binding to multiple kinases. This cross-reactivity can have profound effects on cellular signaling.

Logical Relationship: From Binding to Biological Outcome

G cluster_targets Cellular Kinome cluster_pathways Signaling Pathways Inhibitor 3-Aminobenzo[d]isoxazole Inhibitor OnTarget Primary Target Inhibitor->OnTarget High Affinity OffTarget1 Off-Target Kinase A Inhibitor->OffTarget1 Lower Affinity OffTarget2 Off-Target Kinase B Inhibitor->OffTarget2 Lower Affinity TherapeuticPathway Desired Pathway (Inhibited) OnTarget->TherapeuticPathway SideEffectPathway Unintended Pathway (Inhibited) OffTarget1->SideEffectPathway TherapeuticEffect Therapeutic Effect TherapeuticPathway->TherapeuticEffect SideEffect Adverse Effect SideEffectPathway->SideEffect

Caption: How inhibitor cross-reactivity translates to biological outcomes.

Conclusion

The 3-aminobenzo[d]isoxazole-4-carboxylic acid scaffold is a powerful tool in the arsenal of the medicinal chemist. However, its successful translation into a clinical candidate hinges on a deep and early understanding of its cross-reactivity profile. By combining broad biochemical screening with robust cellular target engagement assays, researchers can build a comprehensive selectivity profile. This data-driven approach is fundamental to designing safer, more effective targeted therapies and is an indispensable component of modern drug discovery.

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  • Kumar, G. V., et al. (2015). Design, synthesis and antimycobacterial activity of various 3-(4-(substitutedsulfonyl)piperazin-1-yl)benzo[d]isoxazole derivatives. European Journal of Medicinal Chemistry, 86, 266-276. [Link]

  • da Silva, A. C., et al. (2020). Synthesis and Antiprotozoal Profile of 3,4,5‐Trisubstituted Isoxazoles. ChemistrySelect, 5(2), 589-595. [Link]

  • Ha, J. D., et al. (2015). Discovery of 4-arylamido 3-methyl isoxazole derivatives as novel FMS kinase inhibitors. European Journal of Medicinal Chemistry, 103, 314-328. [Link]

  • Nefzi, A., et al. (2015). Diversity Oriented Synthesis and IKK inhibition of Aminobenzimidazole Tethered quinazoline-2,4-diones, thioxoquinazolin-4-ones, benzodiazepine-2,3,5-triones, isoxazoles and isoxazolines. ACS Combinatorial Science, 17(12), 709-715. [Link]

  • Piekielna-Ciesielska, J., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules, 27(17), 5606. [Link]

  • Eurofins Discovery. (2023). Find your Next Novel Kinase Inhibitor with the KINOMEscan Technology. YouTube. [Link]

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Safety Operating Guide

Navigating the Final Frontier: A Comprehensive Guide to the Proper Disposal of 3-Aminobenzo[d]isoxazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

At its core, 3-Aminobenzo[d]isoxazole-4-carboxylic Acid is a multifaceted molecule, presenting a unique combination of a benzisoxazole ring, an amino group, and a carboxylic acid. This intricate structure necessitates a nuanced approach to its end-of-life management.

Hazard Profile and Personal Protective Equipment (PPE): A Proactive Stance on Safety

Based on the hazard profiles of analogous compounds such as 3-aminobenzoic acid and various isoxazole derivatives, this compound should be handled as a substance that may cause skin irritation, serious eye irritation, and potential respiratory irritation.[1][2] Therefore, a stringent adherence to personal protective equipment protocols is mandatory.

Protection TypeRecommended EquipmentSpecifications & Rationale
Eye and Face Protection Safety glasses with side shields or tight-sealing safety goggles.Conforming to OSHA's 29 CFR 1910.133 or European Standard EN166 is crucial to protect against dust particles and potential splashes.[3]
Skin Protection Chemical-resistant gloves (e.g., Nitrile rubber). A lab coat must be worn.Prevents direct skin contact, which is the primary route of exposure for skin irritation.[1]
Respiratory Protection Use in a well-ventilated area. A NIOSH/MSHA-approved respirator is recommended if dust is generated.Minimizes the risk of inhaling airborne particles that could lead to respiratory tract irritation.[2]

Disposal Pathways: A Dichotomy of Approaches

The disposal of this compound can be approached via two primary pathways: direct disposal through a licensed professional waste management service or, for small quantities, in-lab chemical neutralization prior to disposal. The choice of pathway is contingent on institutional policies, local regulations, and the quantity of waste.

Pathway 1: The Gold Standard - Professional Waste Disposal

Engaging a licensed professional waste disposal service is the most secure and compliant method for the disposal of this compound. This approach ensures that the compound is handled in accordance with all federal, state, and local regulations.[4][5]

Step-by-Step Professional Disposal Protocol:

  • Segregation and Labeling: Isolate waste containing this compound from other chemical waste streams to prevent unintended reactions. The waste container must be clearly and accurately labeled with the full chemical name and any known hazard information.

  • Containerization:

    • Solid Waste: Place in a securely sealed, durable, and chemically compatible container.

    • Liquid Waste (if in solution): Use a sealed, leak-proof, and compatible container. Ensure the container is appropriate for the solvent used.

  • Documentation: Complete all necessary hazardous waste manifests as required by your institution and the waste disposal vendor. This "cradle-to-grave" documentation is a legal requirement under the Resource Conservation and Recovery Act (RCRA).

  • Storage: Store the labeled and sealed container in a designated, well-ventilated hazardous waste accumulation area, away from incompatible materials, until collection by the licensed disposal company.

Pathway 2: In-Lab Chemical Neutralization (for Small Quantities)

For experienced researchers comfortable with chemical transformations, small quantities of this compound can be chemically treated to reduce its potential hazards before final disposal. This procedure is predicated on two key chemical features of the molecule: the acidity of the carboxylic acid group and the reactivity of the benzisoxazole ring to strong bases.[6][7][8][9][10]

Causality of Experimental Choices:

The proposed neutralization protocol leverages the principles of acid-base chemistry and the known reactivity of the benzisoxazole scaffold. The carboxylic acid group can be readily neutralized by a base to form a salt and water.[9][10] Concurrently, a strong base can catalyze the decomposition of the benzisoxazole ring, cleaving the relatively weak N-O bond to yield a 2-hydroxybenzonitrile species.[6][7][11] This dual-action approach aims to dismantle the parent compound into less hazardous, more water-soluble components.

Detailed, Step-by-Step Neutralization Protocol:

Disclaimer: This protocol is based on established chemical principles but has not been validated for this specific compound. It should be performed on a small scale in a fume hood with appropriate PPE.

  • Preparation: In a fume hood, prepare a dilute solution of the this compound waste in a suitable solvent (e.g., water or a water-miscible organic solvent).

  • Neutralization and Decomposition:

    • Slowly add a 1 M solution of sodium hydroxide (NaOH) to the waste solution while stirring.

    • Monitor the pH of the solution. Continue adding the NaOH solution until the pH is between 10 and 12. This ensures the neutralization of the carboxylic acid and provides the basic conditions for the decomposition of the benzisoxazole ring.

    • Allow the solution to stir at room temperature for several hours to facilitate the decomposition of the benzisoxazole ring. An overnight stir is recommended to ensure the reaction goes to completion.

  • Final Neutralization: After the decomposition period, neutralize the resulting solution by slowly adding a dilute acid (e.g., 1 M hydrochloric acid) until the pH is between 6 and 8.

  • Disposal: The resulting neutralized aqueous solution can typically be disposed of down the drain with copious amounts of water, in accordance with local regulations. Always confirm your institution's policies on the disposal of neutralized chemical waste.

Visualizing the Disposal Workflow

To aid in the decision-making process for the proper disposal of this compound, the following workflow diagram is provided.

DisposalWorkflow start Waste Generation: 3-Aminobenzo[d]isoxazole- 4-carboxylic Acid assess_quantity Assess Quantity of Waste start->assess_quantity small_quantity Small Quantity (e.g., < 5g) assess_quantity->small_quantity Small large_quantity Large Quantity (e.g., > 5g) assess_quantity->large_quantity Large in_lab_neutralization In-Lab Chemical Neutralization small_quantity->in_lab_neutralization professional_disposal Professional Waste Disposal Service large_quantity->professional_disposal neutralization_steps 1. Dissolve in suitable solvent. 2. Add 1M NaOH to pH 10-12. 3. Stir for several hours. 4. Neutralize to pH 6-8. in_lab_neutralization->neutralization_steps disposal_steps 1. Segregate and Label. 2. Securely Containerize. 3. Complete Waste Manifest. 4. Store in Designated Area. professional_disposal->disposal_steps final_disposal Dispose according to institutional and local regulations. neutralization_steps->final_disposal disposal_steps->final_disposal

Caption: Decision workflow for the disposal of this compound.

By adhering to these rigorous protocols, the scientific community can continue its vital work while upholding the highest standards of safety and environmental stewardship.

References

  • Casey, M. L., Kemp, D. S., Paul, K. G., & Cox, D. D. (1973). Physical organic chemistry of benzisoxazoles. I. Mechanism of the base-catalyzed decomposition of benzisoxazoles. The Journal of Organic Chemistry, 38(13), 2294–2301. [Link]

  • Carl Roth. (n.d.). Safety Data Sheet: 3-Aminobenzoic acid. Retrieved from [Link]

  • ACS Publications. (n.d.). Physical organic chemistry of benzisoxazoles. I. Mechanism of the base-catalyzed decomposition of benzisoxazoles. The Journal of Organic Chemistry. Retrieved from [Link]

  • Alfa Aesar. (2021). SAFETY DATA SHEET: Methyl 4-aminobenzoate. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzisoxazole. Retrieved from [Link]

  • Britannica. (n.d.). Carboxylic acid - Aromatic, Organic, Reactions. Retrieved from [Link]

  • ACS Publications. (2018). Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. Organic Letters. Retrieved from [Link]

  • University of Maryland. (n.d.). EPA Hazardous Waste Codes. Environmental Safety, Sustainability and Risk. Retrieved from [Link]

  • YouTube. (2022, November 7). Neutralization reactions for carboxylic acids and amines. Retrieved from [Link]

  • ACS Publications. (2000). Thermal decomposition of isoxazole: experimental and modeling study. The Journal of Physical Chemistry A. Retrieved from [Link]

  • Open Library Publishing Platform. (n.d.). 25.4 Ionization and Neutralization of Carboxylic Acids. Retrieved from [Link]

  • ResearchGate. (2024). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 15.4: Chemical Properties of Carboxylic Acids- Ionization and Neutralization. Retrieved from [Link]

  • PubMed Central. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Retrieved from [Link]

  • YouTube. (2022, March 4). Neutralizing carboxylic acids. Real Chemistry. Retrieved from [Link]

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Aminobenzo[d]isoxazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This document serves as an essential guide for the safe handling of 3-Aminobenzo[d]isoxazole-4-carboxylic Acid (CAS No. 1104505-81-8) in a laboratory setting.[1] As a Senior Application Scientist, my objective is to provide you—fellow researchers, scientists, and drug development professionals—with a framework built on deep technical knowledge and field-proven safety protocols. The guidance herein is synthesized from best practices for handling analogous chemical structures, ensuring a robust approach to safety in the absence of a specific Safety Data Sheet (SDS) for this novel compound. Our primary goal is to empower your research by embedding a culture of safety that is both rigorous and practical.

Anticipated Hazard Assessment

Before handling any chemical, a thorough understanding of its potential hazards is critical.[2][3] For this compound, we must infer its hazard profile from structurally similar compounds, such as aminobenzoic acids and other isoxazole derivatives. This approach allows us to anticipate risks and implement appropriate controls. The primary hazards are expected to be related to its nature as a powdered organic acid and aromatic amine.

Hazard ClassificationAnticipated Effect & RationaleSupporting Analogues
Skin Irritation Causes skin irritation upon direct contact. Aromatic acids and amines are known skin irritants.[4][5][6]3-Aminobenzoic acid, 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic acid[4][6]
Serious Eye Irritation Causes serious eye irritation. Fine powders can easily become airborne and contact the eyes, causing significant damage.[4][5][6]3-Aminobenzoic acid, 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic acid[4][6]
Respiratory Irritation May cause respiratory irritation if inhaled. The fine dust of the compound can irritate the mucous membranes and respiratory tract.[4][5]3-Aminobenzoic acid, Methyl 4-aminobenzoate[4][5]
Harmful if Swallowed While acute oral toxicity data is unavailable, related compounds show moderate toxicity upon ingestion.[7]3-Aminobenzotrifluoride[7]

Core Personal Protective Equipment (PPE) Protocol

Your personal protective equipment is the final barrier between you and the chemical.[8] Its selection and proper use are non-negotiable. The following PPE is mandatory for all procedures involving this compound.

Protection TypeRecommended EquipmentSpecifications & Causality
Eye and Face Protection Safety glasses with side shields or, preferably, tight-sealing chemical splash goggles.[4][9]Rationale: Protects against accidental splashes of solutions and airborne dust particles which can cause serious eye irritation.[4][6][9] Goggles provide a more complete seal than safety glasses. For larger quantities or significant splash risks, a face shield should be worn over goggles.[9][10]
Skin and Body Protection Gloves: Chemical-resistant nitrile or neoprene gloves.[2][3] • Lab Coat: A clean, buttoned lab coat.[2][10]Rationale: Disposable nitrile gloves provide sufficient protection for incidental contact.[3][10] Always inspect gloves for holes before use and remove them using the proper technique to avoid contaminating your skin. A lab coat protects your skin and personal clothing from dust and splashes.[3]
Respiratory Protection Not typically required when used within an approved engineering control (e.g., fume hood).[3]Rationale: Engineering controls are the primary method for minimizing inhalation exposure.[3][11] If procedures with a high risk of aerosolization must be performed outside of a fume hood, a risk assessment must be conducted to determine if a respirator (e.g., N95 or higher) is necessary.[9][10][12]
Foot Protection Closed-toe, closed-heel shoes made of a non-porous material.[2][13]Rationale: Protects feet from spills and falling objects. Porous shoes can absorb chemicals, leading to prolonged skin contact.[13]

Operational and Disposal Plans: A Step-by-Step Guide

Adherence to a structured workflow is essential for minimizing exposure and preventing contamination.

Step 1: Preparation and Engineering Controls
  • Designated Area: Always handle this compound in a designated area, such as a chemical fume hood, to contain dust and vapors.[3][11]

  • Surface Protection: Work over disposable bench covers to easily contain and clean up any spills.[14]

  • Gather Materials: Ensure all necessary equipment (spatulas, weigh boats, containers, solvents) and waste containers are inside the fume hood before you begin.

Step 2: Handling the Solid Compound
  • Don PPE: Put on all required PPE as detailed in the table above.

  • Weighing: When weighing the powder, do so within the fume hood.[14] If the balance is sensitive to airflow, use an enclosure on the balance or a specialized powder-weighing hood.

  • Transfer: Use a spatula to transfer the powder. Avoid pouring directly from the bottle to minimize dust generation.[14] Keep the container closed whenever you are not actively dispensing from it.[14]

Step 3: Post-Handling Decontamination
  • Clean Equipment: Decontaminate spatulas and other reusable equipment with an appropriate solvent.

  • Clean Surfaces: Use a wet cleaning method or a HEPA vacuum to clean any residual powder from the work surface.[14] Do not dry sweep, as this can aerosolize the dust.

  • Doff PPE: Remove PPE in the correct order (gloves first), avoiding contact with the contaminated exterior.

  • Wash Hands: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[2][4]

Step 4: Disposal Plan
  • Waste Segregation: All materials contaminated with this compound, including gloves, weigh boats, and bench covers, must be treated as chemical waste.[15]

  • Containerization: Place solid waste into a clearly labeled, sealed container designated for solid chemical waste. Liquid waste should be collected in a separate, compatible, and clearly labeled container.[11][15]

  • Final Disposal: Dispose of all waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[15]

Workflow Visualization

The following diagram outlines the complete, self-validating workflow for safely handling this compound.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase A 1. Hazard Assessment (Review this guide & SDS of analogs) B 2. Designate Work Area (Chemical Fume Hood) A->B C 3. Don Required PPE (Goggles, Gloves, Lab Coat) B->C D 4. Weigh & Transfer Solid (Minimize Dust Generation) C->D Proceed to Handling E 5. Prepare Solution (if required) (Slow Addition to Solvent) D->E F 6. Decontaminate Surfaces & Equipment (Wet Wipe or HEPA Vac) E->F Proceed to Cleanup G 7. Segregate Waste (Solid & Liquid Waste Streams) F->G H 8. Doff PPE & Wash Hands G->H I 9. Final Disposal (Contact EHS) H->I Final Step

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.